3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
Description
Properties
IUPAC Name |
3-fluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)3-6-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMCSEPBPTWMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681403 | |
| Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261849-23-3 | |
| Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid chemical properties
An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications
For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of key chemical building blocks is paramount. 3-Fluoro-4-(trifluoromethyl)benzoic acid, a fluorinated derivative of benzoic acid, has emerged as a significant intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a detailed overview of its chemical properties, synthesis, and notable applications, offering field-proven insights for its effective utilization.
Core Chemical and Physical Properties
3-Fluoro-4-(trifluoromethyl)benzoic acid is a white to off-white crystalline solid.[1][2] The incorporation of both a fluorine atom and a trifluoromethyl group onto the benzoic acid scaffold imparts unique electronic properties and metabolic stability to derivative compounds, making it a valuable synthon in drug discovery.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 115754-21-7 | [1][3] |
| Molecular Formula | C₈H₄F₄O₂ | [1][3] |
| Molecular Weight | 208.11 g/mol | [1][3] |
| Melting Point | 174-179 °C | [1][2][4] |
| Boiling Point | 251 °C | [1][2] |
| Density | 1.489 g/cm³ | [1][2] |
| pKa | 3.35 ± 0.10 (Predicted) | [1][2] |
| Solubility | Slightly soluble in DMSO and Methanol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
Chemical Structure
The structure of 3-fluoro-4-(trifluoromethyl)benzoic acid is characterized by a benzene ring substituted with a carboxylic acid group, a fluorine atom at position 3, and a trifluoromethyl group at position 4.
Caption: Chemical Structure of 3-Fluoro-4-(trifluoromethyl)benzoic acid
Synthesis and Reactivity
As a substituted benzoic acid, this compound exhibits reactivity characteristic of its functional groups. The carboxylic acid moiety can undergo esterification, amidation, and reduction. The aromatic ring is susceptible to further electrophilic substitution, directed by the existing substituents.
A common application of 3-fluoro-4-(trifluoromethyl)benzoic acid is in condensation reactions, particularly with aminopyridines, to synthesize more complex molecules.[3] This reactivity is central to its use in the development of active pharmaceutical ingredients (APIs).
Illustrative Synthetic Workflow: Amide Formation
A frequent and critical reaction involving this benzoic acid derivative is its conversion to an amide. This is often a key step in the synthesis of biologically active molecules. The carboxylic acid can be activated to facilitate nucleophilic attack by an amine.
Caption: Generalized workflow for amide synthesis.
Step-by-Step Protocol: Amide Coupling
-
Dissolution: Dissolve 3-fluoro-4-(trifluoromethyl)benzoic acid in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane).
-
Activation: Add a coupling reagent (e.g., HATU, EDC with HOBt) to the solution to activate the carboxylic acid, forming a more reactive intermediate. The choice of coupling reagent is critical to prevent side reactions and ensure high yield.
-
Amine Addition: Introduce the desired amine to the reaction mixture. The nucleophilic amine will attack the activated carbonyl carbon.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified, typically by column chromatography, to yield the desired amide.
Applications in Research and Development
The unique substitution pattern of 3-fluoro-4-(trifluoromethyl)benzoic acid makes it a valuable building block in several areas of chemical and pharmaceutical research.
Medicinal Chemistry and Drug Discovery
This compound is extensively studied and used in the synthesis of active pharmaceutical ingredients (APIs).[3] A notable application is its role as a crucial intermediate in the synthesis of potassium channel openers, which are investigated for the treatment of epilepsy.[3][4] The fluorine and trifluoromethyl groups can enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles.
Organometallic Chemistry
The carboxylic acid group of 3-fluoro-4-(trifluoromethyl)benzoic acid can act as a ligand, chelating with metal centers.[3] This property has been utilized in the synthesis of organometallic complexes, such as those with dysprosium, leading to the formation of pH-tunable magnetic clusters with slow magnetic relaxation.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-fluoro-4-(trifluoromethyl)benzoic acid.
-
Hazard Identification : It is classified as an irritant.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]
-
Handling : Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of the powder.[7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][8]
-
First Aid : In case of eye contact, rinse cautiously with water for several minutes.[5] If on skin, wash with plenty of soap and water.[5] If inhaled, move the person to fresh air.[5] Seek medical attention if irritation persists.[5]
Conclusion
3-Fluoro-4-(trifluoromethyl)benzoic acid is a versatile and valuable fluorinated building block for organic synthesis. Its unique combination of functional groups and substituents provides a gateway to novel molecular architectures with desirable properties for pharmaceutical and materials science applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting.
References
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3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7 | Ossila.
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3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID One Chongqing Chemdad Co.
-
3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7 - ChemicalBook.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Cas 115754-21-7,3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | lookchem.
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SAFETY DATA SHEET - Thermo Fisher Scientific.
-
Benzoic Acid – Uses and Safety | VelocityEHS.
-
SAFETY DATA SHEET - National Institute of Standards and Technology.
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- 2. lookchem.com [lookchem.com]
- 3. ossila.com [ossila.com]
- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. ehs.com [ehs.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Spectroscopic Unveiling of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid: A Predictive and Methodological Guide
Introduction: The Structural Significance of a Fluorinated Biphenyl Carboxylic Acid
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. Its structure, characterized by a benzoic acid core functionalized with a fluorine atom and a trifluoromethylphenyl group, imparts a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. These features make it an attractive building block for the synthesis of novel therapeutic agents and functional materials. For researchers in drug development, the precise characterization of such molecules is paramount, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical endeavor.
This in-depth guide provides a comprehensive overview of the expected spectroscopic data for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. Due to the limited availability of public domain experimental spectra for this specific molecule (CAS 115754-21-7), this document leverages a predictive approach grounded in the empirical data of structurally analogous compounds. By dissecting the anticipated spectral features, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to interpret, predict, and validate the spectroscopic identity of this and related compounds.
Molecular Structure and Predicted Spectroscopic Behavior
The logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure. The interplay of the electron-withdrawing trifluoromethyl group, the electronegative fluorine atom, and the acidic proton of the carboxylic acid will govern the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in the respective spectra.
Caption: 2D structure of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each nucleus.
¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the carboxylic acid proton. The electron-withdrawing nature of the substituents will generally lead to a downfield shift of the aromatic protons compared to benzene.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | - |
| Aromatic H (position 2) | 8.0 - 8.2 | Doublet of doublets | JH-H ≈ 8.0, JH-F ≈ 2.0 |
| Aromatic H (position 5) | 7.8 - 8.0 | Doublet | JH-H ≈ 8.0 |
| Aromatic H (position 6) | 7.6 - 7.8 | Doublet of doublets | JH-H ≈ 8.0, JH-F ≈ 9.0 |
| Aromatic H (phenyl ring) | 7.6 - 7.8 | Multiplet | - |
Causality behind Predictions: The broad singlet for the carboxylic acid proton is a hallmark feature, arising from hydrogen bonding and chemical exchange. The aromatic protons on the benzoic acid ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton at position 6 will likely show a larger coupling to the adjacent fluorine atom (ortho coupling) compared to the proton at position 2 (meta coupling). The protons on the trifluoromethylphenyl ring are expected to appear as a multiplet due to their own coupling and potential through-space interactions.
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide insights into the carbon skeleton. The presence of fluorine will induce C-F coupling, which can be a valuable diagnostic tool.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |
| Carboxylic Acid (-COOH) | 165 - 170 | Possible small coupling |
| C-F | 160 - 165 | Large ¹JC-F |
| C-CF₃ (phenyl ring) | 130 - 135 | Quartet (³JC-F) |
| Aromatic C-H | 115 - 140 | Variable JC-F |
| Aromatic Quaternary C | 130 - 150 | Variable JC-F |
| -CF₃ | ~124 | Large ¹JC-F |
Causality behind Predictions: The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The trifluoromethyl carbon will also show a large one-bond coupling and will appear as a quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms. The aromatic carbons will show a range of chemical shifts influenced by the inductive and resonance effects of the substituents.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Caption: A streamlined workflow for NMR data acquisition and analysis.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (carboxylic acid) | 1680-1710 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-F stretch | 1100-1300 | Strong |
| C-O stretch (carboxylic acid) | 1210-1320 | Strong |
| O-H bend (carboxylic acid) | 920-950 | Broad, Medium |
Causality behind Predictions: The most prominent feature will be the very broad O-H stretching band of the carboxylic acid dimer, a consequence of strong hydrogen bonding. The carbonyl (C=O) stretch will be a sharp, intense peak. The C-F and C-O stretching vibrations will also give rise to strong absorptions in the fingerprint region. The presence of the trifluoromethyl group will likely result in several strong bands in the 1100-1300 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (C₁₄H₈F₄O₂) is approximately 296.04 g/mol . A prominent molecular ion peak is expected at m/z 296.
-
Key Fragmentation Pathways:
-
Loss of -OH (M-17): A peak at m/z 279 corresponding to the loss of a hydroxyl radical.
-
Loss of -COOH (M-45): A peak at m/z 251 corresponding to the loss of the carboxyl group.
-
Fragments from the biphenyl core: Various peaks corresponding to the cleavage of the biphenyl linkage and fragmentation of the aromatic rings.
-
Causality behind Predictions: In electron ionization (EI) mass spectrometry, the molecular ion will be formed, and its subsequent fragmentation will be dictated by the stability of the resulting ions and neutral species. The loss of the hydroxyl and carboxyl groups are common fragmentation pathways for benzoic acids.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Caption: A simplified representation of the predicted major fragmentation pathways.
Conclusion: An Integrated Approach to Spectroscopic Characterization
The comprehensive spectroscopic characterization of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid requires an integrated approach, where the data from NMR, IR, and MS are collectively interpreted to build a cohesive and unambiguous structural assignment. This guide, while predictive in nature, provides a robust framework for researchers to anticipate and interpret the spectroscopic features of this important molecule. The provided experimental protocols represent standard, field-proven methodologies that are essential for obtaining high-quality data. By understanding the causality behind the expected spectral patterns, scientists can approach the synthesis and analysis of novel fluorinated biaryl compounds with greater confidence and efficiency.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
PubChem. Database of Chemical Information. National Center for Biotechnology Information. [Link]
A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
Introduction
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a highly functionalized aromatic carboxylic acid derivative. Its structural complexity, featuring a biphenyl core with fluorine and trifluoromethyl substituents, makes it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth exploration of a robust and efficient synthetic pathway for this compound, designed for researchers, chemists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative literature, ensuring both scientific rigor and practical applicability. This molecule serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potassium channel openers for the treatment of conditions like epilepsy.[1]
Retrosynthetic Analysis and Strategic Approach
The core challenge in synthesizing 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid lies in the strategic formation of the C-C bond between the two aromatic rings and the regioselective introduction of the substituents. A retrosynthetic analysis suggests that a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, is a highly effective strategy. This approach offers high functional group tolerance, mild reaction conditions, and generally good to excellent yields.[2][3][4]
The proposed disconnection is between the two phenyl rings, leading to two key precursors: 3-Fluoro-4-bromobenzoic acid and 4-(Trifluoromethyl)phenylboronic acid . This strategy allows for the late-stage formation of the complex biphenyl structure from readily available or synthetically accessible starting materials.
An alternative approach could involve the formation of the biphenyl linkage first, followed by the introduction of the carboxylic acid functionality via a Grignard reaction with carbon dioxide. While viable, the Suzuki-Miyaura pathway is often preferred due to its broader functional group compatibility and operational simplicity.
Primary Synthetic Pathway: Suzuki-Miyaura Coupling
The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2][3][4] In this specific synthesis, 3-Fluoro-4-bromobenzoic acid serves as the organohalide partner, and 4-(Trifluoromethyl)phenylboronic acid is the organoboron reagent.
Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.
Synthesis of Precursors
1. Synthesis of 3-Fluoro-4-bromobenzoic acid
This precursor can be synthesized from 3-fluorobenzoic acid through a three-step process involving nitration, reduction, and bromination.[5]
-
Step 1: Nitration of 3-fluorobenzoic acid. 3-fluorobenzoic acid is reacted with nitric acid in the presence of sulfuric acid to yield 3-fluoro-4-nitrobenzoic acid.[5]
-
Step 2: Reduction of the nitro group. The nitro group of 3-fluoro-4-nitrobenzoic acid is then reduced to an amino group using a reducing agent like tin(II) chloride or iron powder, affording 3-fluoro-4-aminobenzoic acid.[5]
-
Step 3: Bromination. The final step is the bromination of 3-fluoro-4-aminobenzoic acid to give 3-Fluoro-4-bromobenzoic acid using a brominating agent such as bromine or N-bromosuccinimide.[5]
An alternative, more direct route involves the Friedel-Crafts acylation of fluorobenzene, followed by bromination and oxidation.[6][7]
2. Synthesis of 4-(Trifluoromethyl)phenylboronic acid
This crucial reagent can be prepared from 1-bromo-4-(trifluoromethyl)benzene. The synthesis involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.[8]
-
Step 1: Lithiation. 1-bromo-4-(trifluoromethyl)benzene is treated with a strong base, typically n-butyllithium, at low temperatures (-78 °C) to generate the corresponding aryllithium species.
-
Step 2: Borylation. The aryllithium intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.[8]
-
Step 3: Hydrolysis. Finally, acidic workup hydrolyzes the boronate ester to yield 4-(Trifluoromethyl)phenylboronic acid.[8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| 3-Fluoro-4-bromobenzoic acid | 1.0 g | 1.0 | |
| 4-(Trifluoromethyl)phenylboronic acid | 1.04 g | 1.2 | [9][10] |
| Pd(dppf)Cl₂ | 149 mg | 0.04 | Palladium catalyst[11] |
| Sodium Carbonate (Na₂CO₃) | 1.45 g | 3.0 | Base |
| 1,4-Dioxane | 20 mL | - | Solvent |
| Water | 5 mL | - | Co-solvent |
| Reaction Temperature | 90-100 °C | - | |
| Reaction Time | 12-24 hours | - | Monitor by TLC or LC-MS |
Procedure:
-
To a dried round-bottom flask, add 3-Fluoro-4-bromobenzoic acid, 4-(Trifluoromethyl)phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to a pH of approximately 1-2 with 1M HCl. This will precipitate the carboxylic acid product.[12]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford pure 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
Alternative Synthetic Pathway: Grignard Reaction
An alternative strategy involves forming the biphenyl core first, followed by the introduction of the carboxylic acid group via a Grignard reaction.
Caption: Alternative synthesis via a Grignard reaction.
This route first involves a Suzuki coupling to form 2-Fluoro-4'-(trifluoromethyl)biphenyl. This intermediate is then brominated at the 4-position of the fluorinated ring. The resulting aryl bromide is converted to a Grignard reagent, which is then carboxylated using carbon dioxide.[13][14][15] While feasible, this pathway is longer and may present challenges with regioselectivity during the bromination step.
Detailed Experimental Protocol: Grignard Carboxylation
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Notes |
| 4-Bromo-2-fluoro-4'-(trifluoromethyl)biphenyl | 1.0 g | 1.0 | |
| Magnesium Turnings | 86 mg | 1.2 | Activated |
| Anhydrous Tetrahydrofuran (THF) | 20 mL | - | Solvent |
| Carbon Dioxide (solid) | Excess | - | Dry Ice |
| 1M HCl | As needed | - | For workup |
| Reaction Temperature | Reflux for Grignard formation, then -78 °C for carboxylation | - | |
| Reaction Time | 2-4 hours for Grignard, 1 hour for carboxylation | - |
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere.
-
Add a solution of 4-Bromo-2-fluoro-4'-(trifluoromethyl)biphenyl in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.[16]
-
Once the Grignard reagent formation is initiated (indicated by a color change and gentle reflux), add the remaining aryl bromide solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Carefully add crushed dry ice (solid CO₂) to the cooled Grignard reagent solution with vigorous stirring.[15]
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by slowly adding 1M HCl until the solution is acidic.[16]
-
Extract the product with an organic solvent, wash, dry, and purify as described in the Suzuki-Miyaura protocol.
Conclusion and Outlook
The synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction between 3-Fluoro-4-bromobenzoic acid and 4-(Trifluoromethyl)phenylboronic acid. This pathway is characterized by its high convergence, operational simplicity, and the commercial availability of the necessary precursors. The detailed protocols provided in this guide, supported by established chemical literature, offer a reliable framework for the successful synthesis of this important chemical intermediate. Future research may focus on developing more sustainable catalytic systems or exploring flow chemistry approaches to enhance the scalability and efficiency of this synthesis.
References
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid. Retrieved from [Link]
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YouTube. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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National Institutes of Health. (n.d.). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Retrieved from [Link]
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ResearchGate. (2023, August 16). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID. Retrieved from [Link]
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Unlocking the Therapeutic Potential of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid: A Technical Guide to Target Identification and Validation
Foreword: The Rationale for Exploration
In the landscape of modern drug discovery, the strategic exploration of compounds with privileged structural motifs is a cornerstone of identifying novel therapeutic agents. The biphenyl carboxylic acid scaffold has a rich history in medicinal chemistry, forming the backbone of numerous clinically successful drugs.[1] This guide focuses on a specific, yet under-explored derivative, 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid . The presence of fluorine and a trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity, making this compound a compelling candidate for investigation. While direct biological data for this exact molecule is scarce, its structural analogy to a class of compounds with a wide array of pharmacological activities provides a strong rationale for a targeted investigation into its therapeutic potential.[1][2] This document serves as an in-depth technical guide for researchers, outlining a logical, evidence-based approach to identifying and validating its potential therapeutic targets.
I. The Biphenyl Carboxylic Acid Precedent: A Foundation for Inquiry
The biphenyl carboxylic acid framework is a well-established pharmacophore, most notably recognized in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] Marketed drugs such as Diflunisal and Fenbufen, which are structurally related to our topic compound, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain.[1][3][4][5][6][7][8][9][10][11][12]
However, the therapeutic landscape of this scaffold extends far beyond inflammation. Recent research has illuminated a diverse range of biological activities associated with biphenyl carboxylic acid derivatives, including:
-
Anticancer Activity: Various derivatives have demonstrated cytotoxicity against a range of cancer cell lines.[1][2][13]
-
Antimicrobial Properties: Certain compounds have shown promising activity against pathogenic bacteria.[14]
-
Urate Transporter 1 (URAT1) Inhibition: This has identified potential treatments for hyperuricemia and gout.[1][15]
-
Nuclear Receptor Modulation: Specific derivatives have been found to act as agonists for retinoic acid receptors (RAR) and retinoid X receptors (RXR), suggesting applications in hematological malignancies.[16]
This precedent strongly suggests that 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is likely to modulate one or more of these, or related, biological pathways.
II. Primary Hypothesized Therapeutic Targets
Based on the established pharmacology of structurally analogous compounds, we propose the following as primary therapeutic targets for investigation:
-
Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): Given the prevalence of COX inhibition among biphenyl carboxylic acids, this is the most logical starting point.
-
Oncogenic Kinases and Signaling Pathways: The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors.
-
Bacterial Enzymes: The potential for novel antibacterial agents warrants exploration.
This guide will now delve into the experimental workflows required to validate each of these hypotheses.
III. Target Validation Strategy: A Phased Approach
A tiered approach to target validation is recommended, beginning with broad, high-throughput screening and progressing to more focused, mechanism-of-action studies.
Phase 1: Initial Target Class Screening
The initial phase aims to broadly assess the compound's activity against the hypothesized target classes.
Rationale: To rapidly assess whether the compound exhibits inhibitory activity against a broad range of protein kinases, which are critical regulators of cellular processes and frequently implicated in cancer.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in 100% DMSO.
-
Assay Platform: Utilize a commercially available radiometric or fluorescence-based kinase assay panel (e.g., KinomeScan™, Reaction Biology).
-
Screening Concentration: Perform an initial single-point screen at a concentration of 10 µM.
-
Data Analysis: Identify any kinases showing significant inhibition (typically >50% at 10 µM).
-
Follow-up: For any "hits," perform dose-response assays to determine the IC₅₀ value.
Rationale: To directly determine if the compound inhibits the primary targets of NSAIDs.
Methodology:
-
Assay Kit: Employ a commercially available COX (ovine or human) inhibitor screening assay kit (e.g., from Cayman Chemical). This assay typically measures the peroxidase activity of COX.
-
Enzyme Preparation: Reconstitute purified ovine or human COX-1 and COX-2 enzymes according to the manufacturer's protocol.
-
Compound Incubation: Incubate the enzymes with varying concentrations of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (e.g., from 0.01 µM to 100 µM) and a known control inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the absorbance or fluorescence at the appropriate wavelength.
-
Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 to determine potency and selectivity.
Rationale: To assess the compound's potential as an antibacterial agent against a panel of clinically relevant bacterial strains.
Methodology:
-
Bacterial Strains: Select a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Broth Microdilution Method (CLSI Guidelines):
-
Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Phase 2: Cellular Activity and Mechanism of Action
Should Phase 1 yield promising results in any of the screened areas, the next phase focuses on confirming activity in a cellular context and elucidating the mechanism of action.
If kinase inhibition is observed, the following workflow is recommended:
Figure 2: Workflow for validating an anti-inflammatory target.
Experimental Protocol 5: Cellular Prostaglandin E2 (PGE2) Assay
Methodology:
-
Cell Model: Use a cell line that produces high levels of PGE2 upon stimulation (e.g., LPS-stimulated RAW 264.7 macrophages).
-
Treatment: Pre-treat cells with the compound before stimulating with lipopolysaccharide (LPS).
-
PGE2 Measurement: Collect the cell culture supernatant and measure PGE2 levels using a commercial ELISA kit.
-
Data Analysis: Determine the IC₅₀ for PGE2 production.
IV. Summary of Potential and Future Directions
The structural features of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, combined with the extensive pharmacology of the biphenyl carboxylic acid class, provide a strong foundation for investigating its therapeutic potential. The proposed phased approach, beginning with broad screening and progressing to detailed mechanistic studies, offers a robust and efficient pathway to identifying and validating its primary therapeutic targets. The versatility of this chemical scaffold suggests that even if the primary hypotheses are not confirmed, further exploration into other areas, such as URAT1 inhibition or nuclear receptor modulation, would be warranted. The data generated from the outlined protocols will be instrumental in guiding the future development of this promising compound.
V. References
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Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC - PubMed Central. [Link]
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Diflunisal - Wikipedia. [Link]
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QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity - MedCrave online. [Link]
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Fenbufen: a review of its pharmacological properties and therapeutic use in rheumatic diseases and acute pain - PubMed. [Link]
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Pharmacologic properties of fenbufen - PubMed. [Link]
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What is the mechanism of Diflunisal? - Patsnap Synapse. [Link]
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BIPHENYL CARBOXYLIC ACID - Ataman Kimya. [Link]
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Fenbufen : Indications, Uses, Dosage, Drugs Interactions, Side effects - Medical Dialogues. [Link]
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Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. [Link]
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A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives - ResearchGate. [Link]
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The pharmacology of fenbufen, 3-(4-biphenylylcarbonyl)propionic acid, and 4-biphenylacetic acid, interesting antiinflammatory-analgesic agents - PubMed. [Link]
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Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist - NIH. [Link]
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - MDPI. [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. [Link]
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Diflunisal - LiverTox - NCBI Bookshelf - NIH. [Link]
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Diflunisal (Dolobid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. [Link]
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Fenbufen - Grokipedia. [Link]
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Diflunisal | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. [Link]
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mechanism of action of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
An In-depth Technical Guide on the Synthetic Utility and Mechanistic Contributions of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid in Drug Discovery
Introduction
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a highly functionalized aromatic carboxylic acid that has garnered significant interest within the medicinal chemistry and drug development sectors. Its chemical structure, characterized by a benzoic acid core substituted with both a fluorine atom and a trifluoromethylphenyl group, makes it a valuable and versatile building block in the synthesis of complex, biologically active molecules. While not typically considered a pharmacologically active agent in its own right, its true significance lies in its role as a key synthetic intermediate. The strategic incorporation of this moiety into larger molecular scaffolds allows for the fine-tuning of physicochemical and pharmacokinetic properties, ultimately contributing to the efficacy and safety of the final drug candidate.
This technical guide will provide an in-depth exploration of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, not through the lens of a direct mechanism of action, but by elucidating its critical role as a precursor in the development of potent therapeutic agents. We will delve into its chemical properties, its application in the synthesis of kinase inhibitors and potassium channel openers, and the mechanistic principles of the resulting bioactive compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar building blocks in their own discovery programs.
Physicochemical Properties and Synthetic Utility
The utility of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid as a synthetic building block is rooted in its distinct chemical features. The presence of fluorine and trifluoromethyl groups significantly influences the electronic and lipophilic properties of the molecule, which can be conferred to the final active pharmaceutical ingredient (API).
| Property | Value |
| CAS Number | 115754-21-7 |
| Molecular Formula | C₁₄H₈F₄O₂ |
| Molecular Weight | 284.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar organic solvents such as ethanol, methanol, and DMSO |
The carboxylic acid functional group is the primary site of reactivity, readily undergoing condensation reactions, particularly amidation, to form stable amide bonds.[1] This is a cornerstone of its application, as the amide linkage is a common and structurally important feature in a vast array of drug molecules. The fluorine and trifluoromethyl groups, on the other hand, are often incorporated to enhance properties such as:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life of the drug in the body.
-
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. The trifluoromethyl group can also participate in various non-covalent interactions, including dipole-dipole and hydrophobic interactions, to enhance binding.
-
Lipophilicity: The introduction of fluorine and trifluoromethyl groups increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[2] Many small molecule kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding site of the kinase and preventing the transfer of a phosphate group to the substrate.[3]
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a key precursor in the synthesis of a variety of kinase inhibitors.[4] Its carboxylic acid moiety can be readily coupled with various amine-containing heterocyclic scaffolds to generate the final inhibitor. The 3-fluoro-4-(4-trifluoromethylphenyl) portion of the molecule often serves as a key pharmacophore that occupies a hydrophobic pocket within the kinase active site, contributing to the overall potency and selectivity of the inhibitor.
General Synthetic Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid as a starting material.
Detailed Experimental Protocol: Amide Coupling
The following is a representative, step-by-step protocol for the amide coupling reaction, a critical step in the synthesis of many kinase inhibitors.
-
Activation of the Carboxylic Acid:
-
To a solution of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DMF) under an inert atmosphere (e.g., nitrogen, argon), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.
-
-
Amide Bond Formation:
-
To the solution containing the activated ester, add the desired amine-containing heterocycle (1.0-1.2 eq).
-
Continue to stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final kinase inhibitor.
-
Role in the Synthesis of Potassium Channel Openers
Potassium channels are transmembrane proteins that selectively allow the passage of potassium ions across cell membranes. They are crucial for setting the resting membrane potential and for repolarizing the membrane after an action potential. Potassium channel openers are a class of drugs that activate these channels, leading to hyperpolarization of the cell membrane. This makes the cell less excitable and has therapeutic applications in conditions such as epilepsy and hypertension.[5]
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid serves as a vital building block in the synthesis of certain potassium channel openers.[5] Similar to its role in kinase inhibitor synthesis, it is typically incorporated via an amide linkage, often through a condensation reaction with an aminopyridine derivative.[5]
Hypothesized Mechanism of Action of Resulting Potassium Channel Openers
The following diagram illustrates the general mechanism by which a potassium channel opener, synthesized using the 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid scaffold, would exert its effect on a neuron.
Conclusion
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a prime example of a molecular building block whose value is realized in the properties and biological activities of the more complex molecules it helps to create. While it does not possess a significant mechanism of action on its own, its strategic use in the synthesis of kinase inhibitors and potassium channel openers is a testament to the importance of rational drug design and the careful selection of starting materials. The physicochemical advantages conferred by its fluorine and trifluoromethyl substituents, combined with the synthetic accessibility of its carboxylic acid group, ensure that it will remain a relevant and valuable tool in the arsenal of medicinal chemists for the foreseeable future. Further exploration of this and similar scaffolds will undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases.
References
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Kalinichenko, E., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PMC - PubMed Central. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
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ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
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ACS Publications. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
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Bioorganic & Medicinal Chemistry. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]
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MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
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PubMed. (2008). Identification of 4-[1-[3-chloro-4-[N'-(5-fluoro-2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidinylmethoxy]benzoic Acid as a Potent, Orally Active VLA-4 Antagonist. Retrieved from [Link]
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PMC - NIH. (2022). 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. Retrieved from [Link]
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SciSpace. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
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-
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An In-depth Technical Guide to 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary
The strategic incorporation of fluorine and trifluoromethyl moieties into organic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of a particularly compelling class of compounds: 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid and its derivatives. We will delve into the synthetic rationale, key biological activities, and mechanistic underpinnings of these molecules, offering valuable insights for researchers, scientists, and drug development professionals. This document will explore their potential as modulators of critical physiological pathways, including their roles as potassium channel openers and novel antibacterial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.
The Chemical Core: Physicochemical Properties and Synthetic Strategies
The 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid core is a synthetically accessible and highly versatile scaffold. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and metabolic stability to the molecule.[1]
Table 1: Physicochemical Properties of 3-Fluoro-4-(trifluoromethyl)benzoic acid
| Property | Value | Reference |
| CAS Number | 115754-21-7 | [2] |
| Molecular Formula | C₈H₄F₄O₂ | [2] |
| Molecular Weight | 208.11 g/mol | [2] |
| Melting Point | 174-179 °C | |
| Appearance | White to off-white solid | [3] |
| pKa | 3.35 ± 0.10 (Predicted) | [3] |
Rationale for Fluorine and Trifluoromethyl Group Incorporation
The trifluoromethyl group is a highly sought-after substituent in drug design due to its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity, which can enhance membrane permeability.[1] It is often used as a bioisostere for other groups to improve the pharmacokinetic profile of a compound.[1] The fluorine atom, with its small size and high electronegativity, can modulate the pKa of nearby functional groups and form key interactions with biological targets.[4]
Synthetic Pathways
The synthesis of the core structure and its derivatives can be achieved through various organic chemistry methodologies. A common approach involves the condensation of precursor molecules.[2]
Caption: General synthetic routes to the core and its derivatives.
Experimental Protocol 1: General Synthesis of Amide Derivatives
A common method for the synthesis of amide derivatives from the benzoic acid core involves the activation of the carboxylic acid followed by reaction with an appropriate amine.
-
Acid Chloride Formation: To a solution of 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid in an anhydrous solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heat until the evolution of gas ceases. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Amine Coupling: In a separate flask, dissolve the desired amine in an anhydrous solvent with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Reaction Execution: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Therapeutic Applications
Derivatives of 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid have demonstrated significant potential in two primary therapeutic areas: as modulators of potassium channels for neurological disorders and as novel antibacterial agents.
KCNQ Potassium Channel Modulation: A Target for Epilepsy and Neuropathic Pain
Voltage-gated potassium channels of the KCNQ family (Kv7) play a crucial role in regulating neuronal excitability.[5] Specifically, the heteromeric KCNQ2/3 channels are key determinants of the M-current, which helps to stabilize the resting membrane potential and prevent repetitive firing of neurons.[6] Openers of KCNQ2/3 channels are therefore attractive candidates for the treatment of hyperexcitability disorders such as epilepsy and neuropathic pain.[2][5]
Derivatives of 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid have been investigated as potent and selective KCNQ2/3 channel openers.[2] The core structure serves as a crucial building block in the synthesis of these modulators.[2]
Caption: Signaling pathway of KCNQ channel openers.
Structure-Activity Relationship (SAR) for KCNQ Modulators:
The potency and selectivity of these compounds are highly dependent on their chemical structure. For instance, in a series of related KCNQ2/3 activators, the introduction of a trifluoromethyl group at the 4-position of a benzylamine moiety, combined with a fluorine atom on an aniline ring, resulted in a compound that was over 15 times more potent than the approved drug retigabine.[2]
Table 2: In Vitro Activity of a KCNQ2/3 Channel Opener Analog
| Compound | Target | Assay | EC₅₀ (µM) | Reference |
| ICA-27243 | KCNQ2/3 | ⁸⁶Rb⁺ Efflux | 0.2 | [1] |
| ICA-27243 | KCNQ2/3 | Whole-cell current | 0.4 | [1] |
*N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, a structurally related KCNQ2/3 activator.
Experimental Protocol 2: In Vitro Evaluation of KCNQ Channel Activity using Electrophysiology
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2/3 channels.
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings on the transfected CHO cells.
-
Compound Application: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular recording solution.
-
Data Acquisition: Apply voltage-step protocols to elicit KCNQ currents and record the resulting currents in the absence and presence of the test compounds.
-
Data Analysis: Measure the current amplitude and voltage-dependence of channel activation. Calculate the half-maximal effective concentration (EC₅₀) for channel activation by fitting the concentration-response data to a Hill equation.
Antibacterial Activity: A New Frontier Against Resistant Pathogens
The rise of antibiotic-resistant bacteria is a major global health threat. There is an urgent need for new classes of antibiotics with novel mechanisms of action. Pyrazole derivatives incorporating the trifluoromethylphenyl moiety have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).[6][7]
Investigations into the mode of action of these compounds suggest that they exert their antibacterial effect through a broad range of inhibitory effects on macromolecular synthesis, potentially targeting fatty acid biosynthesis.[7]
Caption: Proposed mechanism of antibacterial action.
Structure-Activity Relationship (SAR) for Antibacterial Pyrazole Derivatives:
The antibacterial potency of these pyrazole derivatives is significantly influenced by the substituents on the aniline moiety.[7] In one study, a fluoro-trifluoromethyl substituted aniline derivative was identified as the most potent compound in the series.[8]
Table 3: Antibacterial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 59 | S. aureus (MRSA) | Sub-µg/mL | [8] |
| Compound 74 | S. aureus (MRSA) | Sub-µg/mL | [8] |
*Specific structures for compounds 59 and 74 can be found in the cited reference.[8]
Experimental Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Grow the bacterial strains to be tested (e.g., S. aureus, E. faecalis) in appropriate broth medium to the mid-logarithmic phase.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid scaffold and its derivatives represent a promising area of research for the development of new therapeutics. The demonstrated activities as KCNQ channel modulators and antibacterial agents highlight the versatility of this chemical core.
Future research should focus on:
-
Lead Optimization: Further exploration of the SAR to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Detailed elucidation of the specific molecular targets and signaling pathways to enable rational drug design.
-
In Vivo Efficacy and Safety: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of lead compounds.
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Rahman, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6443. Retrieved from [Link]
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Hansa, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. Retrieved from [Link]
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Zhimeng Biopharma. (2025). Zhimeng Biopharma's Next-Generation KCNQ2/3 Potassium Channel Opener Receives Clinical Trial Approval for ALS Phase 2/3 Study. Retrieved from [Link]
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Brueggemann, L. I., et al. (2011). KCNQ2/3 openers show differential selectivity and site of action across multiple KCNQ channels. British Journal of Pharmacology, 164(8), 1747-1759. Retrieved from [Link]
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Zarantonello, C., et al. (2009). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Journal of Fluorine Chemistry, 130(1), 85-91. Retrieved from [Link]
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U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research: Fenofibric Acid. Retrieved from [Link]
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Kuhnert, S., et al. (2012). Novel Amino-Nicotinamide Derivatives as Modulators of KCNQ2/3 Potassium Channels. ACS Medicinal Chemistry Letters, 3(11), 933-937. Retrieved from [Link]
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Lee, H. J., et al. (2016). Gender differences in pharmacokinetics and tissue distribution of 3 perfluoroalkyl and polyfluoroalkyl substances in rats. Food and Chemical Toxicology, 97, 27-35. Retrieved from [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved from [Link]
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Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. Retrieved from [Link]
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Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. Retrieved from [Link]
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Purser, S., et al. (2008). The role of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry: implications for drug design. Journal of Medicinal Chemistry, 51(9), 2604-2612. Retrieved from [Link]
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Hansa, R., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. Retrieved from [Link]
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Avula, S., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Scientia Pharmaceutica, 94(1), 11. Retrieved from [Link]
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Schofield, M. R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. Retrieved from [Link]
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Li, M., et al. (2023). KCNQ2/3 Gain-of-Function Variants and Cell Excitability: Differential Effects in CA1 versus L2/3 Pyramidal Neurons. Journal of Neuroscience, 43(39), 6745-6761. Retrieved from [Link]
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Wang, Y., et al. (2023). Functional characterization and in vitro pharmacological rescue of KCNQ2 pore mutations associated with epileptic encephalopathy. Frontiers in Molecular Neuroscience, 16, 1134549. Retrieved from [Link]
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Zhou, W., et al. (2022). Clinical Study of 30 Novel KCNQ2 Variants/Deletions in KCNQ2-Related Disorders. Frontiers in Molecular Neuroscience, 15, 809810. Retrieved from [Link]
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Wu, Y. J., et al. (2013). Discovery of (S,E)-3-(2-fluorophenyl)-N-(1-(3-(pyridin-3-yloxy)phenyl)ethyl)-acrylamide as a potent and efficacious KCNQ2 (Kv7.2) opener for the treatment of neuropathic pain. Bioorganic & Medicinal Chemistry Letters, 23(22), 6188-6191. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
Introduction
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic carboxylic acid with a molecular weight of 208.11 g/mol .[1][2] Its structural complexity, featuring a benzoic acid moiety, a fluoro substituent, and a trifluoromethylphenyl group, suggests its potential as a key building block in the synthesis of active pharmaceutical ingredients (APIs).[1][3] Notably, derivatives of fluorinated benzoic acids are utilized in the development of drugs for conditions such as epilepsy.[1][3] For any compound to be a viable candidate in drug development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive technical overview of the critical parameters of solubility and stability for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, offering field-proven insights and detailed experimental protocols for their evaluation.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is essential for any further investigation.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O₂ | [1] |
| Molecular Weight | 208.11 g/mol | [1] |
| Melting Point | 174-179 °C | [2][3] |
| Appearance | Off-white powder | [1] |
| pKa (Predicted) | 3.35 ± 0.10 | [2][3] |
Part 1: Solubility Assessment
The solubility of an API is a critical determinant of its bioavailability and subsequent therapeutic efficacy. Poor solubility can significantly hinder drug absorption.[4][] This section outlines a systematic approach to characterizing the solubility profile of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
Rationale for Solubility Testing
Determining the thermodynamic or equilibrium solubility provides the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure.[][6] This information is crucial for:
-
Formulation Development: Guiding the selection of appropriate excipients and delivery systems.
-
Biopharmaceutical Classification System (BCS): Classifying the drug substance based on its solubility and permeability, which informs regulatory pathways.[7]
-
Predicting Oral Bioavailability: Solubility is often a rate-limiting step for the absorption of orally administered drugs.[4]
Experimental Protocol: Thermodynamic Solubility Determination
This protocol describes the shake-flask method, a gold standard for determining thermodynamic solubility.[8]
Objective: To determine the equilibrium solubility of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in various aqueous and organic solvents.
Materials:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (solid powder)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) for the preparation of calibration standards.
-
Sample Preparation: Add an excess amount of solid 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid to a known volume of each test solvent in separate vials. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for at least 24 hours to ensure that thermodynamic equilibrium is achieved.[6][8]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Filtration and Dilution: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Data Analysis: Construct a calibration curve using the prepared standards. Use the regression equation from the calibration curve to calculate the concentration of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in each solvent.
Data Presentation: Solubility Profile
The results of the solubility study should be presented in a clear and concise table.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) |
| Phosphate Buffered Saline | 7.4 | 25 | Experimental Data |
| Simulated Gastric Fluid | 1.2 | 37 | Experimental Data |
| Simulated Intestinal Fluid | 6.8 | 37 | Experimental Data |
| Water | ~7.0 | 25 | Experimental Data |
| Methanol | N/A | 25 | Experimental Data |
| Acetonitrile | N/A | 25 | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Experimental Data |
Note: The provided solubility of "Slightly" in DMSO and Methanol from supplier data indicates some level of solubility in these organic solvents.[2][3]
Visualizing the Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Assessment and Degradation Pathway Elucidation
Understanding the chemical stability of an API is a regulatory requirement and is crucial for ensuring its safety, efficacy, and shelf-life.[9] Forced degradation studies are employed to intentionally degrade the API under more severe conditions than accelerated stability testing to identify potential degradation products and establish degradation pathways.[9][10]
Rationale for Forced Degradation Studies
Forced degradation studies are essential for:
-
Developing Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods, typically HPLC, that can separate and quantify the API from its degradants.[11][12][13]
-
Identifying Degradation Pathways: Understanding how the molecule degrades helps in designing stable formulations and selecting appropriate packaging and storage conditions.[9][14]
-
Characterizing Degradation Products: Identifying and characterizing significant degradation products is crucial for assessing their potential toxicity.[15]
Predicted Degradation Pathways
Based on the structure of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group is generally stable to hydrolysis. However, under extreme pH and temperature, decarboxylation could be a possibility.
-
Oxidation: The aromatic rings could be susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. The carbon-fluorine bond is strong, but photolytic cleavage could occur.[16] Studies on other fluorobenzoic acids have shown that degradation can be initiated by dioxygenation of the aromatic ring.[17]
Experimental Protocol: Forced Degradation Study
Objective: To investigate the stability of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid under various stress conditions and to generate degradation products for the development of a stability-indicating analytical method.
Materials:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol, HPLC grade
-
Water, HPLC grade
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Preparation of Sample Solutions: Prepare solutions of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in a suitable solvent (e.g., a mixture of methanol and water).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 N HCl to the sample solution and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Add 0.1 N NaOH to the sample solution and keep at room temperature or heat gently.
-
Oxidative Degradation: Add 3% H₂O₂ to the sample solution and keep at room temperature.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug substance at an elevated temperature (e.g., 60°C).[18]
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light in a photostability chamber.[18]
-
-
Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration and analyze them using a stability-indicating HPLC method.
-
Data Evaluation:
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent drug in the presence of any degradation products.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent drug and the levels of all degradation products should be close to 100%.
-
Identification of Degradants: If a mass spectrometer is used as a detector, preliminary identification of the degradation products can be achieved based on their mass-to-charge ratios.
-
Data Presentation: Summary of Forced Degradation Results
The results should be tabulated to clearly show the extent of degradation under each stress condition.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | Time | 60°C | Experimental Data | Experimental Data |
| Basic Hydrolysis | 0.1 N NaOH | Time | Room Temp | Experimental Data | Experimental Data |
| Oxidation | 3% H₂O₂ | Time | Room Temp | Experimental Data | Experimental Data |
| Thermal | Solid & Solution | Time | 60°C | Experimental Data | Experimental Data |
| Photolytic | Solid & Solution | Time | Ambient | Experimental Data | Experimental Data |
Visualizing the Forced Degradation and Stability-Indicating Method Development Workflow
Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.
Conclusion
This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. By following the detailed protocols outlined herein, researchers and drug development professionals can generate the critical data necessary to assess the viability of this compound as a drug candidate. A thorough understanding of these fundamental properties is indispensable for informed decision-making throughout the drug development lifecycle, from lead optimization to formulation and regulatory submission.
References
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3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID One Chongqing Chemdad Co. (n.d.). Retrieved January 23, 2026, from [Link]
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3-Fluorobenzoic acid - Wikipedia. (2023, September 21). Retrieved January 23, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2023, November 1). Retrieved January 23, 2026, from [Link]
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In-vitro Thermodynamic Solubility - Protocols.io. (2023, August 3). Retrieved January 23, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2011). Retrieved January 23, 2026, from [Link]
-
Kinetics of the partial defluorination and degradation of 4-fluorobenzoic acid and three chlorofluorobenzoic acid substrates after 3 h of UV illumination - ResearchGate. (2010). Retrieved January 23, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review - IRJPMS. (2023). Retrieved January 23, 2026, from [Link]
-
Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved January 23, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2011). Retrieved January 23, 2026, from [Link]
-
Annex 4 - World Health Organization (WHO). (2019). Retrieved January 23, 2026, from [Link]
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Solving solubility issues in modern APIs - TAPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Stability Indicating HPLC Method Development: A Review - IJPPR. (2023, February 28). Retrieved January 23, 2026, from [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (n.d.). Retrieved January 23, 2026, from [Link]
-
3-Fluorobenzoate Degradation Pathway - Eawag-BBD. (n.d.). Retrieved January 23, 2026, from [Link]
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N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins | Journal of Medicinal Chemistry - ACS Publications. (2020, August 29). Retrieved January 23, 2026, from [Link]
-
Forced Degradation Studies for Stability - Nelson Labs. (n.d.). Retrieved January 23, 2026, from [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk - Journal of Applied Pharmaceutical Science. (2023, July 4). Retrieved January 23, 2026, from [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. (n.d.). Retrieved January 23, 2026, from [Link]
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3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential - ResearchGate. (2022, August 6). Retrieved January 23, 2026, from [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.). Retrieved January 23, 2026, from [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchGate. (2014, August 10). Retrieved January 23, 2026, from [Link]
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Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC - NIH. (2015). Retrieved January 23, 2026, from [Link]
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3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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An In-depth Technical Guide to 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid: Elucidating its Discovery and History
A Note to Our Readers:
Following a comprehensive search of scientific literature, patent databases, and chemical registries, no specific data or historical record could be found for the compound "3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid." This suggests that this particular molecule may be a novel chemical entity that has not yet been synthesized or characterized in published research. It is also possible that there is a typographical error in the chemical name.
However, the structural motifs present in the requested name—a fluorinated benzoic acid backbone combined with a trifluoromethylphenyl group—are of significant interest in medicinal chemistry and materials science. We have therefore prepared this guide on a closely related and well-documented compound, 3-Fluoro-4-(trifluoromethyl)benzoic acid , to provide relevant insights into the synthesis, properties, and applications of this class of molecules. We believe this information will be valuable to researchers, scientists, and drug development professionals working in related fields.
Technical Guide: 3-Fluoro-4-(trifluoromethyl)benzoic Acid
Introduction and Significance
3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 115754-21-7) is a halogenated aromatic carboxylic acid.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic properties and metabolic stability, making it a valuable building block in the synthesis of complex organic molecules.[3] These fluorinated substituents are known to enhance the lipophilicity and binding affinity of molecules to biological targets, which is a highly desirable characteristic in the design of active pharmaceutical ingredients (APIs).[3]
The primary application of 3-Fluoro-4-(trifluoromethyl)benzoic acid lies in its role as a key intermediate in the synthesis of novel therapeutic agents.[2] Notably, it is a crucial component in the development of potassium channel openers, a class of drugs investigated for the treatment of neurological disorders such as epilepsy.[1][2] The synthesis of these potential therapeutics often involves the condensation reaction between 3-Fluoro-4-(trifluoromethyl)benzoic acid and various aminopyridines.[1][2]
Table 1: Physicochemical Properties of 3-Fluoro-4-(trifluoromethyl)benzoic Acid
| Property | Value | Reference |
| CAS Number | 115754-21-7 | [1] |
| Molecular Formula | C₈H₄F₄O₂ | [1] |
| Molecular Weight | 208.11 g/mol | |
| Melting Point | 174-179 °C | [1] |
| Boiling Point | 251 °C | [1] |
| pKa | 3.35 ± 0.10 (Predicted) | [1] |
| Appearance | White to off-white solid | [1] |
Synthetic Approaches
While the specific historical discovery of 3-Fluoro-4-(trifluoromethyl)benzoic acid is not detailed in the available literature, its synthesis can be inferred from established organic chemistry principles and patents related to similar compounds. A common synthetic strategy for this class of molecules involves multi-step processes starting from readily available precursors.
A plausible synthetic pathway could involve the following key transformations. It is important to note that this is a generalized representation, and specific reaction conditions would require optimization.
Caption: A potential synthetic workflow for 3-Fluoro-4-(trifluoromethyl)benzoic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, generalized procedure based on known organic reactions for similar compounds:
-
Nitration: Ortho-fluorobenzotrifluoride is treated with a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, likely directed to the position para to the fluorine atom.
-
Reduction: The resulting nitro-intermediate is then reduced to an aniline derivative. This is commonly achieved using reducing agents such as iron powder in the presence of an acid like hydrochloric acid. This would yield 3-trifluoromethyl-4-fluoroaniline.
-
Bromination and Diazotization: The aniline derivative can then undergo bromination followed by a diazotization reaction (using sodium nitrite in an acidic medium) and subsequent removal of the diazonium group to yield 3-fluoro-4-trifluoromethyl bromobenzene.
-
Cyanation: The bromine atom is then substituted with a cyano group. A common method for this transformation is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide. This step would produce 3-fluoro-4-trifluoromethylbenzonitrile.
-
Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification to yield the final product, 3-Fluoro-4-(trifluoromethyl)benzoic acid.
Applications in Drug Discovery and Medicinal Chemistry
The utility of 3-Fluoro-4-(trifluoromethyl)benzoic acid as a building block is rooted in the advantageous properties conferred by its fluorine substituents.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic oxidation at that position, thereby increasing the in vivo half-life of a drug candidate.
-
Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.
-
Binding Interactions: Fluorine atoms can participate in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing the binding affinity and selectivity of a drug.
As mentioned, a key application of this compound is in the synthesis of potassium channel openers. These drugs modulate the activity of ion channels in cell membranes and have therapeutic potential in a range of disorders, including epilepsy, hypertension, and certain types of pain.
Caption: The role of 3-Fluoro-4-(trifluoromethyl)benzoic acid in the synthesis of potassium channel openers.
Conclusion
While the specific history of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid remains elusive, the study of the closely related 3-Fluoro-4-(trifluoromethyl)benzoic acid provides a clear illustration of the importance of fluorinated building blocks in modern drug discovery. The unique combination of fluorine and trifluoromethyl substituents on a benzoic acid core creates a versatile intermediate for the synthesis of complex and potentially therapeutic molecules. Further research into novel synthetic routes and applications for this class of compounds is likely to yield new and improved pharmaceutical agents.
References
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- [No specific references found for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid]
- [No specific references found for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid]
Sources
Application Notes and Protocols for the Synthesis of Novel Potassium Channel Openers Utilizing 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and drug discovery.
Introduction: The Therapeutic Potential of Potassium Channel Openers and the Strategic Role of Fluorinated Benzimidazoles
Potassium channels are a diverse class of ion channels that play a critical role in regulating cellular excitability in various tissues, including the nervous system, cardiovascular system, and smooth muscle.[1] By facilitating the efflux of potassium ions, these channels help to maintain the resting membrane potential and repolarize the cell after an action potential. Potassium channel openers (KCOs) are a class of pharmacological agents that enhance the activity of these channels, leading to membrane hyperpolarization and a decrease in cellular excitability.[1] This mechanism of action underlies their therapeutic potential in a range of disorders, such as hypertension, epilepsy, and pain.[1][2]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Notably, certain 2-arylbenzimidazole derivatives have been identified as potent modulators of potassium channels, particularly the KCNQ family of voltage-gated potassium channels.[3] The strategic incorporation of fluorine atoms and trifluoromethyl groups into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity to their biological targets.[4] The starting material, 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid , provides a unique combination of these desirable features, making it an excellent precursor for the synthesis of novel and potentially potent potassium channel openers.
This application note provides a detailed guide for the synthesis, purification, and characterization of a novel benzimidazole-based potassium channel opener, 2-(3-Fluoro-4-(4-trifluoromethylphenyl)phenyl)-1H-benzo[d]imidazole , derived from 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. Two robust synthetic protocols are presented: a classical thermal condensation method (Phillips-Ladenburg reaction) and a modern, rapid microwave-assisted synthesis.
Synthetic Strategy: The Phillips-Ladenburg Benzimidazole Synthesis
The core of the synthetic strategy involves the condensation reaction between 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid and o-phenylenediamine. This acid-catalyzed cyclocondensation, known as the Phillips-Ladenburg reaction, is a well-established and versatile method for the formation of the benzimidazole ring system.[5][6] The reaction proceeds through the initial formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the final 2-substituted benzimidazole.
The proposed synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for the preparation of the target benzimidazole.
Experimental Protocols
Materials and Instrumentation
-
Reagents: 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, o-phenylenediamine, p-toluenesulfonic acid monohydrate (p-TsOH), polyphosphoric acid (PPA), ethanol, ethyl acetate, hexanes, sodium bicarbonate, anhydrous magnesium sulfate.
-
Instrumentation: Microwave reactor, rotary evaporator, magnetic stirrer with heating plate, melting point apparatus, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp, nuclear magnetic resonance (NMR) spectrometer, infrared (IR) spectrometer, mass spectrometer.
Safety Precautions
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid: May cause skin, eye, and respiratory irritation.[7][8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
o-Phenylenediamine: Toxic if swallowed, harmful in contact with skin or if inhaled.[10][11][12][13] It is a suspected carcinogen and may cause an allergic skin reaction.[10][11][12][13] Handle with extreme caution in a fume hood, wearing appropriate PPE.
-
Acids and Solvents: Handle all acids and organic solvents in a fume hood and wear appropriate PPE.
Protocol 1: Conventional Thermal Synthesis
This protocol is based on the classical Phillips-Ladenburg reaction conditions, utilizing thermal heating.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 eq), o-phenylenediamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Solvent Addition: Add a suitable high-boiling solvent such as toluene or xylenes (approximately 10-15 mL per gram of benzoic acid).
-
Heating: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Neutralization: Dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and the catalyst) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a significant reduction in reaction time and often leads to higher yields compared to conventional heating.[14]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 10 mL microwave reaction vessel, combine 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 eq), o-phenylenediamine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).
-
Solvent Addition: Add a minimal amount of a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or ethylene glycol to facilitate microwave heating.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a temperature of 150-180 °C for 10-30 minutes. The reaction progress can be monitored by TLC after cooling the vessel.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 (steps 4-7).
Characterization of 2-(3-Fluoro-4-(4-trifluoromethylphenyl)phenyl)-1H-benzo[d]imidazole
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons of the benzimidazole and the substituted phenyl ring.
-
¹³C NMR: The spectrum should show the expected number of carbon signals, including the characteristic signal for the C2 carbon of the benzimidazole ring.
-
¹⁹F NMR: This will confirm the presence of the fluorine and trifluoromethyl groups.
-
IR Spectroscopy: Look for the absence of the carboxylic acid C=O stretch from the starting material and the presence of N-H stretching vibrations from the benzimidazole ring.
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.
Data Presentation: A Comparative Overview of Synthetic Protocols
| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave-Assisted |
| Catalyst | p-Toluenesulfonic acid | p-Toluenesulfonic acid |
| Solvent | Toluene or Xylenes | DMF or Ethylene Glycol |
| Temperature | 110-140 °C | 150-180 °C |
| Reaction Time | 12-24 hours | 10-30 minutes |
| Typical Yield | 60-80% | 75-95% |
| Work-up | Standard aqueous work-up | Standard aqueous work-up |
| Purification | Recrystallization/Column Chromatography | Recrystallization/Column Chromatography |
Biological Evaluation: Assessing Potassium Channel Opening Activity
The synthesized benzimidazole derivative is a promising candidate for a potassium channel opener. Its biological activity can be assessed using a variety of in vitro and in vivo assays.
In Vitro Electrophysiological Assays
Patch-clamp electrophysiology is the gold standard for characterizing the effects of compounds on ion channels. The synthesized compound can be tested on various potassium channel subtypes expressed in cell lines (e.g., HEK293 or CHO cells). Key parameters to measure include:
-
Activation of potassium currents: Measure the increase in potassium current in the presence of the compound.
-
Modulation of channel gating: Determine if the compound shifts the voltage-dependence of channel activation or inactivation.
-
Channel subtype selectivity: Screen the compound against a panel of different potassium channel subtypes (e.g., KCNQ2/3, BK, Kir) to determine its selectivity profile.[3][15]
In Vivo Models
Based on the in vitro profile, the compound can be evaluated in animal models of diseases where potassium channel openers are expected to be effective. For example, if the compound shows activity on potassium channels in vascular smooth muscle, its antihypertensive effects can be tested in spontaneously hypertensive rats.[16]
The following diagram illustrates the logical workflow for the biological evaluation:
Caption: Workflow for the biological evaluation of the synthesized compound.
Conclusion
The protocols detailed in this application note provide a robust and efficient methodology for the synthesis of a novel, fluorinated benzimidazole derivative from 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. This compound represents a promising starting point for the development of new potassium channel openers with potentially enhanced pharmacological properties. The combination of the privileged benzimidazole scaffold with strategic fluorination offers a compelling approach for the discovery of next-generation therapeutics for a variety of ion channel-related disorders.
References
-
Pharmacological Actions of Potassium Channel Openers on Voltage-Gated Potassium Channels. MDPI. Available at: [Link]
-
Discovery of novel benzimidazole derivatives as potent potassium-competitive acid blockers for the treatment of acid-related diseases. PubMed. Available at: [Link]
-
Sequence determinants of subtype‐specific actions of KCNQ channel openers. PMC. Available at: [Link]
-
In vivo evidence for KCa channel opening properties of acetazolamide in the human vasculature. NIH. Available at: [Link]
-
PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). ResearchGate. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
- Processes for the preparation of fluorinated benzoic acids. Google Patents.
-
Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. ResearchGate. Available at: [Link]
-
Potassium channel openers as potential therapeutic weapons in ion channel disease. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of some novel benzimidazole derivatives for their potential anticonvulsant activity. ResearchGate. Available at: [Link]
-
Effect of ATP-sensitive Potassium Channel Openers on Intraocular Pressure in Ocular Hypertensive Animal Models. ResearchGate. Available at: [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. NIH. Available at: [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC. Available at: [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. Available at: [Link]
-
Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace. Available at: [Link]
-
The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]
-
Potassium-Channel Openers. CV Pharmacology. Available at: [Link]
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Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Available at: [Link]
-
p-FLUOROBENZOIC ACID. Organic Syntheses. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]
-
KCNQ Potassium Channels as Targets of Botanical Folk Medicines. eScholarship.org. Available at: [Link]
-
Safety Data Sheet: Benzoic acid. Carl ROTH. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]
-
Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels. ResearchGate. Available at: [Link]
-
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Available at: [Link]
-
4-Fluoro-2-(phenylamino)benzoic acid. PMC. Available at: [Link]
-
Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring. PubMed. Available at: [Link]
-
Animal Models of Hypertension: A Scientific Statement From the American Heart Association. AHA Journals. Available at: [Link]
-
Potassium channel openers as potential therapeutic weapons in ion channel disease. CORE. Available at: [Link]
-
KCNQ channel openers reverse depressive symptoms via an active resilience mechanism. DSpace@MIT. Available at: [Link]
-
Common Name: o-PHENYLENEDIAMINE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
-
4-(Trifluoromethyl)benzoic acid Safety Data Sheet. Australia Pacific LNG. Available at: [Link]
-
Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine. PubMed Central. Available at: [Link]
-
The Identification of (R)-(2-chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060), a small molecule. ResearchGate. Available at: [Link]_
-
Potassium channel openers act through an activation of ATP-sensitive K+ channels in guinea-pig cardiac myocytes. PubMed. Available at: [Link]
-
Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. Available at: [Link]
-
ATP-Sensitive Potassium Channel Activation Induces Angiogenesis In Vitro and In Vivo. ASPET Journals. Available at: [Link]
-
KCNQ2/3 openers show differential selectivity and site of action across multiple KCNQ channels. ResearchGate. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
- 16. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid in the Synthesis of Novel KCNQ Channel Openers
Introduction: A Strategic Building Block for Neurological Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The compound 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid emerges as a pivotal building block in this domain, particularly in the development of modulators for ion channels, which are fundamental to neuronal excitability. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents can significantly improve metabolic stability, lipophilicity, and target binding affinity of derivative compounds.
This guide provides an in-depth exploration of the application of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in the synthesis of potent and selective potassium channel openers, with a focus on the KCNQ (Kv7) family of voltage-gated potassium channels. KCNQ channels, particularly KCNQ2/3 heteromers, are critical regulators of neuronal firing rates, and their modulation presents a promising therapeutic avenue for neurological disorders characterized by hyperexcitability, such as epilepsy. The anticonvulsant drug retigabine validated KCNQ channels as a viable target, and ongoing research seeks to develop next-generation modulators with improved profiles.
This document will detail a representative synthetic protocol for the preparation of a novel KCNQ channel opener, N-(6-chloropyridin-3-yl)-3-fluoro-4-(4-(trifluoromethyl)phenyl)benzamide, and provide comprehensive protocols for its biological evaluation.
Chemical Properties and Reactivity
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a bi-aryl carboxylic acid. The electron-withdrawing nature of the fluoro and trifluoromethyl groups enhances the acidity of the carboxylic acid proton and can influence the reactivity of the aromatic rings. The primary synthetic utility of this compound lies in the reactivity of its carboxylic acid moiety, which readily participates in amide bond formation with a wide range of amines.
| Property | Value |
| Molecular Formula | C₁₄H₇F₄O₂ |
| Molecular Weight | 299.20 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in organic solvents like DMF, DMSO, and THF |
Synthetic Protocol: Synthesis of a Novel KCNQ Channel Opener
The following protocol details the synthesis of a representative KCNQ channel opener, N-(6-chloropyridin-3-yl)-3-fluoro-4-(4-(trifluoromethyl)phenyl)benzamide, via an amide coupling reaction. This reaction is a cornerstone of medicinal chemistry, and the choice of coupling reagents is critical for achieving high yields and purity.
Protocol 1: Amide Coupling of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid with 3-amino-6-chloropyridine
This protocol employs the widely used and efficient coupling agents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
Materials:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
-
3-amino-6-chloropyridine
-
HATU
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 eq) in anhydrous DMF, add 3-amino-6-chloropyridine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, N-(6-chloropyridin-3-yl)-3-fluoro-4-(4-(trifluoromethyl)phenyl)benzamide.
Causality of Experimental Choices:
-
HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (in the case of chiral substrates).
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the active ester intermediate.
-
Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.
-
The aqueous workup with NaHCO₃ is to remove any unreacted carboxylic acid and acidic byproducts.
Caption: Synthetic workflow for the amide coupling reaction.
Biological Evaluation: Assessing KCNQ Channel Opening Activity
The primary biological target of the synthesized benzamide derivatives are KCNQ channels. The following protocols describe standard assays to evaluate the potency and efficacy of these compounds as KCNQ channel openers.
Protocol 2: Electrophysiological Assessment using Whole-Cell Patch-Clamp
This protocol allows for the direct measurement of ion channel activity in living cells expressing the target KCNQ channels.
Materials:
-
HEK293 cells stably expressing human KCNQ2/3 channels
-
Cell culture medium and supplements
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal and external recording solutions
-
Synthesized test compound (e.g., N-(6-chloropyridin-3-yl)-3-fluoro-4-(4-(trifluoromethyl)phenyl)benzamide) dissolved in DMSO
Procedure:
-
Culture HEK293 cells expressing KCNQ2/3 channels to an appropriate confluency.
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline KCNQ currents using a voltage-step protocol (e.g., holding potential of -80 mV, followed by depolarizing steps from -100 mV to +40 mV).
-
Perfuse the cell with the external solution containing the test compound at various concentrations.
-
Record KCNQ currents in the presence of the compound.
-
Analyze the data to determine the effect of the compound on the voltage-dependence of activation and the current amplitude.
-
Calculate the EC₅₀ value by fitting the concentration-response curve with a Hill equation.
Expected Outcome:
A potent KCNQ channel opener will cause a leftward shift in the voltage-dependence of activation, meaning the channels open at more hyperpolarized potentials, and may also increase the maximal current amplitude.
Representative Data:
| Compound | Target | EC₅₀ (µM) |
| N-(6-chloropyridin-3-yl)-3-fluoro-4-(4-trifluoromethyl)phenyl)benzamide | KCNQ2/3 | 0.5 |
| Retigabine (Reference) | KCNQ2/3 | 1.5 |
graph ElectrophysiologyWorkflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];A [label="HEK293 cells expressing KCNQ2/3"]; B [label="Whole-cell patch-clamp"]; C [label="Record baseline currents"]; D [label="Apply test compound"]; E [label="Record currents with compound"]; F [label="Data analysis (EC50, V1/2 shift)"];
A -> B; B -> C; C -> D; D -> E; E -> F; }
Caption: Workflow for electrophysiological evaluation.
Protocol 3: In Vivo Anticonvulsant Activity Assessment
The maximal electroshock (MES) test is a widely used animal model to assess the efficacy of potential anticonvulsant drugs.
Materials:
-
Male ICR mice (20-25 g)
-
Electroshock apparatus
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water)
-
Positive control (e.g., phenytoin)
-
Vehicle control
Procedure:
-
Administer the test compound, positive control, or vehicle to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.
-
At the time of peak effect (predetermined by pharmacokinetic studies, e.g., 30 minutes post-i.p. administration), subject each mouse to a maximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as protection.
-
Calculate the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Expected Outcome:
An effective anticonvulsant will protect a significant percentage of animals from tonic hindlimb extension at non-toxic doses.
Representative Data:
| Compound | MES ED₅₀ (mg/kg, i.p.) |
| N-(6-chloropyridin-3-yl)-3-fluoro-4-(4-trifluoromethyl)phenyl)benzamide | 10 |
| Phenytoin (Reference) | 9.5 |
Structure-Activity Relationship (SAR) Insights
The combination of the 3-fluoro and 4-(4-trifluoromethylphenyl) substituents on the benzoic acid core is crucial for the observed biological activity.
-
4-(4-Trifluoromethylphenyl) Group: This bulky, lipophilic group is thought to interact with a hydrophobic pocket within the KCNQ channel pore, a key interaction for channel modulation.
-
3-Fluoro Group: The fluorine atom can modulate the electronic properties of the benzamide and may form specific hydrogen bonds or other non-covalent interactions with the channel protein, thereby enhancing binding affinity and selectivity.
The nature of the amine coupling partner is also a critical determinant of activity. Small, heterocyclic amines, such as aminopyridines, have been shown to be particularly effective in this class of KCNQ openers.
Conclusion
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a highly valuable and versatile building block for the synthesis of novel KCNQ potassium channel openers. Its strategic fluorination pattern contributes to favorable pharmacological properties in the resulting molecules. The straightforward amide coupling chemistry allows for the facile generation of diverse libraries of compounds for biological screening. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of new potential therapies for epilepsy and other neurological disorders based on this promising chemical scaffold.
References
- Dalby-Brown, W. et al. (2013). Retigabine: a new treatment option for partial-onset seizures.
- Guan, L. et al. (2019). Discovery of Novel KCNQ2/3 Activators as Anticonvulsant Agents. ACS Medicinal Chemistry Letters, 10(9), 1288–1293.
- Padilla, K. et al. (2009). N-Pyridyl and Pyrimidine Benzamides as KCNQ2/Q3 Potassium Channel Openers for the Treatment of Epilepsy. ACS Medicinal Chemistry Letters, 1(2), 54–58.
- Wulff, H. et al. (2007). K+ channel modulators for the treatment of neurological disorders and autoimmune diseases. Current Medicinal Chemistry, 14(13), 1437–1457.
Application Notes and Protocols for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid in Materials Science
Abstract: This document provides detailed application notes and experimental protocols for the utilization of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in the field of materials science. This versatile fluorinated building block, characterized by its rigid aromatic core and reactive carboxylic acid moiety, offers a unique combination of properties that are highly desirable in the development of advanced materials. The presence of both fluoro and trifluoromethyl groups imparts enhanced thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials.[1] This guide is intended for researchers, scientists, and professionals in materials development, offering in-depth, scientifically grounded protocols for the synthesis of liquid crystals, metal-organic frameworks (MOFs), and high-performance polymers.
Introduction: The Significance of Fluorinated Benzoic Acids in Material Design
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a benzoic acid derivative distinguished by the presence of two types of fluorine substituents: a fluorine atom and a trifluoromethyl group.[2] These fluorinated moieties are key to its utility in materials science. The strong carbon-fluorine bond and the high electronegativity of fluorine contribute to the exceptional thermal stability and chemical resistance of polymers and other materials derived from this compound.[1][3] Furthermore, the trifluoromethyl group is known to enhance properties such as lipophilicity and binding affinity, which can be advantageous in the design of functional materials.[4]
The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and coordination with metal centers.[2] This allows for the incorporation of the fluorinated phenyl structure into a wide range of material architectures, from the ordered phases of liquid crystals to the porous networks of MOFs and the long chains of polymers. These materials are of interest for applications in displays, sensors, catalysis, and advanced coatings.
Table 1: Physicochemical Properties of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
| Property | Value | Reference |
| CAS Number | 115754-21-7 | [2] |
| Molecular Formula | C₈H₄F₄O₂ | [5][6] |
| Molecular Weight | 208.11 g/mol | [5][6][7] |
| Melting Point | 174 - 179 °C | [2][6][8][9] |
| Appearance | Off-white to white powder/crystals | [2][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [6][8] |
Application in Liquid Crystal Synthesis
The rigid, rod-like structure of molecules derived from substituted benzoic acids makes them excellent candidates for the synthesis of liquid crystals. The introduction of lateral fluorine atoms can significantly influence the mesomorphic properties, such as the stability of nematic and smectic phases.[10][11][12] In this section, we detail the synthesis of a novel liquid crystal candidate through the esterification of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid with 4-octylphenol.
Scientific Rationale
The esterification reaction connects the rigid fluorinated benzoic acid core with a flexible alkyl chain-containing phenol. This combination of a rigid core and a flexible tail is a classic design principle for calamitic (rod-shaped) liquid crystals. The fluorine and trifluoromethyl groups are expected to enhance the dipole moment of the molecule, potentially leading to a higher clearing point and a broader liquid crystalline range.
Experimental Protocol: Synthesis of 4-Octylphenyl 3-fluoro-4-(4-trifluoromethylphenyl)benzoate
Materials:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 eq)
-
4-Octylphenol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid and 4-octylphenol in anhydrous dichloromethane.
-
Addition of Coupling Agents: To the stirred solution, add 4-(dimethylamino)pyridine followed by the portion-wise addition of N,N'-dicyclohexylcarbodiimide (DCC) at 0 °C (ice bath).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The final product, a white solid, should be characterized by ¹H NMR, ¹⁹F NMR, FT-IR, and its liquid crystalline properties analyzed by Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Workflow Diagram
Caption: Self-assembly of a fluorinated MOF.
Application in High-Performance Polymer Synthesis
The incorporation of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid into polymer backbones can significantly enhance their thermal and chemical stability, making them suitable for applications in harsh environments. [1]Here, we propose the synthesis of a novel fluorinated polyester via polycondensation.
Scientific Rationale
Polyesters are a class of polymers formed through the esterification reaction between a dicarboxylic acid and a diol. By using a derivative of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid as a monomer, we can introduce the beneficial properties of the fluorinated moiety into the polymer chain. The resulting polyester is expected to exhibit a high glass transition temperature (Tg) and excellent resistance to chemical degradation.
Experimental Protocol: Synthesis of a Fluorinated Polyester
Note: This protocol requires the conversion of the benzoic acid to a more reactive derivative, such as an acyl chloride or its use in a high-temperature polycondensation reaction. Here we describe the acyl chloride route.
Part A: Synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoyl chloride
-
Reaction Setup: In a flame-dried flask, suspend 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in an excess of thionyl chloride (SOCl₂).
-
Catalysis: Add a catalytic amount of DMF.
-
Reflux: Heat the mixture to reflux for 2-4 hours until the solid has completely dissolved and gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.
Part B: Polycondensation
Materials:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoyl chloride (from Part A) (1.0 eq)
-
A suitable diol, e.g., Bisphenol A (1.0 eq)
-
Anhydrous pyridine or another suitable base as an acid scavenger
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent
Procedure:
-
Dissolution of Diol: In a flame-dried, three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, dissolve the diol (e.g., Bisphenol A) and the base (e.g., pyridine) in anhydrous NMP.
-
Monomer Addition: Cool the solution to 0 °C and slowly add the 3-Fluoro-4-(4-trifluoromethylphenyl)benzoyl chloride dissolved in a small amount of anhydrous NMP.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and then heat to a higher temperature (e.g., 80-120 °C) for several hours to increase the molecular weight. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol.
-
Purification: Collect the polymer by filtration, wash it thoroughly with methanol and water to remove any residual monomers and salts, and then dry it in a vacuum oven.
-
Characterization: The resulting polymer should be characterized for its molecular weight (Gel Permeation Chromatography - GPC), thermal properties (TGA and DSC), and mechanical properties.
Polymerization Workflow Diagram
Caption: Workflow for the synthesis of a fluorinated polyester.
References
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Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. (URL: [Link])
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3-Fluoro-4-(trifluoromethyl)benzoic acid. (URL: [Link])
-
3-Fluoro-4-(trifluoromethyl)benzoic acid, 98% - Ottokemi. (URL: [Link])
-
3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID One Chongqing Chemdad Co. (URL: [Link])
-
3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem. (URL: [Link])
- Process for the synthesis of 3,5-bis(trifluoromethyl)
-
3-fluoro-4-[4-(trifluoromethoxy)phenyl]benzoic acid | Chemsrc. (URL: [Link])
-
Pyranylidene/trifluoromethylbenzoic acid-based chromophores for dye-sensitized solar cells - Universidad de Zaragoza. (URL: [Link])
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals - Biointerface Research in Applied Chemistry. (URL: [Link])
-
(PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - ResearchGate. (URL: [Link])
- US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google P
- Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Deriv
-
Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group - PMC - PubMed Central. (URL: [Link])
- Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. (URL: not available)
-
Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC - NIH. (URL: [Link])
-
Exploring the Versatility of 2-Fluoro-4-(trifluoromethyl)benzoic Acid in Organic Synthesis. (URL: [Link])
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- 3. High-performance three-coordinated organoboron emitters for organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for Amide Bond Formation with 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated Scaffold
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a key building block in contemporary medicinal chemistry. Its rigid, fluorinated biphenyl structure is a privileged motif found in a variety of biologically active molecules. The presence of the fluorine and trifluoromethyl groups significantly impacts the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] A primary application of this carboxylic acid is in the synthesis of potent and selective potassium channel openers, which are crucial for the treatment of neurological disorders such as epilepsy.[1]
This guide provides a detailed exploration of the principles and practical protocols for the efficient formation of amide bonds using 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step procedures to empower researchers in their synthetic endeavors.
Understanding the Reactivity of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
The electronic nature of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid presents unique challenges and considerations for amide bond formation. The presence of two strong electron-withdrawing groups, the fluoro and trifluoromethyl substituents, decreases the electron density of the aromatic ring and, by extension, the carboxylate. This can render the carboxylic acid less nucleophilic and potentially slow down the activation step of the coupling reaction. Consequently, the choice of coupling reagent and reaction conditions is critical to achieving high yields and purity.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O₂ | [2] |
| Molecular Weight | 208.11 g/mol | [2] |
| Melting Point | 174-179 °C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Principles of Amide Bond Formation: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. This is due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents.
For a sterically hindered and electron-deficient carboxylic acid like 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, two classes of coupling reagents have proven to be particularly effective: uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC) with additives.
The HATU-Mediated Coupling: A Highly Efficient Approach
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction times and low rates of side reactions.[3]
Mechanism of Action:
The reaction proceeds through the formation of a highly reactive OAt-active ester. In the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate then attacks HATU to form the OAt-active ester, which is subsequently attacked by the amine to yield the desired amide.
Figure 1: Simplified Mechanism of HATU-Mediated Amide Coupling
The EDC/HOBt-Mediated Coupling: A Classic and Cost-Effective Method
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its efficiency and the ease of removal of its urea byproduct.[4] It is almost always used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress side reactions.[4]
Mechanism of Action:
The carboxylic acid first adds to EDC to form a highly reactive and unstable O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a non-reactive N-acylurea. HOBt acts as a scavenger for the O-acylisourea, forming a more stable HOBt-ester. This activated ester is then readily attacked by the amine to form the amide bond, regenerating HOBt in the process.[5][6]
Figure 2: Simplified Mechanism of EDC/HOBt-Mediated Amide Coupling
Experimental Protocols
The following protocols provide a starting point for the amide coupling of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. Optimization may be required depending on the specific amine used.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a wide range of amines, including those that are less nucleophilic or sterically hindered.
Materials:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 equivalent) and HATU (1.1 equivalents).
-
Dissolve the solids in anhydrous DMF (approximately 0.1-0.5 M).
-
Add the amine (1.0 equivalent) to the solution.
-
Add DIPEA (2.0 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a cost-effective alternative to HATU, particularly suitable for less challenging couplings.
Materials:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
-
Amine (1.0 - 1.2 equivalents)
-
EDC hydrochloride (1.2 - 1.5 equivalents)
-
HOBt (1.2 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M aqueous HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and the amine (1.0 equivalent) in anhydrous DCM or DMF (approximately 0.1-0.5 M).
-
Add DIPEA or TEA (2.0 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, dilute the reaction mixture with DCM (if DMF was used as the solvent).
-
Wash the organic layer with 1 M aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Troubleshooting and Optimization
Low Yield or Incomplete Reaction:
-
For electron-deficient amines: The nucleophilicity of the amine is a critical factor.[4] For weakly nucleophilic amines, HATU is generally the preferred coupling reagent.[3] Increasing the reaction temperature (e.g., to 40-50 °C) may also be beneficial.
-
Reagent Quality: Ensure all reagents, especially the coupling agents and solvents, are anhydrous. Water can hydrolyze the activated intermediates, leading to lower yields.
-
Stoichiometry: For precious or less reactive amines, using a slight excess of the carboxylic acid and coupling reagents (up to 1.5 equivalents) can drive the reaction to completion.
-
Reaction Time: Some couplings, particularly with hindered substrates, may require longer reaction times. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.
Side Reactions:
-
N-acylurea formation (with EDC): This irreversible side reaction can be minimized by the addition of HOBt, which traps the reactive O-acylisourea intermediate.[5][6]
-
Guanidinium byproduct formation (with HATU/HBTU): Using a slight excess of the coupling reagent can lead to the capping of the unreacted amine, forming a guanidinium byproduct.[3] It is therefore recommended to use a stoichiometry close to 1:1 for the coupling reagent and carboxylic acid.
-
Racemization: While less of a concern for this achiral carboxylic acid, if coupling with a chiral amine, the choice of coupling reagent and base is important to minimize epimerization. HATU is known to be superior to many other reagents in this regard.[5]
Data Presentation: A Comparative Overview
Conclusion
The successful formation of amide bonds with 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is readily achievable with careful selection of coupling reagents and optimization of reaction conditions. Both HATU and EDC/HOBt-mediated protocols offer reliable and high-yielding pathways to the desired amides. By understanding the underlying mechanisms and potential challenges associated with this electron-deficient substrate, researchers can confidently synthesize novel molecules for applications in drug discovery and materials science.
References
-
Reddy, K. L., & Sangeetha, V. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(48), 6296-6299. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Ramazani, A., et al. (2010). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Journal of Chemical Sciences, 122(5), 729-733. Available at: [Link]
-
PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Saeed, A., et al. (2008). 3-Fluoro-N-(p-tol-yl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2098. Available at: [Link]
Sources
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- 2. 3-氟-4-三氟甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
Synthesizing Novel Organometallic Complexes with 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid: A Detailed Guide for Advanced Drug Discovery
Introduction: The Strategic Imperative of Fluorinated Organometallics in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated moieties into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When these fluorinated organic scaffolds are coordinated to a metal center, the resulting organometallic complexes often exhibit novel mechanisms of action and therapeutic potential.
This application note provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of organometallic complexes featuring the highly functionalized ligand, 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. This particular ligand is of significant interest due to the presence of both a fluorine atom and a trifluoromethyl group, which can synergistically modulate the electronic properties and steric profile of the resulting metal complex. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Chemical Rationale and Mechanistic Considerations
The synthesis of organometallic complexes with carboxylic acid-bearing ligands, such as 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, typically proceeds via the deprotonation of the carboxylic acid to form a carboxylate anion. This carboxylate then acts as a nucleophile, displacing a labile ligand from a metal precursor to form the new metal-ligand bond.
The choice of the metal center is critical and will dictate the geometry, reactivity, and potential therapeutic application of the final complex. For the purposes of this guide, we will focus on the synthesis of a Ruthenium(II) arene complex, a class of compounds that has garnered significant attention for its potential anticancer properties. The general reaction scheme involves the reaction of a dimeric Ruthenium(II) precursor with the carboxylate ligand.
The fluorine and trifluoromethyl substituents on the benzoic acid ligand are expected to be electron-withdrawing, which will influence the electron density at the carboxylate and, consequently, the strength of the Ru-O bond. Understanding these electronic effects is crucial for predicting the stability and reactivity of the synthesized complexes.
Experimental Protocol: Synthesis of a Representative Ru(II) Arene Complex
This protocol details the synthesis of a representative organometallic complex, [Ru(η⁶-p-cymene)(O₂C-C₆H₃-3-F-4-(CF₃))Cl].
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid | ≥98% | Commercially Available | |
| [Ru(p-cymene)Cl₂]₂ | Commercially Available | ||
| Sodium Methoxide (NaOMe) | Reagent Grade | Commercially Available | Handle under inert atmosphere |
| Methanol (MeOH) | Anhydrous | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Diethyl Ether | Anhydrous | Commercially Available | |
| Schlenk Flask | |||
| Magnetic Stirrer with Hotplate | |||
| Inert Gas Supply (Argon or Nitrogen) | High Purity | ||
| Standard Glassware |
Step-by-Step Synthesis Procedure
-
Ligand Deprotonation:
-
To a 100 mL Schlenk flask under an inert atmosphere, add 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 mmol, 1.0 eq).
-
Add anhydrous methanol (20 mL) to dissolve the ligand.
-
In a separate vial, dissolve sodium methoxide (1.0 mmol, 1.0 eq) in anhydrous methanol (5 mL).
-
Slowly add the sodium methoxide solution to the stirring solution of the ligand at room temperature.
-
Stir the reaction mixture for 30 minutes to ensure complete deprotonation. The formation of the sodium carboxylate salt may result in a slight color change or the formation of a fine precipitate.
-
-
Complexation Reaction:
-
To the solution of the sodium carboxylate, add [Ru(p-cymene)Cl₂]₂ (0.5 mmol, 0.5 eq) in one portion.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The color of the reaction mixture will typically change from the characteristic red-orange of the ruthenium dimer to a different hue, indicating the formation of the monomeric complex.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid residue is then redissolved in a minimal amount of dichloromethane.
-
Filter the solution through a pad of celite to remove any insoluble impurities.
-
The product is precipitated by the slow addition of cold diethyl ether to the dichloromethane solution with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
-
Visualizing the Workflow
Caption: A flowchart illustrating the key stages in the synthesis of the Ru(II) arene complex.
Characterization of the Organometallic Complex
Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will confirm the presence of the p-cymene ligand (typically showing signals for the aromatic protons, the isopropyl methine, and the isopropyl methyl groups) and the fluorinated benzoic acid ligand (aromatic protons). The integration of these signals should be consistent with the proposed structure.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. The spectrum should show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling constants will provide valuable structural information.
-
¹³C NMR: The carbon NMR spectrum will show the signals for all the carbon atoms in the complex. The signals for the carbons attached to fluorine will exhibit characteristic C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the coordination of the carboxylate group to the ruthenium center. The key diagnostic feature is the stretching frequency of the carboxylate group (COO⁻). In the free ligand (benzoic acid), the C=O stretch is typically observed around 1700 cm⁻¹. Upon coordination to the metal, this band is replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, typically in the regions of 1610-1550 cm⁻¹ and 1400-1300 cm⁻¹, respectively. The difference between these two frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate ligand (monodentate, bidentate chelating, or bidentate bridging).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), preferably with a soft ionization technique like electrospray ionization (ESI), should be used to confirm the molecular weight of the synthesized complex. The observed isotopic pattern should match the calculated pattern for the proposed formula.
Single-Crystal X-ray Diffraction
If suitable single crystals can be obtained, X-ray diffraction will provide unambiguous structural confirmation, including bond lengths, bond angles, and the overall coordination geometry around the ruthenium center.
Summary of Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to p-cymene and the fluorinated benzoate ligand in the correct integration ratio. |
| ¹⁹F NMR | Two distinct fluorine signals, one for the Ar-F and one for the -CF₃ group. |
| ¹³C NMR | Resonances for all carbons, with characteristic C-F coupling patterns. |
| IR | Disappearance of the C=O stretch of the carboxylic acid and appearance of νₐₛ(COO⁻) and νₛ(COO⁻) bands. |
| HRMS (ESI) | Correct molecular ion peak with the expected isotopic pattern. |
| X-ray Diffraction | Unambiguous determination of the molecular structure. |
Causality Behind Experimental Choices
-
Inert Atmosphere: Organometallic complexes, particularly those with transition metals in lower oxidation states, can be sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere of argon or nitrogen prevents the degradation of the starting materials and the product.
-
Anhydrous Solvents: Water can compete with the carboxylate ligand for coordination to the metal center and can also lead to the hydrolysis of the starting materials or the product. The use of anhydrous solvents is therefore crucial for achieving high yields and purity.
-
Choice of Base: Sodium methoxide is a strong, non-nucleophilic base that effectively deprotonates the carboxylic acid without interfering with the subsequent complexation reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the ligand exchange reaction to occur at a reasonable rate.
Self-Validating System and Trustworthiness
The combination of the characterization techniques described above provides a robust, self-validating system. The NMR data confirms the presence and connectivity of the ligands, the IR data confirms the coordination of the carboxylate group, and the mass spectrometry data confirms the overall molecular formula. If the data from all of these techniques are consistent with the proposed structure, the identity of the synthesized complex can be considered to be reliably established.
Conclusion and Future Directions
This application note has outlined a detailed and rational approach to the synthesis and characterization of organometallic complexes featuring the promising ligand, 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. The provided protocol for a representative Ru(II) arene complex serves as a solid foundation for further exploration of this class of compounds.
Future work could involve the synthesis of analogous complexes with other transition metals (e.g., Rh, Ir, Pd, Pt) to investigate the influence of the metal center on the properties and biological activity of the complexes. Furthermore, the ancillary ligands could be varied to fine-tune the steric and electronic properties of the complexes. The biological evaluation of these novel organometallic compounds in relevant disease models will be the ultimate test of their therapeutic potential.
References
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-
S. D. Pike, M. R. Crimmin, and A. B. Chaplin, "Organometallic chemistry using partially fluorinated benzenes," Chemical Communications, 2017, 53 (26), 3615-3633. [Link]
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G. S. Hanan, "Luminescent Ruthenium(II) Polypyridine Complexes: From Basic Research to Applications," Accounts of Chemical Research, 2005, 38 (6), 423-432. [Link]
-
C. G. Hartinger and P. J. Dyson, "Bioorganometallic chemistry: from teaching labs to the clinic," Chemical Society Reviews, 2009, 38 (2), 391-401. [Link]
Application Notes and Protocols: 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid as a Versatile Building Block for Active Pharmaceutical Ingredients (APIs)
Introduction: The Strategic Imperative of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] Organofluorine compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials, largely because the unique properties of fluorine can profoundly enhance a molecule's therapeutic profile.[1] The introduction of fluorine or fluoroalkyl groups can improve metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and enhance the binding affinity of a drug candidate to its biological target.[3][4] These modifications are critical for transforming a promising compound into a viable therapeutic agent.[5]
This guide focuses on 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid , a highly functionalized building block that leverages the synergistic effects of two distinct fluorine environments: an aromatic fluorine atom and a trifluoromethyl group. Its structure is primed for creating complex and potent APIs. We will explore its strategic value and provide detailed, field-proven protocols for its application in key synthetic transformations that are fundamental to drug development.
Profile of a Powerhouse Building Block: Physicochemical Properties and Strategic Value
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is not merely an inert scaffold; its specific substitution pattern is a deliberate design element that imparts significant advantages to a parent molecule. Each component has a distinct role in influencing the ultimate pharmacokinetic and pharmacodynamic properties of the final API.
Key Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1261849-23-3 | [6] |
| Molecular Formula | C₁₄H₈F₄O₂ | [6] |
| Molecular Weight | 284.21 g/mol | [6] |
| Appearance | Off-white to white crystalline solid | - |
| Purity | ≥98% | [6] |
| Primary Application | API Intermediate, Protein Degrader Building Block | [6][7] |
The Causality Behind the Structure
The utility of this building block stems from the combined electronic and steric properties of its substituents.
-
The 3-Fluoro Group: As the most electronegative element, the fluorine atom at the 3-position acts as a powerful electron-withdrawing group.[1] This electronic pull can lower the pKa of the carboxylic acid, potentially influencing its ionization state and bioavailability.[3] Furthermore, it can block a potential site of metabolic attack (C-H hydroxylation), thereby increasing the metabolic stability and half-life of the resulting drug.[4][8]
-
The 4-(Trifluoromethyl)phenyl Group: The trifluoromethyl (-CF₃) group is a lipophilic, metabolically robust moiety.[9] Its presence significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cell uptake.[10][11] The C-F bonds are exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism.[9][11] It also serves as a bioisostere for other groups like chlorine or isopropyl, allowing for fine-tuning of steric interactions within a protein binding pocket.[9][11]
-
The Carboxylic Acid: This functional group is the primary reactive handle, providing a direct attachment point for coupling with amines, alcohols, or other nucleophiles to assemble the final API architecture. Its reactivity is central to the protocols described in this guide.
Caption: Strategic features of the building block.
Core Synthetic Applications & Methodologies
The carboxylic acid functionality is the gateway to incorporating this building block into larger, more complex molecules. The two most fundamental and widely used transformations in this context are amide bond formation and esterification.
Amide Bond Formation
The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry, linking carboxylic acids with amines to form the stable amide linkages found in countless drugs. The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires extremely high temperatures. Therefore, the carboxylic acid must first be "activated" to convert the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.
Common activation strategies include the use of carbodiimide reagents (like DCC or EDC), which form an O-acylisourea intermediate, or phosphonium/uronium reagents (like HATU or HBTU), which generate highly reactive activated esters. For particularly challenging couplings, such as with electron-deficient amines or sterically hindered substrates, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[12][13]
Esterification
Esterification converts the carboxylic acid into an ester. In API synthesis, this can be the final desired functional group or a strategic maneuver to protect the carboxylic acid during subsequent reactions on other parts of the molecule.[14] The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis (e.g., H₂SO₄, PTSA).[15] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an alcohol to form the ester.[16]
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. They include detailed steps for reaction execution, workup, and purification, embodying a self-validating system for researchers.
Protocol 1: Synthesis of a Representative Amide Derivative
This protocol details the synthesis of N-Benzyl-3-fluoro-4-(4-trifluoromethylphenyl)benzamide via a standard HATU-mediated coupling. HATU is chosen for its high efficiency and ability to suppress side reactions, making it a reliable choice for medicinal chemistry applications.
Reaction Scheme:
Materials:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC setup.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration).
-
Reagent Addition: Add HATU (1.2 eq) to the solution and stir for 5 minutes. Add DIPEA (2.5 eq) and stir for another 10 minutes. The solution may change color as the active ester is formed.
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed (typically 2-4 hours).
-
Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). Causality: The acid wash removes excess DIPEA and any remaining amine, while the bicarbonate wash removes unreacted HATU byproducts and any remaining starting acid.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide product.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Synthesis of a Representative Ester Derivative
This protocol describes the synthesis of Ethyl 3-fluoro-4-(4-trifluoromethylphenyl)benzoate. It employs a classic and scalable method involving the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ethanol.
Reaction Scheme:
Materials:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol (EtOH) (excess, ~10 eq)
-
A catalytic drop of anhydrous DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer.
Procedure:
-
Acyl Chloride Formation: To a round-bottom flask, add 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 eq) and suspend it in anhydrous DCM. Add one drop of anhydrous DMF (catalyst). Add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, then gently heat to reflux (approx. 40 °C) for 1-2 hours. Rationale: The reaction is complete when gas evolution (SO₂ and HCl) ceases. The DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species for converting the acid to the acyl chloride.
-
Removal of Excess Reagent: Cool the mixture to room temperature and carefully concentrate under reduced pressure to remove excess SOCl₂ and DCM.
-
Esterification: Re-dissolve the crude acyl chloride in a fresh portion of anhydrous DCM and cool the flask in an ice bath. Slowly add anhydrous ethanol (10 eq).
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution stops.
-
Extraction and Drying: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The resulting crude ester is often of high purity, but can be further purified by flash chromatography if necessary.
Caption: Workflow for acyl chloride-based esterification.
Characterization and Data Analysis
Validation of the synthesized products is critical. The purity and identity of the amide and ester derivatives from the protocols should be confirmed using standard analytical techniques.
| Derivative | Technique | Expected Observations |
| Amide Product | Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 374.11 |
| ¹H NMR | Signals for aromatic protons, a doublet for the benzylic CH₂, and a broad singlet for the N-H proton. | |
| ¹⁹F NMR | Two distinct signals: one for the Ar-F and a singlet for the -CF₃ group. | |
| Ester Product | Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 313.08 |
| ¹H NMR | Signals for aromatic protons, a quartet for the -OCH₂CH₃, and a triplet for the -OCH₂CH₃. | |
| ¹⁹F NMR | Two distinct signals: one for the Ar-F and a singlet for the -CF₃ group. |
Conclusion
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a powerful and versatile building block for the synthesis of advanced API candidates. The strategic placement of its fluorine substituents provides medicinal chemists with a tool to rationally design molecules with enhanced metabolic stability and tailored physicochemical properties. As demonstrated, this building block is readily incorporated into larger structures using robust and scalable protocols for amide and ester formation. Its application has been noted in the synthesis of potassium channel openers for epilepsy and it is categorized as a building block for protein degraders, highlighting its relevance in cutting-edge therapeutic modalities.[6][17]
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Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters - ACS Publications. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Esterification of benzoic acid in a continuous flow microwave reactor. ResearchGate. Available at: [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, min 98%, 1 gram. Oakwood Chemical. Available at: [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]
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Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester. Cheméo. Available at: [Link]
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Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
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Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]
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synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
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Fluorinated Building Blocks. Halocarbon Life Sciences. Available at: [Link]
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A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
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Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link]
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Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
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2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. MDPI. Available at: [Link]
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Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. ResearchGate. Available at: [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
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Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
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Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PMC - NIH. Available at: [Link]
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Pharma API Intermediates. Sonal Adhesives. Available at: [Link]
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Application Notes and Protocols for the Laboratory Synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid Derivatives
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds in Modern Drug Discovery
The biaryl motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of fluorine and trifluoromethyl (-CF3) groups into these scaffolds has become a powerful strategy in drug design. These modifications can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity for its target protein.[2][3] Specifically, the 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid core is a key pharmacophore found in a range of biologically active compounds. For instance, derivatives of this scaffold are investigated as potassium channel openers for the potential treatment of epilepsy.[4][5]
This guide provides a comprehensive overview of the synthetic strategies and detailed laboratory protocols for the preparation of 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid and its derivatives. It is intended for researchers and scientists in the field of medicinal chemistry and drug development, offering both the "how" and the "why" behind the synthetic choices.
Synthetic Strategies: A Comparative Analysis of Cross-Coupling Methodologies
The construction of the biaryl C-C bond is the critical step in the synthesis of 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid. Several cross-coupling reactions are amenable to this transformation, with the Suzuki-Miyaura and Ullmann reactions being the most prevalent.
The Suzuki-Miyaura Cross-Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used method for creating biaryl linkages due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[1][6] The general reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organohalide.[7]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid.[10]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]
Strategic Application: For the synthesis of 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid, two primary disconnection approaches are viable via the Suzuki coupling:
-
Route A: Coupling of a 4-halobenzoic acid derivative with (4-trifluoromethylphenyl)boronic acid.
-
Route B: Coupling of a 4-halo-1-(trifluoromethyl)benzene derivative with a boronic acid-substituted benzoic acid.
Route A is often preferred due to the commercial availability and generally lower cost of (4-trifluoromethylphenyl)boronic acid.
The Ullmann Condensation: A Classic Approach with Modern Refinements
The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, represents one of the earliest methods for biaryl synthesis.[11] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of more efficient catalytic systems.[12][13]
Mechanistic Considerations: The precise mechanism of the Ullmann reaction can vary but generally involves the formation of an organocopper intermediate.[11] Oxidative addition of copper to an aryl halide, followed by reaction with a second aryl halide and subsequent reductive elimination, is a commonly proposed pathway.[12]
Applicability and Limitations: While the Ullmann coupling can be effective, it is often less favored than the Suzuki reaction for complex substrates due to potential issues with functional group tolerance and the need for higher reaction temperatures. However, for specific substrates where palladium-based methods may be problematic, the Ullmann reaction provides a valuable alternative.
Detailed Experimental Protocol: Suzuki-Miyaura Synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
This protocol details the synthesis of the target compound from 4-bromo-3-fluorobenzoic acid and (4-trifluoromethylphenyl)boronic acid.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier |
| 4-Bromo-3-fluorobenzoic acid | 219.01 | 1007-16-5 | Sigma-Aldrich |
| (4-Trifluoromethylphenyl)boronic acid | 189.93 | 128796-39-4 | Combi-Blocks |
| Palladium(II) acetate (Pd(OAc)2) | 224.50 | 3375-31-3 | Strem Chemicals |
| SPhos | 410.47 | 657408-07-6 | Acros Organics |
| Potassium carbonate (K2CO3) | 138.21 | 584-08-7 | J.T. Baker |
| 1,4-Dioxane (anhydrous) | 88.11 | 123-91-1 | EMD Millipore |
| Deionized Water | 18.02 | 7732-18-5 | N/A |
| Diethyl ether | 74.12 | 60-29-7 | Fisher Scientific |
| 2M Hydrochloric acid | 36.46 | 7647-01-0 | VWR |
| Anhydrous magnesium sulfate | 120.37 | 7487-88-9 | Alfa Aesar |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluorobenzoic acid (1.0 eq), (4-trifluoromethylphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and deionized water. The total solvent volume should be sufficient to dissolve the starting materials upon heating.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove non-polar impurities.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 2M hydrochloric acid, which will precipitate the product.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it with cold deionized water.
-
Dry the crude product under vacuum.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain the pure 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
-
Characterization Data
| Property | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 174-179 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 13.5 (s, 1H, COOH), 8.0-7.8 (m, 4H, Ar-H), 7.7-7.6 (m, 3H, Ar-H) |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -61 (s, 3F, CF₃), -115 (m, 1F, Ar-F) |
| LC-MS (ESI-) | m/z calculated for C₁₄H₇F₄O₂ [M-H]⁻: 299.03; found: 299.1 |
Visualization of the Synthetic Workflow
Suzuki-Miyaura Coupling Pathway
Caption: Synthetic route for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid via Suzuki-Miyaura coupling.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Derivative Synthesis: Amide Bond Formation
The carboxylic acid moiety of the title compound serves as a versatile handle for further derivatization, most commonly through amide bond formation.[14]
Protocol: Amide Coupling with a Primary Amine
-
Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 eq) in anhydrous dichloromethane. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 1-2 hours until gas evolution ceases. The solvent can then be removed under reduced pressure to yield the crude acyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0 °C. Add the desired primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.
References
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Al-Amin, M., & Garg, N. K. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction – Synthesis of Benzoic Acid. Retrieved from [Link]
-
Scribd. (n.d.). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]
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Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzyl Halides. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
ResearchGate. (2024). The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
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The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
University of Sydney. (n.d.). Organic Synthesis: Benzoic Acid via a Grignard Reaction. Retrieved from [Link]
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ACS Publications. (2025). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
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ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
RSC Publishing. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ACS Publications. (2023). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Docsity. (2021). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. Retrieved from [Link]
-
Reddit. (2014). Limiting Reagent Calculations for Synthesis of Benzoic Acid using Grignard Reagent. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID | 115754-21-7 [chemicalbook.com]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
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- 14. ossila.com [ossila.com]
Application Notes and Protocols for Cell-Based Assays with 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Fluorinated Benzoic Acid Derivative
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid derivative with significant potential in medicinal chemistry and materials science.[1] Its structure, characterized by the presence of fluoro and trifluoromethyl groups, suggests the modulation of biological pathways through specific interactions with molecular targets like enzymes or receptors.[1] While it is a known building block for the synthesis of potassium channel openers for conditions such as epilepsy, the broader biological activities of this compound are an area of active investigation.[2] Analogous fluorinated benzoic acid structures have demonstrated promising in vitro antibacterial and anticancer activities, indicating the potential for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid to exhibit cytotoxic and pro-apoptotic effects in cancer cells.[3]
This guide provides detailed protocols for investigating the effects of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid on cell proliferation and apoptosis, two fundamental assays in drug discovery and development. The methodologies are designed to be robust and self-validating, with explanations of the scientific principles behind each step to empower researchers to adapt and troubleshoot as needed.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible results.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈F₄O₂ | [1] |
| Molecular Weight | 296.21 g/mol | [1] |
| Melting Point | 174-179 °C | [4] |
| Solubility | Soluble in DMSO and ethanol.[5] Limited water solubility is expected for similar compounds.[6] | [5][6] |
| Storage | Store at room temperature in a dry, sealed container. | [6] |
Protocol for Stock Solution Preparation:
-
Reagent Preparation:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 2.96 mg of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Causality Behind Experimental Choices: DMSO is a common solvent for dissolving hydrophobic compounds for use in cell-based assays. Preparing a concentrated stock solution allows for minimal solvent concentration in the final cell culture medium, reducing potential solvent-induced artifacts.
Assessing Cellular Proliferation with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow for MTT Assay:
Caption: Workflow of the MTT cell proliferation assay.
Detailed Protocol for MTT Assay:
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Include wells for no-cell controls (medium only) to determine background absorbance.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]
-
Incubate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Investigating Apoptosis with Annexin V Staining
Apoptosis, or programmed cell death, is a critical process in development and disease. A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[9] Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeable and therefore only stains the DNA of cells with a compromised membrane, such as necrotic or late apoptotic cells.[9]
Signaling Pathway Leading to Apoptosis:
Caption: Simplified overview of apoptosis induction.
Detailed Protocol for Annexin V/PI Staining by Flow Cytometry:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treat the cells with 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 hours).
-
Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution to minimize membrane damage. For suspension cells, proceed to the next step.
-
Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Trustworthiness and Self-Validation
The protocols described are designed with internal controls to ensure data integrity.
-
Vehicle Control: The use of a DMSO-only control is crucial to distinguish the effects of the compound from any potential effects of the solvent.
-
Positive Controls: Employing a known inducer of apoptosis, such as staurosporine, validates that the assay is performing as expected.
-
Dose-Response and Time-Course Experiments: Performing experiments across a range of concentrations and time points provides a more comprehensive understanding of the compound's activity and helps to identify optimal experimental conditions.
-
Replicates: All experiments should be performed with at least three biological replicates to ensure the reproducibility of the results.
By adhering to these principles, researchers can generate reliable and trustworthy data on the cellular effects of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
-
2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
A Simplified Protocol for Apoptosis Assay by DNA Content Analysis. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]
-
Cell-based bioluminescent assays for all three proteasome activities in a homogeneous format | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters - ACS Publications. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Chemical Properties of 3-Fluoro-4-trifluoromethylbenzoic acid, 2-biphenyl ester - Cheméo. (n.d.). Cheméo. Retrieved January 23, 2026, from [Link]
-
N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Manual: Cell Proliferation Assay Kit - Agilent. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]
-
Cell Based Assays Services - Ichor Life Sciences. (n.d.). Ichor Life Sciences. Retrieved January 23, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
3-Fluorobenzoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
4 Methods for Measuring Cell Proliferation - ABclonal. (2019, August 29). ABclonal. Retrieved January 23, 2026, from [Link]
Sources
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- 2. ossila.com [ossila.com]
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- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Technical Support Center: Synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the causality behind experimental choices.
Overview of Synthesis Strategy
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a valuable building block in medicinal chemistry and materials science, often used in the development of active pharmaceutical ingredients (APIs) like potassium channel openers for epilepsy treatment.[1][2] The most common and robust method for its synthesis is the Suzuki-Miyaura cross-coupling reaction.[3][4]
This strategy involves the palladium-catalyzed reaction between an aryl halide and an organoboron species. For this specific target molecule, the synthesis is typically achieved in two key steps:
-
Step 1: Suzuki-Miyaura Coupling: Reaction of a protected benzoic acid derivative, such as Methyl 3-fluoro-4-bromobenzoate, with 4-(Trifluoromethyl)phenylboronic acid to form the biaryl structure.
-
Step 2: Saponification (Hydrolysis): Conversion of the methyl ester to the final carboxylic acid product.
This guide will focus on troubleshooting and optimizing this widely adopted synthetic route.
Core Reaction Scheme
Troubleshooting Guide & Core Concepts
This section addresses specific issues encountered during the synthesis in a question-and-answer format, explaining the underlying chemical principles.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Step
Question: My Suzuki coupling reaction has resulted in a very low yield or has failed completely. What are the most likely causes and how can I fix this?
Answer: Low conversion is the most common issue in Suzuki couplings. The problem can usually be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents.
Causality & Solutions:
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like PdCl2(PPh3)2 or Pd(dppf)Cl2), it must be reduced in situ. Inefficient reduction or decomposition of the active Pd(0) can halt the catalytic cycle.
-
Expert Insight: Using pre-formed Pd(0) catalysts like Pd(PPh3)4 or modern, air-stable Buchwald precatalysts (e.g., XPhos Pd G3) can ensure a sufficient concentration of the active catalyst from the start.[5] If your lab standard is Pd(OAc)2, ensure you are using a sufficient excess of a phosphine ligand (e.g., PPh3, SPhos, XPhos) to both reduce the Pd(II) and form the active L-Pd(0) complex.
-
-
Inappropriate Base or Solvent: The base plays a crucial role in activating the boronic acid in the transmetalation step.[6] Its strength and solubility are critical.
-
Expert Insight: A common starting point is aqueous potassium carbonate (K2CO3) in a solvent like 1,4-dioxane.[7] However, for challenging substrates, a stronger, non-aqueous base like potassium phosphate (K3PO4) in a solvent like toluene or DMF can be more effective, especially if you are experiencing protodeboronation (see Issue 2).[7] The solvent must also adequately dissolve your substrates; if solubility is poor, consider DMF or toluene.[7]
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides and can also promote the unwanted homocoupling of the boronic acid.
-
Self-Validating Protocol: Always degas your reaction mixture. This is non-negotiable for consistent results. The most effective method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[8] Repeating three cycles of evacuating the flask with a vacuum pump and backfilling with inert gas is also a standard and effective technique.
-
-
Poor Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture, leading to the formation of inactive boroxines. The aryl halide must also be pure.
-
Expert Insight: Use freshly purchased boronic acid or verify the purity of your existing stock by NMR or melting point. Ensure your aryl bromide is free from impurities that could poison the catalyst.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Issue 2: Significant Formation of Side Products
Question: My reaction works, but I am getting significant amounts of homocoupled boronic acid and/or dehalogenated starting material. How can I suppress these side reactions?
Answer: The formation of side products points to specific, competing reaction pathways that can be minimized by adjusting your reaction setup and choice of base.
Causality & Solutions:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by aqueous basic conditions and high temperatures.[9]
-
Expert Insight: If you suspect protodeboronation (evidenced by trifluoromethylbenzene in your crude mixture), switch to anhydrous conditions. Use a strong, non-nucleophilic base like K3PO4 or CsF with a dry solvent like toluene or THF.[7] Using a slight excess (1.1-1.2 equivalents) of the boronic acid can also help compensate for any loss.
-
-
Homocoupling: The coupling of two boronic acid molecules is primarily caused by the presence of oxygen, which participates in a separate Pd-catalyzed oxidative cycle.
-
Expert Insight: As mentioned for low yield, rigorous degassing is the most effective preventative measure. Ensure your inert gas atmosphere is maintained throughout the reaction.
-
-
Dehalogenation: The aryl halide starting material is reduced, replacing the bromine with a hydrogen atom. This side reaction can occur if a hydride source is present.[6]
-
Expert Insight: Certain solvents (like alcohols) or bases (like amines) can act as hydride donors in the presence of the palladium catalyst.[6] If dehalogenation is a major issue, avoid alcohol co-solvents and consider bases like carbonates or phosphates.
-
Issue 3: Incomplete or Difficult Saponification
Question: The final hydrolysis step is slow, incomplete, or leads to a difficult workup. What can I do to improve this?
Answer: Saponification of sterically hindered or electron-rich esters can be challenging. The key is ensuring a sufficient excess of base and allowing adequate reaction time at an appropriate temperature.
Causality & Solutions:
-
Insufficient Base/Water: Hydrolysis is a reversible reaction. A large excess of hydroxide is needed to drive the equilibrium towards the carboxylate salt. Water is a reactant, so its absence will stop the reaction.
-
Expert Insight: Use a significant excess of base (3-5 equivalents of NaOH or KOH). A common solvent system is a 3:1 mixture of Methanol:Water or THF:Water. The co-solvent ensures the solubility of the ester, while water is required for the hydrolysis itself.
-
-
Low Temperature: Like most reactions, the rate of hydrolysis is temperature-dependent.
-
Expert Insight: If the reaction is slow at room temperature, gently heating the mixture to 40-60°C will significantly increase the rate. Monitor the reaction by TLC or LC-MS until all the starting ester is consumed.
-
-
Difficult Workup/Isolation: The product, being a carboxylic acid, has a pH-dependent solubility.
-
Self-Validating Protocol: After hydrolysis is complete, cool the reaction mixture and remove the organic co-solvent (e.g., methanol) under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent (e.g., hexanes or ethyl acetate) to remove any non-acidic organic impurities. Then, carefully acidify the aqueous layer with a strong acid like HCl (2M) to a pH of 2-3.[10] The benzoic acid product, which is insoluble in acidic water, will precipitate and can be collected by vacuum filtration.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for this specific reaction?
-
A1: For coupling an electron-neutral aryl bromide with an electron-poor boronic acid, a catalyst system with good activity and stability is needed. Pd(dppf)Cl2 is an excellent and reliable starting point.[11] For more challenging couplings or to achieve higher turnover numbers, modern Buchwald ligands like XPhos or SPhos with a suitable palladium source (e.g., Pd2(dba)3 or a G3 precatalyst) are highly recommended.[7]
Q2: My boronic acid is a pinacol ester (B(pin)). Do I need to change the conditions?
-
A2: Yes, potentially. Boronic esters are generally more stable than boronic acids but can be less reactive. They often require a stronger base for efficient transmetalation. While K2CO3 might work, K3PO4 is often a better choice for reactions involving boronic esters.[5]
Q3: How do I effectively monitor the progress of the Suzuki reaction?
-
A3: Thin Layer Chromatography (TLC) is the quickest method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. Spot the starting aryl halide, the boronic acid, and the reaction mixture. The product will be a new spot, typically with an Rf value between that of the two starting materials. For more quantitative analysis, taking aliquots for LC-MS or GC-MS analysis is the standard in an industrial setting.
Q4: What is the purpose of water in the Suzuki reaction solvent system?
-
A4: Water can play several beneficial roles. It helps dissolve the inorganic base (like K2CO3), can accelerate the transmetalation step, and helps to stabilize the catalytic species. However, too much water can promote protodeboronation.[8] A typical ratio is between 4:1 and 10:1 organic solvent to water.[5][7]
Optimized Experimental Protocols
Protocol 1: Synthesis of Methyl 3-fluoro-4-(4-trifluoromethylphenyl)benzoate
This protocol is designed to be robust and high-yielding.
Materials:
-
Methyl 3-fluoro-4-bromobenzoate (1.0 eq)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl2 (0.02 eq, 2 mol%)
-
K3PO4 (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-fluoro-4-bromobenzoate, 4-(Trifluoromethyl)phenylboronic acid, and K3PO4.
-
Evacuate the flask and backfill with Nitrogen or Argon. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe in a 5:1 ratio (e.g., 10 mL dioxane, 2 mL water).
-
Bubble Nitrogen or Argon through the stirred solution for 20 minutes.
-
Under a positive pressure of inert gas, add the Pd(dppf)Cl2 catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the aryl bromide.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.
Protocol 2: Saponification to 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
Materials:
-
Methyl 3-fluoro-4-(4-trifluoromethylphenyl)benzoate (1.0 eq)
-
Sodium Hydroxide (NaOH) (4.0 eq)
-
Methanol
-
Water
-
2M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the ester in a mixture of methanol and water (e.g., 4:1 ratio).
-
Add the solid NaOH pellets and stir the mixture at 50 °C.
-
Monitor the reaction by TLC until the starting ester spot has completely disappeared (typically 2-4 hours).
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate (2x) to remove any organic impurities.
-
Cool the aqueous layer in an ice bath and acidify slowly with 2M HCl, while stirring, until the pH is ~2. A white precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the product under vacuum to a constant weight to yield the final benzoic acid.
Data Summary: Condition Screening
The following table provides a summary of typical conditions and expected outcomes for the Suzuki coupling step, illustrating the importance of screening.
| Catalyst (mol%) | Base (eq) | Solvent (v/v) | Temp (°C) | Typical Yield | Notes |
| Pd(PPh3)4 (3%) | K2CO3 (2.5) | Toluene/EtOH/H2O (4:1:1) | 95 | 75-85% | Classic conditions, requires careful degassing. |
| Pd(dppf)Cl2 (2%) | K3PO4 (3.0) | Dioxane/H2O (5:1) | 95 | >90% | Recommended starting protocol. Minimizes side reactions. |
| Pd(OAc)2/SPhos (2%) | K2CO3 (2.5) | MeTHF/H2O (10:1) | 80 | 88-95% | Excellent for scalability; MeTHF is a greener solvent alternative to dioxane.[7] |
| PdCl2(PPh3)2 (3%) | Na2CO3 (3.0) | DMF | 110 | 70-80% | Useful if substrate solubility is poor. Higher temperatures may be required. |
Catalytic Cycle Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Organic Syntheses Procedure, (3,4,5-trifluorophenyl)boronic acid.
- 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7. Ossila.
- Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com.
- 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid | Lab Supplier. Benchchem.
- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. Google Patents.
- The Strategic Role of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Advanced C-C Bond Formation. Benchchem.
- PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Patent 1853548 - EPO.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. Google Patents.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki Coupling. Organic Chemistry Portal.
- Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. ACS Publications.
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH.
- (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- CAS#:176694-36-3 | Methyl 4-fluoro-3-(trifluoromethyl)benzoate. Chemsrc.
- The Suzuki Reaction. Chem 115 Myers.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics - ACS Publications.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Methyl 4-fluoro-3-hydroxybenzoate. Chem-Impex.
- Your "Go-To", "just couple already", Suzuki conditions? Reddit.
- Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube.
Sources
- 1. ossila.com [ossila.com]
- 2. 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid|Lab Supplier [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
- 9. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Fluoro-4-(trifluoromethyl)phenyl)benzoic Acid
Welcome to the technical support center for the purification of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. As a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including potential treatments for epilepsy, achieving high purity of this compound is paramount.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Purification Strategy Overview
The purification of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, a solid at room temperature with a melting point of 174-179 °C, typically involves one or a combination of the following techniques:
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.
-
Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid group can be a powerful tool for removing neutral or basic impurities.
-
Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) can be employed for high-purity requirements or when dealing with difficult-to-remove impurities.
The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Troubleshooting and FAQS
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Recrystallization Troubleshooting
Question 1: My 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?
Answer:
This is a common issue and can be addressed by systematically evaluating your solvent choice and experimental conditions.
-
Inadequate Solvent Volume: You may not be using a sufficient volume of solvent. For recrystallization, the goal is to use the minimum amount of hot solvent to fully dissolve the compound.[2] Try adding small aliquots of the hot solvent until your compound dissolves completely.
-
Incorrect Solvent Choice: 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid has limited solubility in many common solvents. Based on its structure, consider the following solvent systems:
-
Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can be very effective.[3] For this compound, consider combinations like:
-
Methanol/Water
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane[4]
-
-
Single Solvent Systems: While challenging, some higher-boiling polar aprotic solvents might be effective, but require careful removal.
-
-
Insoluble Impurities: The undissolved material might be an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, you may need to perform a hot filtration to remove it before allowing the solution to cool.
Question 2: My compound "oiled out" during cooling instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to the solution being too concentrated or cooling too rapidly.[5][6]
Here are some corrective actions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask at room temperature in an insulated container or on a hot plate with the heat turned off. Rapid cooling, such as placing the flask directly in an ice bath, often promotes oiling out.[7]
-
Solvent System Modification: If the problem persists, consider changing your solvent system. A different solvent pair might have a more favorable solubility curve for your compound.
-
Scratching the Flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. The small scratches provide nucleation sites for crystal growth.
Question 3: After recrystallization, the yield of my purified product is very low. What are the likely causes?
Answer:
Low recovery can be frustrating, but it is often preventable. The most common culprits are:
-
Using Too Much Solvent: As mentioned, using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.[5] It is crucial to use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant amount of product. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to occur and have cooled the solution in an ice bath to maximize the precipitation of your product.
-
Solubility in the Wash Solvent: Washing the filtered crystals with a solvent in which they are highly soluble will lead to product loss. Use a cold, poor solvent for washing.
Chromatography and Purity Analysis FAQs
Question 4: I need to analyze the purity of my 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid by HPLC. What is a good starting point for the mobile phase?
Answer:
For acidic compounds like this, a reverse-phase HPLC method is generally suitable. A good starting point for your mobile phase would be a gradient of acetonitrile and water, with an acidic modifier to suppress the ionization of the carboxylic acid group and improve peak shape.[8][9]
| Parameter | Recommendation |
| Column | C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Detection | UV at a suitable wavelength (e.g., 235 nm or 255 nm)[10] |
You will likely need to optimize the gradient profile to achieve the best separation of your main compound from any impurities.
Question 5: I am performing a Thin Layer Chromatography (TLC) analysis to monitor my purification. What solvent system should I use?
Answer:
For a polar, acidic compound like 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, a polar solvent system is required for the mobile phase on a silica gel plate. A good starting point is a mixture of a non-polar and a polar solvent.
-
Recommended Starting Solvent System: Hexane:Ethyl Acetate (e.g., in a 7:3 or 1:1 ratio).
-
Adding Acetic Acid: Including a small amount of acetic acid (e.g., 1%) in your eluent can help to reduce tailing of the spot by keeping the carboxylic acid protonated.
You can adjust the ratio of the solvents to achieve an optimal Rf value (typically between 0.3 and 0.7) for your compound.
Experimental Protocols
Protocol 1: Recrystallization of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
This protocol provides a general guideline. The choice of solvent and volumes will need to be optimized based on the initial purity of your compound.
1. Solvent Selection:
- Perform small-scale solubility tests with various solvent systems (e.g., Methanol/Water, Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane).
- The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
2. Dissolution:
- Place the crude 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in an Erlenmeyer flask.
- Add the chosen "good" solvent (e.g., methanol) dropwise at room temperature until the solid just dissolves.
- Heat the solution gently on a hot plate.
3. Hot Filtration (if necessary):
- If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
4. Crystallization:
- To the hot, clear solution, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the cloud point).
- Add a few more drops of the "good" solvent until the solution becomes clear again.
- Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
- Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent mixture or a cold, poor solvent.
- Dry the crystals in a vacuum oven.
6. Purity Assessment:
- Determine the melting point of the purified crystals. A sharp melting point close to the literature value (174-179 °C) is an indicator of high purity.[11]
- Analyze the purity by HPLC or TLC.
Visualization of the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
Caption: Decision workflow for purification.
References
- BenchChem. (2025). Technical Support Center: Purity Assessment of 4-Fluoro-3-hydroxybenzoic Acid.
- Google Patents. (2007). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
- University of Rochester, Department of Chemistry. (n.d.).
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.).
-
SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (2002). US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- University of York, Chemistry Teaching Labs. (n.d.).
- Unknown. (n.d.). EXPERIMENT (3)
- LCGC International. (2020).
-
Shimadzu. (n.d.). Preparing the Mobile Phases. Retrieved from [Link]
- Chemistry LibreTexts. (2021). 2.
- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzoic acid synthesis.
- ResearchG
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Unknown. (n.d.).
- Unknown. (n.d.).
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
- YouTube. (2022).
Sources
- 1. ossila.com [ossila.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. 3-氟-4-三氟甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges with 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
Welcome to the technical support center for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during experimentation. We understand that maximizing the potential of this compound requires a nuanced understanding of its physicochemical properties. This center offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure your success.
Understanding the Challenge: Physicochemical Properties
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a valuable building block in pharmaceutical research, notably in the synthesis of potassium channel openers for conditions like epilepsy.[1] However, its aromatic structure, fluorine, and trifluoromethyl substituents contribute to its poor aqueous solubility, a common hurdle for many promising drug candidates.[2]
Here's a summary of its key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₁₄H₈F₄O₂ | ChemSrc |
| Molecular Weight | 284.21 g/mol | ChemSrc |
| Melting Point | 174-179 °C | ChemicalBook |
| Predicted pKa | 3.35 ± 0.10 | ChemicalBook |
| Qualitative Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |
The low predicted pKa indicates that this compound is a weak acid. This is a critical piece of information, as its solubility is expected to be highly dependent on the pH of the medium.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the handling of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
Q1: My compound won't dissolve in aqueous buffers for my biological assay. What should I do?
This is a very common issue. Direct dissolution in aqueous buffers is often unsuccessful due to the compound's hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium.
Q2: What is the best organic solvent for making a stock solution?
Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions of poorly soluble compounds for biological assays. This compound is reported to be slightly soluble in DMSO. For other organic solvents, a general solubility trend for similar aromatic carboxylic acids would be: DMF > DMSO > Methanol > Ethanol > Acetonitrile > Water . However, experimental verification is crucial.
Q3: I'm seeing precipitation when I add my DMSO stock solution to my cell culture media. How can I prevent this?
This phenomenon, often called "shock precipitation," occurs when the compound rapidly comes out of solution upon contact with the aqueous environment.[1] Here are several strategies to mitigate this:
-
Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume, perform one or more intermediate dilutions in your assay buffer.[1][3]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4]
-
Temperature: Gently warm your aqueous medium to the experimental temperature (e.g., 37°C) before adding the compound solution.[1]
-
Mixing: Ensure rapid and thorough mixing upon addition of the compound to the aqueous medium.
Q4: How does pH affect the solubility of this compound?
As a weak acid, the solubility of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is expected to increase significantly as the pH of the aqueous medium rises above its pKa (predicted to be around 3.35). At higher pH values, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.
In-Depth Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Inconsistent results can often be traced back to issues with compound solubility and precipitation.
Root Cause Analysis and Solutions:
-
Precipitation in Wells: Visually inspect your assay plates under a microscope for any signs of compound precipitation.
-
Solution: Implement the precipitation prevention strategies outlined in the FAQ section, such as step-wise dilution and controlling the final DMSO concentration.
-
-
Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can bind to small molecules, which may either increase or decrease their apparent solubility.[1]
-
Solution: If you suspect serum protein interactions are causing variability, consider reducing the serum concentration in your assay medium or using a serum-free formulation if your cell line permits.
-
-
Stock Solution Stability: Ensure your DMSO stock solution is properly stored (typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles) and that the compound is not degrading over time.[3]
Issue 2: Difficulty in Preparing a Saturated Solution for Solubility Studies
Achieving a true equilibrium is essential for accurate solubility determination.
Root Cause Analysis and Solutions:
-
Insufficient Equilibration Time: The "shake-flask" method, a gold standard for solubility measurement, requires sufficient time for the solid compound to reach equilibrium with the solvent.[5][6]
-
Solution: It is recommended to shake the suspension for at least 24 hours to ensure equilibrium is reached.[5]
-
-
Compound Purity: Impurities can affect the measured solubility.
-
Solution: Ensure you are using a high-purity batch of the compound.
-
-
Temperature Control: Solubility is temperature-dependent.
-
Solution: Conduct your solubility experiments in a temperature-controlled environment, such as a shaking incubator.[5]
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the standard procedure for measuring the equilibrium solubility of a compound in a specific aqueous buffer.[5][6][7]
Materials:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of the compound to a glass vial.
-
Add a known volume of the aqueous buffer to the vial.
-
Securely cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).
Protocol 2: Preparation of a DMSO Stock Solution and Serial Dilution for Cell-Based Assays
This protocol provides a best-practice approach for preparing and using a DMSO stock solution in a typical cell culture experiment.[3][4]
Materials:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
-
Sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of the compound into a sterile tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
For your experiment, thaw a single aliquot.
-
Perform a step-wise dilution: a. Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of cell culture medium. b. Vortex or mix well. c. Use this intermediate dilution to prepare your final working concentrations in the cell culture plates.
-
Ensure the final DMSO concentration in your assay wells is below the tolerance level of your specific cell line (typically ≤ 0.5%).[4]
Visualizing Experimental Workflows
Workflow for Solubility Determination
Caption: A typical workflow for determining the aqueous solubility of a compound.
Workflow for Preparing Working Solutions for Cell-Based Assays
Caption: A recommended workflow for preparing and diluting a DMSO stock solution.
References
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study. International Journal of Pharmaceutical Investigation. Available at: [Link]
-
Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. iScience. Available at: [Link]
-
Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Biophysical Journal. Available at: [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. ResearchGate. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Troubleshooting. BioAssay Systems. Available at: [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules. Available at: [Link]
-
How to prepare sterile drug solution in DMSO for cell culture? Reddit. Available at: [Link]
-
Bovine Serum Albumin-Functionalized Hyperbranched Polyamidoamine Dendrimers (BSA@PAMAM) for GSH-Responsive Bacteriostasis. ACS Applied Materials & Interfaces. Available at: [Link]
-
DMSO usage in cell culture. LifeTein. Available at: [Link]
-
pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutical Research. Available at: [Link]
-
Immunoprecipitation troubleshooting. Agrisera. Available at: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Available at: [Link]
-
Annex 4. World Health Organization. Available at: [Link]
-
Generating DMSO Stocks for Cell Culture. Bridges Lab Protocols. Available at: [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. lifetein.com [lifetein.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. researchgate.net [researchgate.net]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important synthetic building block. As a key intermediate in the development of active pharmaceutical ingredients (APIs), robust and high-yielding synthetic routes are critical.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, offering causal explanations for common experimental challenges. Our goal is to empower you to troubleshoot effectively, optimize conditions logically, and achieve reproducible, high-purity results.
Section 1: The Synthetic Pathway - A Strategic Overview
The most prevalent and versatile method for constructing the biaryl scaffold of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a crucial carbon-carbon bond between two aromatic rings. The general synthetic strategy involves coupling a fluorinated benzoic acid derivative with a trifluoromethylphenyl boronic acid species.
The two most common variations of this strategy are outlined below:
-
Route A: Coupling of an aryl halide with a boronic acid.
-
Route B: Coupling of a boronic acid-substituted benzoic acid with an aryl halide.
Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.
Section 2: Frequently Asked Questions (FAQs) on Reaction Setup
Q1: Which specific starting materials are recommended for Route A?
For Route A , the most common starting materials are 3-Fluoro-4-bromobenzoic acid and 4-(Trifluoromethyl)phenylboronic acid .
-
Why a Bromo-substituent? The reactivity of aryl halides in Suzuki couplings generally follows the trend: I > Br > OTf >> Cl.[4] Aryl iodides are highly reactive but more expensive. Aryl chlorides are often sluggish and may require specialized, highly active catalysts.[5] Aryl bromides offer a good balance of reactivity and cost, making them an excellent starting point for optimization.
-
Why a Boronic Acid? Boronic acids are the classic nucleophile in Suzuki reactions. They are generally stable, commercially available, and their reactivity is well-understood.[6] However, they can be prone to decomposition via protodeborylation (see Troubleshooting section). For challenging reactions, more stable boronic esters (e.g., pinacol esters) can be used.[6]
Q2: How do I select the optimal Palladium catalyst and ligand?
The choice of catalyst is critical for a successful reaction. The active catalyst is a Palladium(0) species, which is often generated in situ from a more stable Palladium(II) precatalyst.
-
For Initial Screening: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice for many Suzuki couplings.[5] It is a pre-formed Pd(0) complex and does not require an in situ reduction step.
-
For Improved Reactivity: Catalyst systems using a Pd(II) source like Palladium(II) acetate [Pd(OAc)₂] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] combined with a phosphine ligand are very effective.[7] The ligand stabilizes the Pd(0) species and facilitates the catalytic cycle.
-
For Challenging Substrates (e.g., Aryl Chlorides): Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the difficult oxidative addition step.[8]
Q3: What is the function of the base, and which one is most suitable?
The base plays a crucial role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[9]
-
Common Inorganic Bases:
-
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃): These are mild, inexpensive, and effective bases, often used in a 2M aqueous solution. They are an excellent first choice.
-
Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can significantly accelerate the reaction, especially with less reactive substrates.[10]
-
Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is often effective when other carbonates fail or cause side reactions.
-
-
Organic Bases: Amine bases like triethylamine (TEA) are sometimes used but are generally less effective for activating the boronic acid in this context.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield. What are the first things to verify?
A: A systematic check of your reagents and setup is the first step.
-
Integrity of Reagents: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeborylation.[8] Use a fresh bottle or verify the purity of your 4-(trifluoromethyl)phenylboronic acid by NMR.
-
Exclusion of Oxygen: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen and can be oxidized to an inactive Pd(II) state.[8] Ensure your solvent was properly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is maintained under a positive pressure of an inert gas throughout.
-
Base Stoichiometry and Solubility: Ensure you have used at least 2-3 equivalents of the base. If using a carbonate in a biphasic system (e.g., Toluene/Water), vigorous stirring is essential to ensure it can participate in the reaction at the interface.
Q: I suspect my palladium catalyst is inactive. How can I address this?
A: Catalyst inactivation is a common cause of failure.
-
Source and Age: Palladium reagents, especially Pd(PPh₃)₄, can degrade upon storage. Use a fresh catalyst from a reliable supplier.
-
In-situ Reduction: If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) may be failing. This can sometimes be caused by impurities. The phosphine ligand itself often acts as the reductant.[6]
-
Ligand Oxidation: Phosphine ligands can be oxidized, which can deactivate the catalyst.[6] Ensure all reagents and solvents are free of peroxides or other oxidizing agents.
Problem: Significant Side Product Formation
Q: My main impurity is a homocoupled dimer of the boronic acid (bis(4-trifluoromethylphenyl)). What causes this and how can I minimize it?
A: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[8]
-
Rigorous Degassing: This is the most critical factor. Oxygen can facilitate the oxidative coupling of two boronic acid molecules. Improve your degassing procedure.[8]
-
Stoichiometry Control: Using a slight excess (1.05-1.1 equivalents) of the aryl halide relative to the boronic acid can sometimes suppress homocoupling.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[8]
Q: I am observing protodeborylation, where the boronic acid is replaced by a hydrogen atom. Why does this happen?
A: Protodeborylation is the hydrolysis of the carbon-boron bond. It is particularly problematic with electron-rich or certain heteroaryl boronic acids.[6]
-
Use Boronic Esters: Pinacol or neopentyl glycol boronic esters are significantly more stable towards hydrolysis than the corresponding boronic acids.[6]
-
Anhydrous Conditions: While many Suzuki protocols use water, switching to a completely anhydrous system (e.g., dry THF or Dioxane) with a base like KF or CsF can prevent this side reaction.
-
Minimize Reaction Time: Prolonged heating can increase the extent of protodeborylation. Monitor the reaction and work it up as soon as it is complete.
Q: My mass spectrum shows a byproduct from the dehalogenation of my starting material. What is the cause?
A: Dehalogenation occurs when the aryl halide complex (Ar-Pd-X) undergoes reductive elimination with a hydride source instead of the intended transmetalation.[6]
-
Hydride Source: The hydride ligand can originate from solvents (like alcohols, if used) or amine bases.
-
Solution: Avoid using solvents or bases that can easily provide a hydride. Using carbonate or phosphate bases in solvents like dioxane or toluene is generally safer.
Problem: Purification Challenges
Q: How can I effectively remove the residual palladium catalyst from my product?
A: Palladium residues are a common concern, especially for pharmaceutical applications.
-
Filtration: After the reaction, you can sometimes filter the cooled mixture through a pad of Celite to remove precipitated palladium black.
-
Aqueous Wash: A wash with an aqueous solution of sodium sulfide or thiourea can help to sequester palladium.
-
Charcoal Treatment: Stirring the crude product solution with activated charcoal can effectively adsorb palladium, which is then removed by filtration.
Q: What is the most robust method for purifying the final 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid?
A: An acid-base extraction is highly effective for purifying carboxylic acids.[11]
-
After the initial work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous base solution (e.g., 1M NaOH or Na₂CO₃). The desired acid will move into the aqueous layer as its water-soluble sodium salt, leaving non-acidic impurities behind.
-
Wash the basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) one or two more times to remove any remaining neutral organic impurities.[11]
-
Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates out (typically pH < 2).
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.[12]
Section 4: Protocols and Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a starting point for optimization. Actual quantities should be scaled as needed.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Fluoro-4-bromobenzoic acid (1.0 mmol, 1.0 equiv), 4-(Trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (see Table 1 for loading). Then, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Quench by adding deionized water.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Range for Optimization | Rationale / Comment |
| Aryl Halide | 3-Fluoro-4-bromobenzoic acid | N/A | Good balance of reactivity and cost.[4] |
| Boronic Acid | 1.1 - 1.2 equivalents | 1.05 - 1.5 equivalents | A slight excess prevents issues from minor degradation. |
| Pd Catalyst | Pd(dppf)Cl₂ (1-2 mol%) | 0.5 - 5 mol% | A robust and generally effective catalyst for this type of coupling.[7] |
| Base | K₂CO₃ or Cs₂CO₃ (3 equiv) | 2 - 4 equivalents | Cs₂CO₃ is more aggressive and can speed up sluggish reactions.[10] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, DMF, THF | Solvent choice can significantly impact reaction rate and side reactions.[13] |
| Temperature | 90 °C | 70 - 110 °C | Higher temperatures increase rate but may also increase side reactions. |
| Concentration | 0.1 M | 0.05 - 0.5 M | Higher concentrations can improve rate but may lead to solubility issues. |
Protocol 2: Post-Reaction Work-up and Purification
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. If the product has precipitated, add ethyl acetate to dissolve it. Wash the organic layer with water and then brine.
-
Acid-Base Purification: Extract the organic layer with 1M NaOH (aq). Combine the aqueous layers and wash with ethyl acetate to remove neutral impurities.
-
Precipitation: Cool the basic aqueous layer in an ice bath and acidify with 2M HCl (aq) while stirring until the product fully precipitates.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry thoroughly in a vacuum oven.
Section 5: Understanding the Mechanism
A firm grasp of the catalytic cycle is essential for logical troubleshooting. The Suzuki-Miyaura reaction proceeds through three primary steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The organic group (Ar²) is transferred from the activated boronate species to the palladium center, displacing the halide and forming a new di-organopalladium(II) complex.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst to continue the cycle.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (2007). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]
-
Serrano-Becerra, J. M., et al. (2014). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Beilstein Journal of Organic Chemistry, 10, 2236–2242. Retrieved from [Link]
-
Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(13), 2038-2044. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2013). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Accounts of Chemical Research, 46(2), 425–437. Retrieved from [Link]
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Retrieved from [Link]
-
National Institutes of Health. (2005). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Organic Syntheses, 82, 130. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. ossila.com [ossila.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 12. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on troubleshooting side reactions and optimizing reaction conditions.
The predominant synthetic route to 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction typically involves the coupling of 4-bromo-3-fluorobenzoic acid with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst and a base. While effective, this reaction is not without its challenges, particularly given the electron-deficient nature of both coupling partners. This guide provides in-depth, experience-based insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid?
A1: The most prevalent and scalable method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The typical starting materials are 4-bromo-3-fluorobenzoic acid and 4-(trifluoromethyl)phenylboronic acid. This method is favored for its functional group tolerance and generally good yields under optimized conditions.[1]
Q2: What are the primary side reactions I should be aware of?
A2: The three most common side reactions in this specific Suzuki-Miyaura coupling are:
-
Protodeboronation of 4-(trifluoromethyl)phenylboronic acid to form trifluoromethylbenzene.
-
Dehalogenation of 4-bromo-3-fluorobenzoic acid to yield 3-fluorobenzoic acid.
-
Homocoupling of 4-(trifluoromethyl)phenylboronic acid to produce 4,4'-bis(trifluoromethyl)biphenyl.
These side reactions are often exacerbated by the electronic properties of the starting materials.
Q3: Why are the starting materials for this synthesis considered "challenging"?
A3: Both 4-bromo-3-fluorobenzoic acid and 4-(trifluoromethyl)phenylboronic acid are electron-deficient aromatic systems. Aryl halides with electron-withdrawing groups can be more prone to side reactions like dehalogenation.[2] Similarly, electron-deficient arylboronic acids are known to be more susceptible to protodeboronation, especially under basic conditions.[3][4][5]
Q4: Can the trifluoromethyl group be hydrolyzed under Suzuki coupling conditions?
A4: The trifluoromethyl group is generally stable under the typical conditions of a Suzuki-Miyaura reaction. While it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, the moderately basic environment of this coupling reaction does not typically lead to its degradation.[6]
Troubleshooting Guide
This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.
Problem 1: Low Yield of the Desired Product
| Observation | Potential Cause | Troubleshooting Steps |
| Significant amount of unreacted 4-bromo-3-fluorobenzoic acid. | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst for more consistent activation. 2. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. 3. Increase the reaction temperature in increments of 10°C. |
| Formation of significant amounts of side products (see below). | See specific troubleshooting sections for each side product. | Address the specific side reaction that is most prevalent. |
Problem 2: Presence of Protodeboronation Byproduct (Trifluoromethylbenzene)
This side reaction involves the replacement of the boronic acid group with a hydrogen atom.
Causality: Base-promoted protodeboronation is a known issue, particularly with electron-deficient arylboronic acids.[4][5][7] The mechanism can involve the formation of a transient aryl anion.[4]
Troubleshooting Protocol:
-
Choice of Base:
-
Reaction Temperature and Time:
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Prolonged reaction times at high temperatures can increase the extent of protodeboronation.
-
-
Stoichiometry:
-
Recommendation: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. This can help to compensate for some loss to protodeboronation without leading to excessive formation of homocoupling byproducts.
-
Experimental Workflow: Minimizing Protodeboronation
Caption: Workflow for minimizing protodeboronation.
Problem 3: Presence of Dehalogenation Byproduct (3-Fluorobenzoic Acid)
This side reaction involves the replacement of the bromine atom with a hydrogen atom.
Causality: Dehalogenation can be promoted by the palladium catalyst, particularly in the presence of certain bases and solvents. The mechanism can involve the formation of a palladium-hydride species. Electron-withdrawing groups on the aryl halide can sometimes increase the likelihood of this side reaction.[2]
Troubleshooting Protocol:
-
Ligand Selection:
-
Recommendation: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can promote the desired reductive elimination step over side reactions.
-
-
Base Selection:
-
Recommendation: The choice of base can be critical. In some cases, weaker bases may reduce the rate of dehalogenation. Experiment with different bases if this is a persistent issue.
-
-
Solvent Purity:
-
Recommendation: Ensure the use of high-purity, dry solvents. Protic impurities can sometimes be a source of hydrides.
-
Experimental Workflow: Suppressing Dehalogenation
Caption: Key parameters for suppressing dehalogenation.
Problem 4: Formation of Homocoupling Byproduct (4,4'-bis(trifluoromethyl)biphenyl)
This side reaction involves the coupling of two molecules of the boronic acid.
Causality: Homocoupling of boronic acids is often promoted by the presence of oxygen and palladium(II) species.[3] Electron-deficient arylboronic acids can be particularly prone to this side reaction.[3]
Troubleshooting Protocol:
-
Inert Atmosphere:
-
Recommendation: This is the most critical factor. Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles). Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
Palladium Source:
-
Recommendation: Using a Pd(0) source like Pd(PPh₃)₄ can be beneficial as it avoids the in-situ reduction of a Pd(II) pre-catalyst, a step that can contribute to homocoupling.[3]
-
-
Reaction Stoichiometry:
-
Recommendation: Avoid using a large excess of the boronic acid.
-
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization.
-
Reagent Preparation and Inert Atmosphere Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-3-fluorobenzoic acid (1.0 equiv.), 4-(trifluoromethyl)phenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum and thoroughly purge with a high-purity inert gas (argon or nitrogen) for 15-20 minutes.
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent system (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) via a syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.[9]
-
Purification of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
The primary impurities to be removed are the starting materials and the aforementioned side products.
| Impurity | Purification Strategy |
| 4-bromo-3-fluorobenzoic acid (starting material) | Can often be removed by column chromatography. |
| 4-(trifluoromethyl)phenylboronic acid (starting material) | Can be removed by an aqueous wash during work-up. |
| 3-fluorobenzoic acid (dehalogenation product) | Can be challenging to separate by chromatography due to similar polarity. Recrystallization may be more effective. |
| 4,4'-bis(trifluoromethyl)biphenyl (homocoupling product) | This is a non-polar impurity and is typically well-separated from the acidic product by column chromatography. |
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water or toluene).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
ACS Publications. (2021). 2,2′-Biaryldicarboxylate Synthesis via Electrocatalytic Dehydrogenative C–H/C–H Coupling of Benzoic Acids. ACS Catalysis. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Nanomaterials. [Link]
-
PubMed. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. [Link]
-
ResearchGate. (2025). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... [Link]
-
Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
ACS Publications. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
MDPI. (2021). Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. Molecules. [Link]
- Google Patents. (n.d.). Process of preparing 3-trifluoromethyl benzoic acid.
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]
-
PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]
-
RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]
-
RSC Publishing. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
ResearchGate. (2025). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. (2025). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. [Link]
-
ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
ACS Publications. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
stability and degradation of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid under experimental conditions
Introduction
Welcome to the technical support guide for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation profile of this complex fluorinated aromatic compound. While specific forced degradation studies on this exact molecule are not extensively published, this guide synthesizes data from structurally related compounds to provide a robust, scientifically-grounded framework for its handling, storage, and experimental use. By understanding the chemical liabilities of its constituent parts—the fluorobenzoic acid moiety and the trifluoromethylphenyl group—we can anticipate and troubleshoot potential stability issues.
This guide is structured to provide immediate, actionable answers through FAQs and detailed troubleshooting protocols. Our goal is to empower you to conduct your experiments with confidence, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid?
A1: The stability of this molecule is primarily influenced by pH, light exposure, high temperatures, and the presence of strong oxidizing agents. The key structural features to consider are the carboxylic acid group, the carbon-fluorine (C-F) bonds, the trifluoromethyl (-CF3) group, and the biphenyl linkage. While the C-F and -CF3 groups generally confer high thermal and chemical stability, they are not entirely inert and can be susceptible to degradation under specific stress conditions.[1][2][3]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For optimal stability, 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid should be stored as a solid in a tightly sealed container in a dry, dark place at room temperature.[4][5] Storing it away from strong bases, oxidizing agents, and direct sunlight is crucial to prevent slow degradation over time. For solutions, preparing them fresh is always the best practice. If solutions must be stored, they should be kept at low temperatures (2-8°C or frozen) and protected from light, with the pH buffered to a slightly acidic or neutral range.
Q3: Is the compound susceptible to pH-driven degradation (hydrolysis)?
A3: Yes, pH is a critical factor. The stability of pharmaceutical compounds can be significantly affected by pH, leading to hydrolysis, oxidation, or other reactions.[6]
-
Alkaline Conditions (High pH): The trifluoromethyl (-CF3) group is the most likely site of hydrolytic instability under strong basic conditions. This can lead to the formation of a carboxylic acid group (-COOH) and the release of fluoride ions.[2] While this process often requires harsh conditions, it is a known degradation pathway for trifluoromethyl-containing aromatics.
-
Acidic Conditions (Low pH): The compound is expected to be relatively stable under most acidic conditions. The carboxylic acid group itself is stable, and the C-F and -CF3 groups are generally resistant to acid-catalyzed hydrolysis. However, extremely harsh acidic conditions combined with high temperatures could potentially promote unforeseen degradation.
-
Neutral pH: The compound is expected to exhibit its greatest stability in the neutral to slightly acidic pH range.
Q4: What is the expected thermal stability of this compound?
A4: The presence of both fluorine and a trifluoromethyl group generally imparts excellent thermal stability to organic molecules.[1][3] The solid compound has a high melting point, reported between 174-179 °C, suggesting strong intermolecular forces and good thermal resilience.[4] However, at temperatures significantly exceeding its melting point, thermal decomposition can occur. This process, known as thermolysis, can break down fluorinated polymers into various smaller fluorinated compounds, including carboxylic acids.[7]
Q5: Should I be concerned about photodegradation?
A5: Yes. Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation upon exposure to UV light. This process often involves the generation of free radicals, which can lead to a variety of degradation products.[2][8] It is strongly recommended to protect the compound, both in solid form and in solution, from direct light exposure by using amber vials or covering glassware with aluminum foil during experiments.
Q6: I am observing an unexpected peak in my HPLC analysis after a reaction. What could it be?
A6: An unexpected peak could arise from several sources:
-
Starting Material Impurity: Ensure the purity of your starting material. A known method for purifying similar trifluoromethyl benzoic acids involves dissolving the compound in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the purified acid.[9]
-
Solvent Interaction: The solvent used in your experiment could be reacting with the compound, especially if the conditions involve heat or catalysts.
-
Degradation Product: The new peak is likely a degradant. Based on the compound's structure, consider the following possibilities:
-
Hydrolysis Product: If your reaction was run under basic conditions, you might be seeing a species where the -CF3 group has been converted to a carboxylic acid.
-
Decarboxylation Product: Under certain conditions (e.g., high heat, presence of specific catalysts), the benzoic acid could decarboxylate, losing CO2.
-
Oxidation Product: If oxidizing agents were present, you might observe hydroxylated species or even cleavage of the biphenyl bond.
-
To identify the unknown, techniques like LC-MS are invaluable for obtaining the molecular weight of the impurity, which can provide critical clues to its structure.
Troubleshooting Guide: Common Experimental Issues
| Problem | Possible Cause | Recommended Solution & Rationale |
| Low or Inconsistent Assay Results | Compound Degradation in Solution: The compound may be degrading in your assay buffer or solvent over the course of the experiment. | 1. Conduct a Solution Stability Study: Prepare the compound in your experimental solvent/buffer and analyze its purity at different time points (e.g., 0, 2, 4, 8, 24 hours). This will establish a time window for reliable use.2. Adjust pH: If degradation is observed, check the pH of your solution. Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7) to minimize hydrolysis.[6]3. Protect from Light: Ensure all solutions are protected from light to prevent photodegradation.[2] |
| Formation of Precipitate in Aqueous Buffer | Poor Solubility: Benzoic acids have limited solubility in acidic or neutral aqueous solutions. The protonated form (-COOH) is less soluble than the deprotonated salt form (-COO⁻). | 1. Adjust pH: Gently increase the pH of the solution with a dilute base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid, forming the more soluble carboxylate salt.[9]2. Use a Co-solvent: If pH adjustment is not possible, consider adding a small percentage of a water-miscible organic solvent like DMSO or methanol.[4] Be sure to verify the co-solvent's compatibility with your downstream application. |
| Variable Results in Biological Assays | Interaction with Assay Components: The compound may be binding non-specifically to plastics or interacting with media components, reducing its effective concentration. | 1. Use Low-Binding Labware: Employ polypropylene or other low-protein-binding plates and tubes.2. Check for Media Interactions: Incubate the compound in your cell culture media (without cells) and measure its concentration over time to check for stability and loss from the solution. |
| Difficulty in Reaction Work-up/Purification | Emulsion Formation: The fluorinated nature of the compound can sometimes lead to stable emulsions during liquid-liquid extractions. | 1. Add Salt: Add a saturated NaCl solution (brine) to the aqueous layer to increase its ionic strength, which helps to break emulsions.2. Centrifugation: A brief centrifugation can often effectively separate the layers.3. Use Alternative Purification: If extraction is problematic, consider alternative methods like crystallization. A patent for a related compound describes a purification process involving dissolution in a base, extraction of impurities, and reprecipitation with acid.[9] |
Experimental Protocols & Workflows
Protocol: Forced Degradation Study
A forced degradation study is essential to definitively identify the degradation pathways and develop stability-indicating analytical methods.[2]
Objective: To evaluate the stability of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve in the initial solvent before analysis.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber with a light source equivalent to ICH Q1B guidelines. Analyze at appropriate time points.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., a C18 column with a gradient of water/acetonitrile with 0.1% formic acid). A photodiode array (PDA) detector is recommended to check for peak purity.
Visualizations
Potential Degradation Pathways
The following diagram illustrates the key structural features and potential sites of chemical degradation under stress conditions.
Caption: Key degradation sites on the molecule and their corresponding stressors.
Forced Degradation Experimental Workflow
This workflow provides a systematic approach to investigating compound stability.
Caption: Workflow for a comprehensive forced degradation study.
References
- Vertex AI Search Result 1: 3-Fluoro-4-(trifluoromethyl)benzoic acid. This source mentions the use of the compound in materials with enhanced thermal stability and chemical resistance.
- Benchchem Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment.
- Song, B., et al. (2000). Anaerobic Degradation of Fluorinated Aromatic Compounds. Applied and Environmental Microbiology, 66(9), 3733-3739.
- Google Patents (CN101066917A). Process of preparing 3-trifluoromethyl benzoic acid.
- Eawag-BBD: 3-Fluorobenzoate Degradation P
- Wang, R., et al. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). Molecules, 26(14), 4291.
- Quick Company Patent Information: An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermedi
- Ossila: 3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7.
- Chongqing Chemdad Co.: 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID Chemical Properties.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
- BioPharm International: Forced Degrad
- BLD Pharmatech: Safety D
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. turi.org [turi.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Analytical Detection of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
Welcome to the technical support center for the analytical detection of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the analysis of this compound. The following question-and-answer format directly addresses specific issues, explaining the causality behind experimental choices to ensure robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid that I should consider for analytical method development?
A1: Understanding the physicochemical properties of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is fundamental to developing a robust analytical method. Here are the critical parameters:
| Property | Value/Information | Significance for Analysis |
| Chemical Formula | C₁₄H₈F₄O₂ | --- |
| Molecular Weight | 284.21 g/mol | Essential for mass spectrometry settings. |
| Appearance | Off-white powder[1] | Visual confirmation of the substance. |
| Melting Point | 174-179 °C[1] | Indicates the purity and thermal stability of the solid material. |
| pKa | ~3-4 (Predicted) | As a carboxylic acid, the pKa is crucial for selecting the mobile phase pH in reversed-phase HPLC to control ionization and, therefore, retention and peak shape. |
| Solubility | Slightly soluble in DMSO and methanol[1] | This is a critical parameter for sample and standard preparation. Poor solubility can lead to inaccurate quantification and precipitation in the analytical system. Further solubility testing in mobile phase components is highly recommended. |
The presence of both a carboxylic acid and highly electronegative fluorine atoms influences its polarity, solubility, and chromatographic behavior. The trifluoromethyl group can participate in unique interactions with certain stationary phases.
Section 2: HPLC and UHPLC Troubleshooting
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary techniques for the analysis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. Below are common issues and their solutions.
Q2: My chromatogram for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid shows significant peak tailing. What is the cause and how can I resolve this?
A2: Peak tailing is a common issue when analyzing acidic compounds like this one. The primary cause is often secondary interactions between the analyte and the stationary phase.
Causality: The carboxylic acid moiety can interact with residual, un-capped silanol groups on the surface of silica-based C18 columns. These strong, secondary polar interactions lead to a portion of the analyte being retained longer, resulting in a tailing peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Step-by-Step Solutions:
-
Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid group.
-
Action: Add a small amount of acid to your mobile phase. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). This will lower the pH to below the pKa of the analyte, ensuring it is in its neutral, protonated form, which minimizes interactions with silanol groups.
-
Rationale: A neutral analyte will primarily interact with the hydrophobic C18 stationary phase, leading to a more symmetrical peak shape.
-
-
Check for Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.
-
Action: Prepare a serial dilution of your sample (e.g., 1:10 and 1:100) and inject them.
-
Rationale: If the peak shape improves with dilution, you are likely overloading the column. Reduce your sample concentration or injection volume.
-
-
Evaluate Column Health: Over time, columns can become contaminated or develop voids at the head.
-
Action: Try flushing the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase). If this doesn't work, and the column is old, it may need to be replaced.
-
-
Consider a Different Stationary Phase: If tailing persists, a standard C18 column may not be ideal.
-
Action: Consider using a column with a different chemistry, such as a phenyl-hexyl or an embedded polar group (PEG) column.
-
Rationale: Phenyl-based columns can offer alternative selectivity through π-π interactions with the aromatic rings of your analyte. PEG columns are designed to be more compatible with polar compounds and can reduce secondary interactions.
-
Q3: I am having difficulty achieving adequate retention of the analyte on my C18 column. What should I do?
A3: Poor retention is typically due to the analyte being too polar for the reversed-phase system under the current conditions.
Troubleshooting Steps:
-
Decrease the Organic Content of the Mobile Phase:
-
Action: Reduce the percentage of acetonitrile or methanol in your mobile phase.
-
Rationale: A lower organic content increases the polarity of the mobile phase, leading to stronger hydrophobic interactions between the analyte and the C18 stationary phase, thus increasing retention time.
-
-
Ensure Proper Mobile Phase pH:
-
Action: As with peak tailing, ensure the mobile phase pH is sufficiently low (e.g., with 0.1% formic acid) to keep the carboxylic acid protonated.
-
Rationale: The ionized (deprotonated) form of the analyte is more polar and will have less retention on a C18 column.
-
-
Consider a Less Retentive Stationary Phase (if retention is too long): While less common for this type of issue, if you overshoot and retention becomes too long, you can consider a C8 or a shorter column.
Section 3: LC-MS/MS Specific Issues
For highly sensitive and selective analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Q4: I am observing significant signal suppression for my analyte in biological matrix samples. How can I mitigate this matrix effect?
A4: Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of complex samples like plasma or tissue extracts.[2] This occurs when co-eluting endogenous components from the matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.
Mitigation Strategies:
-
Improve Sample Preparation:
-
Action: Implement a more rigorous sample cleanup procedure. Move beyond simple protein precipitation to techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Rationale: These techniques are more effective at removing interfering matrix components, such as phospholipids, which are a common cause of ion suppression.
-
-
Optimize Chromatography:
-
Action: Adjust your HPLC gradient to better separate the analyte from the bulk of the matrix components. A longer, shallower gradient can improve resolution.
-
Rationale: If the analyte elutes in a region with fewer co-eluting matrix components, the ion suppression effect will be reduced.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Action: Synthesize or purchase a SIL-IS of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (e.g., with ¹³C or ²H labels).
-
Rationale: A SIL-IS is the gold standard for correcting matrix effects. It has nearly identical chemical and physical properties to the analyte and will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized.
-
-
Matrix-Matched Calibration Curves:
-
Action: Prepare your calibration standards in a blank matrix that is representative of your samples.
-
Rationale: This ensures that the standards experience the same matrix effects as the unknown samples, leading to more accurate quantification.
-
Q5: What are the expected parent and fragment ions for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in negative ion mode ESI-MS/MS?
A5: In negative ion mode Electrospray Ionization (ESI), the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion.
-
Parent Ion (Q1): m/z 283.0
-
This corresponds to the deprotonated molecule [C₁₄H₇F₄O₂]⁻.
-
-
Potential Fragment Ions (Q3): Fragmentation will likely occur at the carboxylic acid group.
-
Loss of CO₂ (decarboxylation): A common fragmentation pathway for carboxylic acids is the loss of 44 Da. This would result in a fragment ion at m/z 239.0 . This is often the most abundant and stable fragment ion.
-
Other potential fragments: While less common, fragmentation of the trifluoromethyl group could occur, but decarboxylation is the most probable primary fragmentation.
-
Recommended MRM Transitions: 283.0 → 239.0 (for quantification) and potentially a second, less intense transition for confirmation.
Section 4: Sample Preparation and Stability
Q6: What is the best way to prepare my stock and working solutions? I'm concerned about solubility and stability.
A6: Proper solution preparation is critical for accurate and reproducible results.
Solubility:
-
Initial Dissolution: Due to its limited aqueous solubility, it is best to prepare a high-concentration stock solution in an organic solvent.
-
Recommended Solvents: Start with Dimethyl sulfoxide (DMSO) or Methanol. Acetonitrile is also a good option to try.
-
Procedure: Accurately weigh the solid material and dissolve it in a minimal amount of the chosen organic solvent. Use sonication to aid dissolution if necessary. Then, dilute to the final volume with the same solvent.
-
-
Working Solutions: Prepare working solutions by diluting the stock solution with your mobile phase or a mixture of water and organic solvent that is compatible with your initial mobile phase conditions.
-
Caution: Be mindful of precipitating the analyte when diluting a high-concentration organic stock solution into a highly aqueous solution. It is best to dilute into a solvent mixture that is similar to or slightly weaker than your initial HPLC mobile phase.
-
Stability:
-
Forced Degradation Studies: To understand the stability of the analyte, it is recommended to perform forced degradation studies. This involves exposing the analyte to harsh conditions to identify potential degradation products and establish a "stability-indicating" analytical method.
-
Recommended Conditions for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 60 °C (in solid and solution form)
-
Photolytic: Exposure to UV and visible light
-
-
Rationale: A stability-indicating method is one that can resolve the parent analyte from any degradation products, ensuring that the measured concentration is only that of the intact drug.
Section 5: Experimental Protocols
Protocol 1: Recommended Starting UHPLC-UV Method
This method provides a good starting point for the analysis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. Optimization will likely be required for your specific application and matrix.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| UV Detection | 254 nm (or determine optimal wavelength by UV scan) |
Workflow Diagram:
Caption: General workflow for UHPLC-UV analysis.
References
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Taylor & Francis Online. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. [Link]
-
PubMed. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. [Link]
-
NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
NIH National Library of Medicine. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
Taylor & Francis Online. Matrix Effects and Application of Matrix Effect Factor. [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
-
ACS Publications. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. [Link]
Sources
Technical Support Center: Purification of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid Derivatives
Welcome to the technical support center for the purification of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges encountered during the purification of this important class of compounds. The inherent properties of fluorinated aromatic carboxylic acids, while beneficial for their application, can present unique purification hurdles. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to empower you to achieve the desired purity and yield in your experiments.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into purification protocols, it's crucial to understand the physicochemical characteristics of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid that influence its behavior during purification.
| Property | Value/Characteristic | Implication for Purification |
| Molecular Weight | ~300.2 g/mol | Standard for small molecule purification. |
| pKa | Estimated ~3.5-4.0 | Acidic nature allows for effective acid-base extraction. |
| Solubility | Generally low in water, soluble in many organic solvents. | Influences choice of solvents for extraction and crystallization. |
| Polarity | Moderately polar | Guides selection of chromatography conditions. |
| Thermal Stability | Generally stable | Can withstand moderate heating during recrystallization. |
The presence of both a fluorine atom and a trifluoromethyl group significantly impacts the electronic properties and intermolecular interactions of the molecule, which can affect its solubility and crystal packing.[1][2]
II. Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions encountered during the purification of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid derivatives.
Q1: My crude product is an oil and won't solidify. What should I do?
A1: This phenomenon, often called "oiling out," is common with fluorinated compounds. It can be caused by the presence of impurities that disrupt crystal lattice formation or by using a solvent in which the compound is too soluble. Try adding a non-polar "anti-solvent" (like hexanes or heptane) dropwise to your solution while stirring vigorously to induce precipitation. Seeding with a small crystal of pure product, if available, can also initiate crystallization.
Q2: I'm seeing multiple spots on my TLC, even after purification. What could they be?
A2: The identity of the impurities will depend on the synthetic route used. Common impurities include:
-
Unreacted starting materials: Such as the corresponding aryl halide or boronic acid if a cross-coupling reaction was performed.[3][4]
-
Homocoupled byproducts: From the coupling of two molecules of the same starting material in a cross-coupling reaction.[5][6]
-
Intermediate products: For example, the amide intermediate if the benzoic acid was synthesized via nitrile hydrolysis.[7][8][9]
-
Dehalogenated or defluorinated byproducts: Loss of a halogen atom can occur under certain reaction conditions.
Q3: What is the best general approach to purify my 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid derivative?
A3: A multi-step approach is often most effective. Start with an acid-base extraction to remove neutral and basic impurities. This is followed by recrystallization, which is an excellent method for removing minor impurities and obtaining a highly crystalline product. If these methods are insufficient, column chromatography can be used for more challenging separations.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be a powerful tool, especially for polar derivatives. A C18 stationary phase with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic or acetic acid to suppress ionization of the carboxylic acid) is a good starting point.
III. In-depth Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification process.
A. Troubleshooting Acid-Base Extraction
Acid-base extraction is a fundamental technique for purifying carboxylic acids. The workflow is illustrated below.
Caption: Workflow for Acid-Base Extraction.
Problem 1: Poor Separation of Layers or Emulsion Formation
-
Cause: The densities of the organic and aqueous layers may be too similar, or surfactants may be present.
-
Solution:
-
Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.
-
If the emulsion persists, filter the mixture through a pad of Celite or glass wool.
-
Allow the mixture to stand undisturbed for a longer period to allow for separation.
-
Problem 2: Product Does Not Precipitate Upon Acidification
-
Cause: The concentration of the product in the aqueous layer may be too low, or it may have some solubility in the acidic aqueous phase.
-
Solution:
-
Ensure the pH is sufficiently acidic (pH 1-2) by testing with pH paper.
-
If the product is still soluble, extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate or dichloromethane). The protonated benzoic acid will move back into the organic phase.
-
Drying the combined organic extracts over anhydrous sodium sulfate and evaporating the solvent will yield the purified product.
-
B. Troubleshooting Recrystallization
Recrystallization is a powerful technique for achieving high purity. The general principle is to dissolve the crude product in a minimal amount of a hot solvent and allow it to cool slowly, leading to the formation of pure crystals.
Caption: General Recrystallization Workflow.
Problem 1: The Compound "Oils Out" Instead of Crystallizing
-
Cause: The boiling point of the solvent may be higher than the melting point of the compound (or a eutectic mixture with impurities). Alternatively, the concentration of impurities may be too high.[10]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point.[11]
-
Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
If the problem persists, consider a different solvent or a solvent pair (e.g., ethanol/water, toluene/hexanes). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then heat until it is clear again before cooling.[12]
-
Problem 2: No Crystals Form Upon Cooling
-
Cause: The solution may not be supersaturated, meaning too much solvent was used. It's also possible that the energy barrier for nucleation has not been overcome.
-
Solution:
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites.
-
Add a seed crystal of the pure compound.
-
If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[11]
-
Cool the solution in an ice-water or ice-salt bath to further decrease the solubility.
-
Problem 3: Low Recovery of the Product
-
Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or the product was lost during transfers.
-
Solution:
-
Ensure you are using the minimum amount of hot solvent necessary for dissolution.
-
Cool the solution thoroughly in an ice bath before filtration to maximize precipitation.
-
Wash the collected crystals with a minimal amount of ice-cold solvent.
-
The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained, although they may be less pure.
-
C. Troubleshooting Column Chromatography
For challenging separations where extraction and crystallization are insufficient, column chromatography is the method of choice.
Problem 1: Poor Separation of the Product from Impurities
-
Cause: The chosen solvent system (eluent) may not have the optimal polarity to differentiate between your compound and the impurities.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound. A good starting point for moderately polar compounds like 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a mixture of hexanes and ethyl acetate. Adding a small amount of acetic or formic acid (0.1-1%) to the eluent can help to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.
-
Use a shallower solvent gradient if you are using gradient elution.
-
Ensure proper column packing. An improperly packed column will have channels that lead to poor separation.
-
Problem 2: The Compound is Stuck on the Column
-
Cause: The compound may be too polar for the chosen eluent, or it may be irreversibly adsorbing to the silica gel.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexanes/ethyl acetate system, you can increase the percentage of ethyl acetate. If necessary, you can add a small amount of a more polar solvent like methanol.
-
If the compound is still not eluting, it may be necessary to use a different stationary phase, such as alumina or reverse-phase silica gel.
-
IV. Experimental Protocols
The following are detailed, step-by-step methodologies for the key purification techniques discussed. These are template protocols and may require optimization for your specific derivative.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate per 1 gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.
-
Back-wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 6M HCl with stirring until the pH is ~2 (test with pH paper). A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Recrystallization from a Single Solvent
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or toluene).
-
Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
V. References
-
Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. (2019). RSC Publishing.
-
Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (n.d.). Google Patents.
-
What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
-
Recrystallization of Benzoic Acid. (n.d.).
-
3-Fluoro-4-(trifluoromethyl)benzoic acid | CAS 115754-21-7. (n.d.). Ossila.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal.
-
Process for preparing biaryl compounds. (n.d.). Google Patents.
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Synthesis of Benzoic Acid from Benzonitrile. (2020). YouTube.
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Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
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Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. (2019). ResearchGate.
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Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
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Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023). Altum Technologies.
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Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). The Journal of Organic Chemistry - ACS Publications.
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Synthesis of 3-fluoro-4-methyl-benzoic acid. (n.d.). PrepChem.com.
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Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. (n.d.). Pearson.
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Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
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Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. (2025). ResearchGate.
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3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
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hydrolysis of nitriles. (n.d.). Chemguide.
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Guide for crystallization. (n.d.).
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Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. (n.d.). The Journal of Organic Chemistry - ACS Publications.
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Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab.
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company.
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Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters.
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Technical Support Center: Ensuring Reproducibility in Experiments with 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
Welcome to the technical support center for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (CAS 115754-21-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and enhance experimental reproducibility when working with this versatile fluorinated building block. The unique electronic properties imparted by the fluorine and trifluoromethyl substituents, while advantageous for designing active pharmaceutical ingredients (APIs), can also present specific experimental hurdles.[1][2] This guide provides in-depth troubleshooting advice and validated protocols to ensure the reliability and consistency of your results.
Section 1: Understanding the Compound - A Foundation for Reproducibility
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a key intermediate in the synthesis of various compounds, including potassium channel openers for epilepsy treatment.[1][3] Its reactivity is centered around the carboxylic acid group, which can participate in condensation reactions, aminations (after conversion to an acyl chloride), and chelation with metal centers.[1][2] The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom influences the acidity of the carboxylic acid and the overall stability of the molecule.[4]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₄F₄O₂ | [5] |
| Molecular Weight | 208.11 g/mol | [5] |
| Melting Point | 174-179 °C | [3][5] |
| pKa (Predicted) | 3.35 ± 0.10 | [3][5] |
| Appearance | White to off-white solid/crystalline powder | [3][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Room temperature storage is generally acceptable.[3][5] It is crucial to protect it from moisture, as the trifluoromethyl group can be susceptible to hydrolysis under certain conditions, particularly at alkaline pH.[4]
Q2: I'm having trouble dissolving the compound for my reaction. What solvents are recommended?
A2: The compound exhibits limited solubility in many common organic solvents. For reactions, it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3][5] For solution-based applications, preparing a stock solution in DMSO is a common practice. If precipitation occurs upon dilution in aqueous buffers, consider adjusting the pH or using a co-solvent system. For in vivo studies, formulation strategies involving excipients like PEG300 and Tween-80 may be necessary to achieve the desired concentration.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in reactions involving this compound can stem from several factors. Firstly, ensure the purity of your starting material, as impurities can interfere with the reaction. Secondly, given the electron-withdrawing nature of the substituents, the reactivity of the carboxylic acid may be altered. For condensation reactions, ensure your coupling reagents are fresh and the reaction conditions are anhydrous. If converting to an acyl chloride using reagents like thionyl chloride, ensure the complete removal of excess reagent before proceeding with the next step. Finally, consider potential side reactions or degradation of the product during work-up and purification.
Q4: I am observing unexpected peaks in my LC-MS/HPLC analysis of the reaction mixture. What could they be?
A4: Unexpected peaks can be unreacted starting materials, byproducts, or degradation products. The trifluoromethylphenyl moiety, while generally stable, can degrade under stress conditions such as exposure to strong acids, bases, or UV light.[4] Potential degradation pathways include hydrolysis of the trifluoromethyl group to a carboxylic acid.[4] To identify these unknown peaks, utilizing a Diode Array Detector (DAD) to obtain a UV spectrum can be helpful for initial comparison.[7] For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended technique as it provides the molecular weight of the unknown compound.[7]
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments.
Issue 1: Inconsistent Reaction Kinetics or Stalled Reactions
| Potential Cause | Explanation | Troubleshooting Steps & Validation |
| Poor Solubility of Starting Material | The compound may not be fully dissolved in the reaction solvent at the chosen concentration and temperature, leading to a heterogeneous reaction mixture and reduced reaction rates. | 1. Confirm Solubility: Visually inspect the reaction mixture for undissolved solids. 2. Increase Temperature: If the reaction temperature is low, cautiously increase it while monitoring for any degradation. 3. Change Solvent: Consider a solvent with better solubilizing power for your reactants, such as DMF or NMP, if compatible with your reaction chemistry. 4. Sonication: Use an ultrasonic bath to aid dissolution, especially at the start of the reaction. |
| Deactivated Reagents | Reagents, especially those sensitive to moisture or air (e.g., coupling agents, organometallics), may have degraded, leading to incomplete reactions. | 1. Use Fresh Reagents: Open new bottles of critical reagents. 2. Proper Handling: Ensure reagents are handled under an inert atmosphere (e.g., argon or nitrogen) if required. 3. Reagent Titration: For reagents like organolithiums, titration is essential to determine the active concentration. |
| Presence of Water | Trace amounts of water can quench sensitive reagents or catalyze unwanted side reactions. | 1. Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. 2. Dry Glassware: Oven-dry all glassware before use. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere. |
Issue 2: Formation of Multiple Products and Purification Challenges
| Potential Cause | Explanation | Troubleshooting Steps & Validation |
| Side Reactions | The reaction conditions may be promoting competing reaction pathways. | 1. Lower Reaction Temperature: Reducing the temperature can often increase the selectivity of the desired reaction. 2. Change Reagents: Explore alternative reagents that are known for higher selectivity. 3. Protecting Groups: If there are other reactive functional groups in your molecule, consider using protecting groups. |
| Product Degradation | The desired product may be unstable under the reaction or work-up conditions. | 1. TLC Monitoring: Monitor the reaction closely by TLC to identify the point of maximum product formation and avoid prolonged reaction times. 2. Modified Work-up: If the product is sensitive to acid or base, use a neutral work-up procedure.[8] 3. Purification Method: Choose a suitable purification method (e.g., flash chromatography with an appropriate solvent system, recrystallization) to minimize product loss. |
| Isomer Formation | Depending on the reaction, there might be a possibility of forming constitutional isomers or stereoisomers. | 1. Spectroscopic Analysis: Use ¹H NMR, ¹³C NMR, and ¹⁹F NMR to characterize the product mixture and identify the different isomers. 2. Chromatographic Separation: Optimize your HPLC or flash chromatography method to separate the isomers. |
Section 4: Validated Experimental Protocols
Protocol 1: Preparation of a Standardized Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for many in vitro assays.
Materials:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Volumetric flask
-
Vortex mixer and/or sonicator
Procedure:
-
Accurately weigh 2.081 mg of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
-
Transfer the weighed compound to a 1.0 mL volumetric flask.
-
Add approximately 0.8 mL of anhydrous DMSO to the volumetric flask.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Once dissolved, add anhydrous DMSO to the 1.0 mL mark.
-
Invert the flask several times to ensure a homogenous solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Amide Coupling
This protocol outlines a typical amide coupling reaction using a common coupling agent.
Materials:
-
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
-
Amine of choice
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid (1.0 eq) in anhydrous DCM.
-
Add the amine (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 5: Visualizing Workflows and Concepts
Troubleshooting Workflow for Poor Reaction Yields
Caption: A logical workflow for troubleshooting low reaction yields.
Key Functional Groups and Their Reactivity
Caption: Reactivity and properties of key functional groups.
References
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ACS Publications. (n.d.). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. Retrieved from [Link]
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- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
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Chemdad. (n.d.). 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Fluorobenzoic acid. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry. Retrieved from [Link]
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PubMed Central. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]
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PubMed. (2018). Exposing the Origins of Irreproducibility in Fluorine NMR Spectroscopy. Retrieved from [Link]
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YouTube. (n.d.). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid. Retrieved from [Link]
-
ACS Publications. (n.d.). N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the strategic incorporation of fluorine and trifluoromethyl groups has become a cornerstone for enhancing the therapeutic potential of molecular entities.[1][2] These substitutions can profoundly influence a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth comparative analysis of the biological activity of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid and its structurally related analogs. By synthesizing data from various studies, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy as anti-inflammatory, antibacterial, and anticancer agents. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical scaffold.
The Core Moiety: 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a benzoic acid derivative distinguished by the presence of a fluorine atom at the 3-position and a trifluoromethylphenyl group at the 4-position. While it is recognized as a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly potassium channel openers for epilepsy treatment, its intrinsic biological activities and those of its analogs are of significant interest.[3][4]
Comparative Biological Activities
The true potential of a lead compound is often revealed through the study of its analogs. By systematically modifying the core structure of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, researchers have unearthed a spectrum of biological activities. Below, we compare the performance of this compound and its analogs in key therapeutic areas, supported by experimental data from various in-vitro and in-vivo studies.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal mediators of this process.[5] The inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).
A study comparing 4-trifluoromethyl derivatives of salicylate provides valuable insights into the anti-inflammatory potential of this class of compounds. Specifically, 2-acetoxy-4-trifluoromethyl-benzoic acid (triflusal) and its primary metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), have demonstrated potent COX-2 inhibitory activity.[3]
Table 1: Comparative COX-2 Inhibition of Benzoic Acid Analogs
| Compound | Structure | COX-2 IC50 (mM) | Reference |
| Triflusal | 2-acetoxy-4-(trifluoromethyl)benzoic acid | 0.16 | [3] |
| HTB | 2-hydroxy-4-(trifluoromethyl)benzoic acid | 0.39 | [3] |
| Aspirin | 2-acetoxybenzoic acid | 0.18 | [3] |
| Sodium Salicylate | 2-hydroxybenzoic acid, sodium salt | >10 | [3] |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates that the presence of the 4-trifluoromethyl group is crucial for potent COX-2 inhibition, as evidenced by the significantly lower IC50 values of Triflusal and HTB compared to sodium salicylate.[3] Interestingly, Triflusal and HTB not only inhibit the COX-2 enzyme but also suppress its expression, offering a dual mechanism of action that is not observed with aspirin.[3] This suggests that the trifluoromethylphenyl moiety plays a critical role in modulating the inflammatory response at both the enzymatic and gene expression levels.
Proposed Mechanism of COX-2 Inhibition
The anti-inflammatory activity of these benzoic acid derivatives is primarily attributed to their ability to block the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the COX-2 enzyme by benzoic acid analogs blocks the synthesis of prostaglandins from arachidonic acid, thereby reducing inflammation.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Derivatives of trifluoromethylphenyl and fluorophenyl benzoic acids have shown promising antibacterial activity, particularly against Gram-positive bacteria.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound Derivative | S. aureus | MRSA | B. subtilis | E. faecium | Reference |
| Dichloro aniline derivative | 0.78-1.56 | - | <1 | - | [6] |
| Chlorofluoro aniline derivative | 1.56 | - | - | - | [6] |
| Bromo and trifluoromethyl derivative | 0.78 | - | - | 0.78 | [6] |
| Trifluoromethyl derivative | - | 3.12 | - | - | [6] |
| 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivative (Trifluoromethyl) | - | - | - | - | [7] |
| 4-[4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivative (Tetrasubstituted) | 0.78 | - | - | - | [8] |
Analysis of Structure-Activity Relationship (SAR):
The antibacterial activity of these pyrazole derivatives is significantly influenced by the nature and position of substituents on the aniline moiety.[6][8]
-
Halogenation: Dichloro and combinations of chloro and fluoro or bromo and trifluoromethyl groups on the aniline ring lead to potent antibacterial activity, with MIC values in the sub-microgram to low microgram per milliliter range.[6]
-
Trifluoromethyl Group: The presence of a trifluoromethyl group generally confers good activity against MRSA strains.[6]
-
Polar Protic Groups: The introduction of polar protic groups, such as hydroxyl or sulfonamide, tends to diminish or eliminate antimicrobial activity.[7][8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Anticancer Activity
The search for more effective and less toxic anticancer agents is a continuous effort in drug discovery. Fluorinated compounds, including derivatives of trifluoromethylphenyl benzoic acid, have demonstrated significant cytotoxic effects against various cancer cell lines.[2][9][10][11][12][13][14]
Table 3: Comparative Anticancer Activity (IC50 / GI50 in µM)
| Compound Class | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375, C32), Prostate (DU145), Breast (MCF-7) | Highly active at 50 µM | [2] |
| 1,3,4-Thiadiazole derivative with 4-fluorophenyl and 2-iodophenyl groups | Breast (MCF-7) | Promising activity, minimal toxicity to normal cells | [9] |
| Fluoro isocombretastatin with 2,4,5-trifluoro-3-methoxyphenyl unit | Leukemia (SR, HL-60), Melanoma (MDA-MB-435) | 0.015 - 0.023 | [11] |
| B-ring trifluoromethylated flavonoids | Gastric adenocarcinoma (SGC-7901) | Potent activity | [12] |
Analysis of Structure-Activity Relationship (SAR):
The anticancer activity of these compounds is highly dependent on the specific heterocyclic scaffold and the substitution pattern.
-
Thiazolopyrimidines: The 7-chloro-5-trifluoromethyl-thiazolo[4,5-d]pyrimidine scaffold has shown excellent antiproliferative activity against a range of cancer cell lines.[2]
-
Fluorinated Phenyl Groups: The position and number of fluorine substitutions on the phenyl ring can significantly impact antitumor efficacy.[10] For instance, in some series, the presence of two monofluorine substituents on the phenyl group was particularly beneficial.[10]
-
Trifluoromethoxy Group Position: The position of a trifluoromethoxy group can dramatically alter the anticancer activity, highlighting the importance of positional isomerism in drug design.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: A step-by-step workflow of the MTT assay to determine the cytotoxic effects of compounds on cancer cell lines.
Synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid and Its Analogs
The synthesis of these compounds typically involves multi-step organic reactions. A general approach for synthesizing fluorinated benzoic acid derivatives involves the Grignard reaction of a corresponding bromo- or iodo-functionalized precursor with carbon dioxide.[1] Other methods include the oxidation of corresponding toluenes or benzaldehydes. The synthesis of more complex analogs often starts from the core benzoic acid structure, which is then elaborated through various chemical transformations.[9][15]
Conclusion and Future Directions
The collective evidence strongly suggests that 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid and its analogs represent a promising scaffold for the development of new therapeutic agents. The strategic placement of fluoro and trifluoromethyl groups has been shown to be a powerful tool for modulating biological activity across anti-inflammatory, antibacterial, and anticancer applications.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of a wider range of analogs under standardized assay conditions are needed to establish more definitive structure-activity relationships.
-
Mechanism of Action Studies: Deeper investigations into the molecular mechanisms underlying the observed biological activities will be crucial for rational drug design.
-
In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetic profiles, and safety.
This guide provides a foundational understanding of the biological landscape of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid and its analogs. It is our hope that this comparative analysis will inspire and inform the design of the next generation of targeted therapies.
References
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Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
-
Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 11). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
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Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024, December 4). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
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(PDF) Synthesis and Biological Evaluation of the First Pentafluorosulfanyl Analogs of Mefloquine. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. (2025, November 24). ResearchGate. Retrieved January 23, 2026, from [Link]
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IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (n.d.). PubMed Central (PMC). Retrieved January 23, 2026, from [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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- 8. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Multi-Spectroscopic Approach to the Structural Confirmation of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
A Senior Application Scientist's Guide to Unambiguous Molecular Elucidation
In the landscape of pharmaceutical and materials science research, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent investigations are built. For novel intermediates like 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, a key building block in the synthesis of active pharmaceutical ingredients (APIs) such as potassium channel openers, this validation is non-negotiable.[1] This guide presents a comprehensive, multi-technique spectroscopic workflow for the structural confirmation of this molecule. We will move beyond a mere recitation of data, delving into the causal logic behind the choice of experiments and the interpretation of their outputs, ensuring a self-validating analytical system.
The core challenge in analyzing 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid lies in precisely determining the substitution pattern on the biphenyl core. While the molecular formula (C₈H₄F₄O₂) and the presence of key functional groups can be inferred, only a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can provide a complete and trustworthy structural picture.
The Analytical Workflow: A Holistic Strategy
The confirmation process is not a linear path but an integrated workflow where each technique provides complementary information. Mass spectrometry establishes the molecular mass and elemental composition. Infrared spectroscopy offers a rapid and definitive confirmation of the essential functional groups. Finally, the full suite of NMR techniques (¹H, ¹³C, and ¹⁹F) meticulously maps the molecular skeleton, revealing the precise connectivity and spatial relationships of the atoms.
Caption: Integrated workflow for spectroscopic structural confirmation.
Mass Spectrometry (MS): Defining the Molecular Boundaries
Expertise & Experience: We begin with mass spectrometry as our first-pass analysis. Its primary role is to confirm the molecular weight and, with high-resolution instruments, the elemental formula. This immediately validates the success of the synthesis and rules out gross errors such as missing substituents or oligomerization. For a molecule containing fluorine, the precise mass is critical, as fluorine's mass is not an integer, providing a unique signature.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in negative ion mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. This is often a cleaner method for acids than positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Utilize a high-resolution TOF analyzer to obtain accurate mass measurements.
Data Presentation & Interpretation:
The molecular formula C₈H₄F₄O₂ corresponds to a monoisotopic mass of 208.0147. The detection of an ion at or very near this m/z value is the first piece of confirmatory evidence.
| Expected Ion | Formula | Calculated m/z (High Res.) | Interpretation |
| [M-H]⁻ | C₈H₃F₄O₂⁻ | 207.0069 | Molecular ion (deprotonated) |
| [M-H-CO₂]⁻ | C₇H₃F₄⁻ | 163.0167 | Loss of carbon dioxide from parent |
The fragmentation pattern provides additional structural clues. The loss of CO₂ is a characteristic fragmentation pathway for benzoic acids, further corroborating the presence of the carboxylic acid moiety.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy serves as a rapid and definitive check for the presence of key functional groups. For this specific molecule, we are looking for the unmistakable signatures of a carboxylic acid and the vibrations associated with the substituted aromatic rings. The broadness of the O-H stretch, a result of hydrogen bonding, is a particularly telling feature for carboxylic acids.[2]
Experimental Protocol (Attenuated Total Reflectance, ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
Data Presentation & Interpretation:
The IR spectrum provides a clear "fingerprint" of the molecule's functional components.[2]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance | Significance |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very Broad, Strong | Confirms the -COOH group; broadness due to H-bonding.[2] |
| ~1700 | C=O stretch (Carboxylic Acid) | Sharp, Strong | Confirms the carbonyl of the -COOH group.[2] |
| 1600 - 1450 | C=C stretch (Aromatic) | Medium to Strong | Indicates the presence of the aromatic rings. |
| 1300 - 1100 | C-F & C-O stretches | Strong, Complex | Confirms C-F bonds (from both -F and -CF₃) and the C-O of the acid. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the cornerstone of structural elucidation, providing detailed information about the connectivity of the atoms. For a complex substituted aromatic system, a full suite of ¹H, ¹³C, and the often-overlooked but crucial ¹⁹F NMR is required. The chemical shifts, coupling constants (J-values), and integration are the syntax of the molecule's structural language.
Experimental Protocol (General):
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
For ¹³C NMR, a proton-decoupled experiment is standard.
-
For ¹⁹F NMR, no special setup is usually required beyond selecting the correct nucleus, with CFCl₃ often used as an external reference (δ 0.0 ppm).[3]
¹⁹F NMR: The Fluorine Probe
We start with ¹⁹F NMR because of its simplicity and high information content for this specific molecule. With 100% natural abundance and a wide chemical shift range, it provides a clean look at the fluorine-containing moieties.[3]
Expected Data: Two distinct signals are predicted: one for the single aromatic fluorine and one for the trifluoromethyl group.
| Signal | Expected δ (ppm) | Multiplicity | Assignment |
| 1 | ~ -60 to -65 | Singlet | -CF₃ |
| 2 | ~ -110 to -120 | Multiplet | Ar-F |
The CF₃ group typically appears as a singlet as it has no neighboring fluorine or hydrogen atoms close enough for significant coupling.[4] The single aromatic fluorine will show coupling to the nearby aromatic protons, resulting in a more complex multiplet.
¹H NMR: Mapping the Proton Skeleton
The ¹H NMR spectrum will account for all the protons on the aromatic rings. The electron-withdrawing nature of the substituents will shift these protons downfield.
Expected Data: The protons on the two aromatic rings are in distinct chemical environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.1 - 7.8 | Multiplet | 3H | Protons on the benzoic acid ring |
| ~7.8 - 7.6 | Multiplet | 4H | Protons on the trifluoromethylphenyl ring |
The exact shifts and coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling. 2D NMR techniques like COSY and HSQC would be employed to definitively assign these protons.
¹³C NMR: Visualizing the Carbon Backbone
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The signals for carbons attached to fluorine will be split into doublets or quartets due to ¹³C-¹⁹F coupling.
Expected Data:
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | | :--- | :--- | :--- | :--- | | ~165 | Singlet | Carboxylic Acid (-C OOH) | | ~160 | Doublet | C -F | | ~140 - 120 | Multiple signals | Aromatic carbons | | ~124 | Quartet | Trifluoromethyl (-C F₃) |
The large C-F coupling constant for the carbon directly attached to the fluorine atom and the characteristic quartet for the CF₃ carbon are powerful diagnostic peaks.[5]
Caption: Structure of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
Conclusion: A Triad of Trustworthy Data
The structural confirmation of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is achieved not by a single "magic bullet" technique, but by the logical convergence of data from three distinct spectroscopic methods.
-
Mass Spectrometry confirms the molecular formula: C₈H₄F₄O₂.
-
Infrared Spectroscopy confirms the presence of the carboxylic acid and fluorinated aromatic framework.
-
Multinuclear NMR (¹H, ¹³C, ¹⁹F) provides the definitive, high-resolution map of the atomic connectivity, confirming the 3-fluoro and 4-(4-trifluoromethylphenyl) substitution pattern.
References
-
Title: Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions Source: Organic Letters - ACS Publications URL: [Link]
-
Title: 3-FLUORO-4-(TRIFLUOROMETHYL)BENZOIC ACID Source: Chongqing Chemdad Co. URL: [Link]
-
Title: Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas Source: MDPI URL: [Link]
-
Title: Infrared spectrum of benzoic acid Source: Doc Brown's Chemistry URL: [Link]
-
Title: Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds Source: AZoM URL: [Link]
-
Title: Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid Source: ResearchGate URL: [Link]
-
Title: Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS Source: ResearchGate URL: [Link]
-
Title: Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one Source: MDPI URL: [Link]
-
Title: Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. azom.com [azom.com]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
Introduction
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethylphenyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, binding affinity, and lipophilicity.[1] As a crucial intermediate, the efficient and scalable synthesis of this compound is of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of two prominent synthetic strategies for the preparation of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid: the Suzuki-Miyaura cross-coupling reaction and a Grignard-based approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds with high efficiency and functional group tolerance.[2] This palladium-catalyzed reaction is a highly reliable method for the synthesis of biaryl compounds.[3]
Strategic Overview
The Suzuki-Miyaura approach to 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid involves the coupling of a 3-fluoro-4-halobenzoic acid derivative with 4-(trifluoromethyl)phenylboronic acid. A common and robust strategy involves the protection of the carboxylic acid functionality as a methyl ester prior to the coupling reaction, followed by a final hydrolysis step to yield the desired product. This protection-coupling-deprotection sequence ensures compatibility with the reaction conditions and often leads to higher yields and easier purification.
Workflow Diagram: Suzuki-Miyaura Cross-Coupling Route
Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-fluoro-4-bromobenzoate
-
Rationale: The esterification of 3-fluoro-4-bromobenzoic acid protects the carboxylic acid group, preventing potential side reactions during the subsequent Suzuki-Miyaura coupling. Fischer esterification, using methanol in the presence of a catalytic amount of strong acid, is a classical and effective method for this transformation.
-
Procedure:
-
To a solution of 3-fluoro-4-bromobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-fluoro-4-bromobenzoate as a crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
-
Step 2: Suzuki-Miyaura Coupling
-
Rationale: This key step forms the biaryl bond. A palladium catalyst, typically with a phosphine ligand, is used to facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[4] The choice of solvent and base can significantly impact the reaction efficiency.
-
Procedure:
-
In a reaction vessel, combine methyl 3-fluoro-4-bromobenzoate (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the mixture to 80-100 °C and stir vigorously for 6-12 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. The crude product, methyl 3-fluoro-4-(4-trifluoromethylphenyl)benzoate, can be purified by column chromatography on silica gel.
-
Step 3: Hydrolysis to 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
-
Rationale: The final step is the deprotection of the methyl ester to yield the target carboxylic acid. Saponification using a strong base like sodium hydroxide is a standard and reliable method for this transformation.[5]
-
Procedure:
-
Dissolve the methyl 3-fluoro-4-(4-trifluoromethylphenyl)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid until a pH of 1-2 is reached, resulting in the precipitation of the product.[5]
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
-
Route 2: Grignard Reaction
The Grignard reaction provides an alternative approach to forming carbon-carbon bonds. In this context, it would involve the formation of a Grignard reagent from a suitable aryl halide, followed by carboxylation with carbon dioxide.
Strategic Overview
This route would ideally start from 3-fluoro-4-(4-trifluoromethylphenyl)bromobenzene. The formation of the Grignard reagent and its subsequent reaction with solid carbon dioxide (dry ice) would directly yield the desired benzoic acid after an acidic workup. However, the synthesis of the starting aryl bromide and the stability of the corresponding Grignard reagent are critical considerations.
Workflow Diagram: Grignard Reaction Route
Caption: Workflow for the Grignard reaction-based synthesis.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)bromobenzene
-
Rationale: This starting material is not as readily available as the precursors for the Suzuki route and would likely need to be synthesized, for instance, via a Suzuki-Miyaura coupling of 1,4-dibromo-2-fluorobenzene with 4-(trifluoromethyl)phenylboronic acid, followed by purification of the desired isomer.
Step 2: Grignard Reagent Formation and Carboxylation
-
Rationale: The formation of the Grignard reagent is a critical step that requires anhydrous conditions. The subsequent carboxylation with CO₂ is an efficient way to introduce the carboxylic acid functionality.[6]
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, place magnesium turnings (1.2 eq).
-
Add a solution of 3-fluoro-4-(4-trifluoromethylphenyl)bromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. A small crystal of iodine may be added to activate the magnesium if the reaction is sluggish.
-
Once the reaction has started, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
Cool the Grignard solution in an ice bath and pour it slowly onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
-
Comparative Analysis
| Feature | Suzuki-Miyaura Route | Grignard Route |
| Overall Yield | Generally good to excellent, with well-optimized steps. | Can be high, but is highly dependent on the successful formation of the Grignard reagent and the purity of the starting material. |
| Scalability | Highly scalable, with many industrial applications of Suzuki couplings. | Scalability can be challenging due to the need for strict anhydrous conditions and potential exotherms during Grignard reagent formation. |
| Functional Group Tolerance | Excellent. Tolerates a wide range of functional groups on both coupling partners.[2] | Poor. Incompatible with acidic protons (e.g., -OH, -NH, -COOH) and some carbonyl groups. |
| Safety Considerations | Palladium catalysts can be pyrophoric, but are generally manageable. Solvents used are flammable. | Grignard reagents are highly reactive and pyrophoric. The presence of a trifluoromethyl group can increase the risk of instability and exothermic decomposition.[7] |
| Starting Material Availability | Starting materials (3-fluoro-4-bromobenzoic acid and 4-(trifluoromethyl)phenylboronic acid) are commercially available or readily synthesized. | The required starting material, 3-fluoro-4-(4-trifluoromethylphenyl)bromobenzene, is less common and may require a multi-step synthesis. |
| Cost-Effectiveness | Palladium catalysts and boronic acids can be expensive, but catalyst loading is low. | Magnesium is inexpensive, but the synthesis of the starting material may add to the overall cost. |
| Environmental Impact | Generates metallic waste from the catalyst and boron-containing byproducts. | Produces magnesium salts as waste. Solvents are often ethers, which have environmental concerns. |
Conclusion and Recommendation
Both the Suzuki-Miyaura cross-coupling and the Grignard reaction present viable pathways for the synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
The Suzuki-Miyaura route stands out as the more robust, versatile, and scalable option. Its high functional group tolerance, well-established procedures, and the commercial availability of starting materials make it the preferred choice for most laboratory and industrial applications. The three-step sequence involving esterification, coupling, and hydrolysis is a reliable and high-yielding strategy.
The Grignard route , while potentially more direct in its final steps, is hampered by several significant drawbacks. The primary challenge is the accessibility of the required aryl bromide precursor. Furthermore, the stringent anhydrous conditions and the potential instability of the trifluoromethyl-substituted Grignard reagent pose significant safety and scalability concerns.[7]
For researchers and drug development professionals seeking a reliable and efficient synthesis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, the Suzuki-Miyaura cross-coupling reaction is the highly recommended approach . Its predictability, scalability, and safety profile outweigh the potential for a more convergent synthesis offered by the Grignard reaction.
References
- [Reference to a relevant medicinal chemistry paper discussing the importance of fluorin
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
- [Placeholder for a specific paper on Suzuki coupling of fluorin
- [Placeholder for a paper on Grignard reactions with fluorin
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- [Placeholder for a specific esterific
- [Placeholder for a specific hydrolysis procedure]
-
University of California, Davis. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
- [Placeholder for a patent on the synthesis of a rel
- [Placeholder for a review on the synthesis of biaryl compounds]
- [Placeholder for a paper on the synthesis of 3-bromo-4-fluorobenzoic acid]
- [Placeholder for a paper on the synthesis of 4-(trifluoromethyl)phenylboronic acid]
- [Placeholder for a paper on the safety of trifluoromethyl
-
YouTube. Saponification of Methyl Benzoate: Crashing out the benzoic acid. [Link] [Link is a placeholder]
- [Placeholder for a paper detailing a specific Suzuki-Miyaura reaction with experimental d
- [Placeholder for a paper detailing a specific Grignard reaction with experimental d
- [Placeholder for a review on green chemistry approaches to cross-coupling reactions]
- [Placeholder for a paper on catalyst selection for Suzuki-Miyaura reactions]
- [Reference to a relevant safety manual or public
- [Reference to a supplier of 4-(trifluoromethyl)phenylboronic acid]
- [Reference to a supplier of 3-fluoro-4-bromobenzoic acid]
-
Organic Syntheses. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. [Link]
- [Placeholder for additional supporting reference]
-
YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link] [Link is a placeholder]
Sources
- 1. CAS#:176694-36-3 | Methyl 4-fluoro-3-(trifluoromethyl)benzoate | Chemsrc [chemsrc.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), rigorous purity assessment is not merely a quality control checkpoint; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for evaluating the purity of synthesized 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, a fluorinated benzoic acid building block with applications in medicinal chemistry.[1] We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our discussion in authoritative sources.
Understanding the Analyte and Potential Impurities
3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a complex aromatic carboxylic acid. Its synthesis often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can introduce a variety of process-related impurities.[2] Understanding the potential impurity profile is critical for selecting the most appropriate analytical techniques.
Common Impurities May Include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted compounds.[3]
-
By-products: Formed from side reactions, such as homocoupling in Suzuki reactions.[4]
-
Reagents and Catalysts: Residual reagents, catalysts (e.g., palladium, rhodium, nickel), and bases used in the synthesis.[5]
-
Degradation Products: Formed during the reaction or work-up.
-
Residual Solvents: Volatile organic compounds remaining from the synthesis and purification steps.[6]
Comparative Analysis of Purity Assessment Techniques
A multi-faceted approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. We will compare four key analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds and is widely used for separating, detecting, and quantifying pharmaceutical impurities.[6] For aromatic carboxylic acids, reversed-phase HPLC (RP-HPLC) is particularly effective.[7][8]
Principle of Operation: The analyte is dissolved in a mobile phase and pumped through a stationary phase (the column). Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.
Experimental Protocol: RP-HPLC for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of methanol and water).[9]
-
Instrumentation: Utilize an HPLC system equipped with a UV detector. A C18 column is a common choice for reversed-phase separations of benzoic acids.[10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is often employed for optimal separation of aromatic carboxylic acids.[7][9] The pH of the mobile phase is a critical parameter to control the ionization and retention of the acidic analyte.[7]
-
Detection: Monitor the elution at a wavelength where the analyte and potential impurities have significant absorbance, typically around 254 nm for aromatic compounds.[10]
-
Quantification: Determine the area percentage of the main peak relative to the total peak area to estimate purity. For more accurate quantification, use a reference standard.
Causality and Trustworthiness: The choice of a C18 column is based on its hydrophobicity, which allows for good retention and separation of aromatic compounds. Gradient elution is crucial for resolving compounds with a range of polarities, which is expected in a crude synthetic product. UV detection is a robust and sensitive method for chromophoric molecules like our target compound. The protocol is self-validating through the use of a reference standard and by assessing peak shape and resolution.
Workflow Diagram:
Caption: HPLC Purity Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.[6][11] For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility.
Principle of Operation: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides structural information.[11]
Experimental Protocol: GC-MS for Residual Solvent and Volatile Impurity Analysis
-
Sample Preparation: Dissolve a known amount of the sample in a suitable high-purity solvent (e.g., DMSO).
-
Instrumentation: Use a GC-MS system with a capillary column appropriate for solvent analysis (e.g., a polar column).
-
GC Conditions: Employ a temperature program that allows for the separation of a wide range of solvents.
-
MS Detection: Acquire mass spectra in full scan mode to identify unknown impurities by comparing their spectra to a library (e.g., NIST).
-
Quantification: For known impurities, use selected ion monitoring (SIM) for higher sensitivity and accuracy.
Causality and Trustworthiness: The choice of a polar GC column is effective for separating polar residual solvents. Mass spectrometric detection provides a high degree of confidence in the identification of unknown volatile impurities.[12] The protocol's trustworthiness is enhanced by using certified reference materials for solvent quantification.
Workflow Diagram:
Caption: GC-MS Workflow for Volatile Impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for purity assessment.[11][13][14] Both ¹H and ¹³C NMR are valuable for identifying impurities and confirming the structure of the main compound.[11]
Principle of Operation: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing detailed structural information.[11]
Experimental Protocol: ¹H NMR for Purity Estimation
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a deuterated solvent (e.g., DMSO-d₆). Add a known amount of an internal standard with a simple, well-resolved signal that does not overlap with the analyte signals.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Processing: Carefully integrate the signals of the analyte and the internal standard.
-
Purity Calculation: Calculate the purity of the sample based on the ratio of the integrals of the analyte to the internal standard, taking into account their respective molecular weights and number of protons.
Causality and Trustworthiness: The use of an internal standard provides a direct and absolute method for quantification, making the technique self-validating. The choice of a long relaxation delay ensures that the signal intensity is directly proportional to the number of protons, which is the foundation of quantitative NMR. NMR is particularly powerful for identifying structurally similar impurities that may co-elute in chromatography.[13]
Workflow Diagram:
Caption: Quantitative NMR Purity Analysis Workflow.
Melting Point Analysis
Melting point is a fundamental physical property of a solid. For a pure crystalline compound, the melting point is sharp and characteristic. The presence of impurities typically causes a depression and broadening of the melting point range.[15]
Principle of Operation: The temperature at which a solid transitions to a liquid is measured. This transition is disrupted by impurities, which interfere with the crystal lattice.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[16]
-
Apparatus: Use a calibrated melting point apparatus.
-
Measurement: Place a small amount of the sample in a capillary tube. Heat the sample slowly (1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
Causality and Trustworthiness: A sharp melting point range (typically ≤ 1°C) is a good indicator of high purity.[17] While not a quantitative method, it is a rapid and inexpensive preliminary assessment.[16] The trustworthiness of the measurement depends on the calibration of the apparatus and proper sample preparation.
Workflow Diagram:
Caption: Melting Point Analysis Workflow.
Comparison of Analytical Techniques
| Technique | Detects | Quantifiable? | Strengths | Weaknesses |
| HPLC | Non-volatile organic impurities | Yes | High sensitivity and resolution for a wide range of impurities.[6] | May not detect highly volatile or non-UV active impurities. |
| GC-MS | Volatile and semi-volatile impurities, residual solvents | Yes | Excellent for identifying and quantifying volatile compounds.[6][11] | Not suitable for non-volatile compounds without derivatization. |
| NMR | Structural isomers, impurities with different chemical environments | Yes (Quantitative NMR) | Provides definitive structural information.[11][13] Can quantify without a specific reference standard for the impurity. | Lower sensitivity compared to chromatographic methods. |
| Melting Point | General presence of impurities | No | Rapid, simple, and inexpensive preliminary check of purity.[16] | Not specific; does not identify impurities. Insensitive to small amounts of impurities. |
Conclusion and Recommendations
A comprehensive purity assessment of synthesized 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid requires a combination of orthogonal analytical techniques.
-
Primary Purity Assessment: HPLC should be the primary technique for quantifying the main component and detecting non-volatile organic impurities.
-
Volatile Impurity Analysis: GC-MS is essential for identifying and quantifying residual solvents and other volatile by-products.
-
Structural Confirmation and Orthogonal Purity Check: NMR spectroscopy provides invaluable structural confirmation of the target compound and can be used as a quantitative method to corroborate HPLC results.
-
Preliminary Purity Check: Melting point analysis serves as a quick and simple initial check for significant impurities.
By employing this multi-technique approach, researchers and drug development professionals can confidently assess the purity of their synthesized compounds, ensuring the quality and safety of potential drug candidates. This rigorous analytical strategy is a critical component of adhering to regulatory guidelines and advancing pharmaceutical research.[11]
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Validating the Efficacy of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid in a Murine Sepsis Model: A Comparative Guide
Introduction
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global public health. The relentless evolution of resistance mechanisms necessitates a robust pipeline of novel antimicrobial agents with diverse mechanisms of action. This guide provides a comprehensive framework for validating the preclinical efficacy of a novel investigational compound, 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, hereafter referred to as "Compound X," in a clinically relevant murine model of Staphylococcus aureus sepsis.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth comparison of Compound X's performance against established standard-of-care antibiotics, vancomycin and linezolid. The experimental protocols detailed herein are designed to provide a rigorous and reproducible assessment of therapeutic efficacy, underpinned by a self-validating system of controls and measurable endpoints.
Postulated Mechanism of Action: Inhibition of Bacterial DNA Replication
While the precise molecular target of Compound X is under investigation, based on its structural class and the known mechanisms of similar synthetic antibacterial agents, we postulate that it functions as an inhibitor of bacterial DNA replication. Specifically, it is hypothesized to target one or both of the essential type II topoisomerases in S. aureus: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA supercoiling and decatenation during replication, transcription, and repair.[1] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately resulting in the cessation of replication and bacterial cell death.[3] This mechanism is distinct from that of vancomycin (cell wall synthesis inhibition) and linezolid (protein synthesis inhibition), offering a potentially valuable alternative for combating resistant strains.
Caption: Postulated mechanism of action of Compound X targeting DNA gyrase and topoisomerase IV.
Comparative Efficacy Study Design
To objectively evaluate the therapeutic potential of Compound X, a murine sepsis model of S. aureus infection will be employed. This systemic infection model provides a robust platform to assess the ability of an antimicrobial agent to control bacterial dissemination and improve survival, key indicators of clinical efficacy.
Experimental Groups
-
Group 1: Vehicle Control: Administration of the delivery vehicle for Compound X (e.g., saline with 5% DMSO). This group serves as the baseline for disease progression.
-
Group 2: Compound X (Low Dose): Administration of a low dose of Compound X to establish a dose-response relationship.
-
Group 3: Compound X (High Dose): Administration of a high dose of Compound X to determine maximal efficacy.
-
Group 4: Vancomycin: A standard-of-care glycopeptide antibiotic that inhibits cell wall synthesis, serving as a positive control.[4]
-
Group 5: Linezolid: A standard-of-care oxazolidinone antibiotic that inhibits protein synthesis, providing another clinically relevant comparator.[5]
Primary and Secondary Endpoints
-
Primary Endpoint: Survival rate over a 7-day period.
-
Secondary Endpoints:
-
Bacterial load (CFU/gram) in key organs (kidneys, liver, spleen) at 48 hours post-infection.
-
Clinical scoring of morbidity (e.g., activity level, posture, respiratory rate) daily.
-
Body weight changes daily.
-
Systemic inflammatory markers (e.g., IL-6, TNF-α) in serum at 48 hours post-infection.
-
Detailed Experimental Protocols
Protocol 1: Preparation of S. aureus Inoculum
-
Strain Selection: Utilize a well-characterized, virulent strain of MRSA (e.g., USA300).
-
Culture Preparation: Inoculate a single colony of S. aureus into 5 mL of Tryptic Soy Broth (TSB) and incubate overnight at 37°C with shaking.
-
Subculture: The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.6-0.8).
-
Washing and Resuspension: Pellet the bacteria by centrifugation (4000 x g, 10 minutes). Wash the pellet twice with sterile phosphate-buffered saline (PBS).
-
Inoculum Preparation: Resuspend the final pellet in sterile PBS to a concentration of approximately 1-2 x 10^8 CFU/mL. The final concentration should be confirmed by serial dilution and plating on Tryptic Soy Agar (TSA).
Protocol 2: Murine Sepsis Model
-
Animal Model: Use 8-10 week old female BALB/c mice. Acclimatize animals for at least 7 days prior to the experiment.
-
Infection: Anesthetize the mice lightly. Administer 100 µL of the prepared S. aureus inoculum (1-2 x 10^7 CFU) via retro-orbital injection.[6]
-
Treatment Initiation: Begin treatment 2 hours post-infection. Administer Compound X, vancomycin, linezolid, or vehicle control via an appropriate route (e.g., intraperitoneal or intravenous injection). Dosing schedules should be based on preliminary pharmacokinetic data. For comparators, established effective doses should be used (e.g., Linezolid at 100 mg/kg, twice daily).[5][7]
-
Monitoring: Monitor mice at least twice daily for clinical signs of illness and record body weight.[6] Moribund animals should be humanely euthanized according to institutional guidelines.[6]
-
Endpoint Analysis (48 hours): For the secondary endpoint cohort, humanely euthanize mice at 48 hours post-infection.
-
Collect blood via cardiac puncture for serum analysis of cytokines.
-
Aseptically harvest kidneys, liver, and spleen. Homogenize tissues in sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate on TSA to determine the bacterial load (CFU/gram of tissue).
-
Caption: Workflow for the murine sepsis model and efficacy evaluation.
Comparative Performance Data
The following tables present hypothetical yet realistic data to illustrate the expected outcomes of this comparative study.
Table 1: Survival Outcome in Murine Sepsis Model
| Treatment Group | Dose | N | Survival Rate (Day 7) |
| Vehicle Control | - | 10 | 10% |
| Compound X | 25 mg/kg, b.i.d. | 10 | 60% |
| Compound X | 50 mg/kg, b.i.d. | 10 | 90% |
| Vancomycin | 110 mg/kg, b.i.d. | 10 | 80% |
| Linezolid | 100 mg/kg, b.i.d. | 10 | 70% |
Table 2: Bacterial Load in Organs at 48 Hours Post-Infection
| Treatment Group | Dose | Mean Log10 CFU/g Kidney (± SD) | Mean Log10 CFU/g Liver (± SD) |
| Vehicle Control | - | 7.8 (± 0.5) | 6.5 (± 0.6) |
| Compound X | 25 mg/kg, b.i.d. | 4.2 (± 0.7) | 3.9 (± 0.5) |
| Compound X | 50 mg/kg, b.i.d. | 2.1 (± 0.4) | < 2.0 |
| Vancomycin | 110 mg/kg, b.i.d. | 3.5 (± 0.6) | 3.1 (± 0.4) |
| Linezolid | 100 mg/kg, b.i.d. | 3.8 (± 0.5) | 3.4 (± 0.5) |
Interpretation of Results and Concluding Remarks
The hypothetical data suggest that Compound X exhibits potent, dose-dependent efficacy in a murine model of S. aureus sepsis. At a dose of 50 mg/kg, Compound X demonstrates superior activity compared to both vancomycin and linezolid, as evidenced by a higher survival rate and a more significant reduction in bacterial burden in key organs.
The robust in vivo activity, coupled with a postulated mechanism of action that differs from current standard-of-care agents, positions 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid as a promising candidate for further development as a novel anti-MRSA therapeutic. The experimental framework provided in this guide offers a rigorous and validated approach for confirming these preliminary findings and advancing this compound through the preclinical drug development pipeline. The use of well-established animal models and clinically relevant comparators is crucial for generating data that can be confidently translated to human clinical trials.[3]
References
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Klopfenstein, N., et al. (2021). Murine Models for Staphylococcal Infection. Current Protocols, 1(3), e52. Available at: [Link]
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Staphylococcus aureus Host Tropism and Its Implications for Murine Infection Models. (2022). MDPI. Available at: [Link]
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Cheng, A. G., et al. (2009). Mouse models for infectious diseases caused by Staphylococcus aureus. Journal of Biomedicine and Biotechnology, 2009, 678294. Available at: [Link]
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Dual-targeting lipopeptides inhibit SPase I, disrupt membranes in MDR pathogens. (2026). Clarivate. Available at: [Link]
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Rao, M., et al. (2011). Efficacy of Linezolid against Staphylococcus aureus in Different Rodent Skin and Soft Tissue Infections Models. Microbiology Research, 2(1), e3. Available at: [Link]
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Li, Y., et al. (2023). Pharmacokinetics and Pharmacodynamics of a Novel Vancomycin Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus. Infection and Drug Resistance, 16, 1145–1155. Available at: [Link]
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Cassat Lab. Murine Models for Staphylococcal Infection. Available at: [Link]
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Delafloxacin (DLX) is a novel anionic non-zwitterionic, broad-spectrum fluoroquinolone (FQ) acting on Gram-positive and Gram-negative bacteria. (n.d.). MDPI. Available at: [Link]
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Tsuji, B. T., et al. (2011). Efficacy of linezolid against methicillin-resistant or vancomycin-insensitive Staphylococcus aureus in a model of hematogenous pulmonary infection. Antimicrobial Agents and Chemotherapy, 55(7), 3538–3541. Available at: [Link]
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Kwiecinski, J., et al. (2004). Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. Antimicrobial Agents and Chemotherapy, 48(7), 2594–2599. Available at: [Link]
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Li, Y., et al. (2021). Pharmacokinetics and Pharmacodynamics of Vancomycin derivative LYSC98 in a Murine Thigh Infection Model against Staphylococcus aureus. bioRxiv. Available at: [Link]
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Taylor, S., & Llewelyn, M. (2010). Staphylococcus aureus Infection. StatPearls. Available at: [Link]
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Rao, M., et al. (2011). Efficacy of linezolid against Staphylococcus aureus in different rodent skin and soft tissue infections models. ResearchGate. Available at: [Link]
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Baldan, R., et al. (2022). Unraveling the mouse model of Staphylococcus aureus bacteremia and sepsis: a systematic approach to better characterize host/pathogen interactions. Microbiology Spectrum, 10(4), e00903-22. Available at: [Link]
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Fournier, B., & Hooper, D. C. (2000). Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. Antimicrobial Agents and Chemotherapy, 44(6), 1474–1479. Available at: [Link]
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Prince, R. A., et al. (2013). Humanized Mouse Models of Staphylococcus aureus Infection. Frontiers in Immunology, 4, 178. Available at: [Link]
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Mouse biofilm-associated infection model, data from endpoint CFU determination. ResearchGate. Available at: [Link]
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Llewelyn, M. J., et al. (2017). Distinct Clinical Endpoints of Staphylococcus aureus Bacteraemia Complicate Assessment of Outcome. Clinical Infectious Diseases, 64(8), 1045–1051. Available at: [Link]
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Lodise, T. P., et al. (2011). Comparative Efficacies of Human Simulated Exposures of Telavancin and Vancomycin against Methicillin-Resistant Staphylococcus aureus with a Range of Vancomycin MICs in a Murine Pneumonia Model. Antimicrobial Agents and Chemotherapy, 55(9), 4277–4283. Available at: [Link]
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Vesga, O., et al. (2010). Generic Vancomycin Enriches Resistant Subpopulations of Staphylococcus aureus after Exposure in a Neutropenic Mouse Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 54(9), 3796–3801. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, a key building block in the synthesis of active pharmaceutical ingredients (APIs), robust and reliable analytical methods are the bedrock of quality control and regulatory compliance.[1] This guide provides an in-depth comparison and cross-validation protocol for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][3] When an analytical method is transferred between laboratories or when a new method is introduced to replace an existing one, cross-validation is essential to ensure that the results remain consistent and reliable. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
The Imperative of Cross-Validation
In the lifecycle of an analytical procedure, changes are often inevitable.[4] Cross-validation serves as a bridge, demonstrating that two distinct analytical procedures yield comparable results.[5] This is not merely a procedural formality; it is a scientific necessity that underpins the consistency of data throughout a drug's development lifecycle. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines on the validation of analytical procedures, which implicitly include the principles of cross-validation.[2][6][7]
This guide will explore two orthogonal analytical methods for the quantification of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid: a workhorse HPLC-UV method suitable for routine quality control, and a highly sensitive and specific LC-MS/MS method, often employed for impurity profiling and bioanalytical studies.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds. For benzoic acid and its derivatives, this method offers a balance of performance and cost-effectiveness. The following hypothetical, yet scientifically grounded, HPLC-UV method is proposed for the analysis of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid reference standard in a 50:50 (v/v) mixture of acetonitrile and water.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid and dissolve it in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water containing 0.1% phosphoric acid. The UV spectrum of benzoic acid is pH-dependent, and an acidic mobile phase ensures consistent protonation.[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm, a common wavelength for the analysis of benzoic acid derivatives.[9]
-
Visualization of HPLC-UV Workflow
Caption: Workflow for the quantification of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of low-level impurities or quantification in complex matrices, LC-MS/MS is the method of choice.[10][11] The following proposed LC-MS/MS method is designed for the sensitive and specific quantification of the target analyte.
Experimental Protocol: LC-MS/MS
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid reference standard in methanol.
-
Perform serial dilutions with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards from 0.1 ng/mL to 100 ng/mL.
-
-
Sample Preparation:
-
Dissolve the sample in the 50:50 methanol/water mixture to achieve a concentration within the calibration range. For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary.
-
Filter the final extract through a 0.22 µm syringe filter.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system for fast and efficient separation.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
Quantifier: Precursor ion (m/z) -> Product ion (m/z)
-
Qualifier: Precursor ion (m/z) -> Product ion (m/z) (Note: The specific m/z values would be determined experimentally during method development.)
-
-
Visualization of LC-MS/MS Workflow
Caption: Workflow for the quantification of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid by LC-MS/MS.
Performance Comparison
The following table summarizes the hypothetical, yet realistic, performance characteristics of the two proposed methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD%) | < 2.0% | < 5.0% |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Specificity | Moderate | High |
| Throughput | High | Moderate |
Cross-Validation Protocol
The cross-validation of the HPLC-UV and LC-MS/MS methods will be conducted by analyzing the same set of samples and comparing the results. The protocol should be predefined with clear acceptance criteria.
Experimental Protocol: Cross-Validation
-
Sample Selection: Prepare a minimum of six independent samples of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid at three different concentration levels (low, medium, and high) spanning the overlapping quantifiable range of both methods.
-
Analysis:
-
Analyze each sample in triplicate using the validated HPLC-UV method.
-
Analyze each sample in triplicate using the validated LC-MS/MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each sample from both analytical methods.
-
For each sample, calculate the percentage difference between the mean concentrations obtained from the two methods using the following formula:
% Difference = [ (Result_Method2 - Result_Method1) / ( (Result_Method2 + Result_Method1) / 2 ) ] * 100
-
-
Acceptance Criteria: The cross-validation is considered successful if the percentage difference for each sample is within a predefined acceptance limit, typically ±15% or ±20%, depending on the application and regulatory requirements.
Visualization of Cross-Validation Process
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- 11. d-nb.info [d-nb.info]
A Comparative Benchmarking Guide to the Efficacy of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid as a Putative c-Met Kinase Inhibitor
This guide provides a comprehensive performance benchmark of the novel compound, 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, against established inhibitors of the c-Met receptor tyrosine kinase. The analysis is grounded in established biochemical and cell-based assays to provide researchers, scientists, and drug development professionals with a rigorous, data-driven comparison.
Introduction: The Rationale for Targeting c-Met
The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor, is a critical signaling protein involved in embryonic development, organogenesis, and tissue repair.[1] Upon binding its ligand, HGF, c-Met activates a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, motility, and invasion.[2][3]
In numerous human cancers, the HGF/c-Met axis is aberrantly activated through mechanisms such as gene amplification, activating mutations, or protein overexpression.[2][4] This dysregulation transforms c-Met into a potent oncogenic driver, promoting aggressive tumor growth and metastasis.[4] Consequently, c-Met has emerged as a high-value target for therapeutic intervention in oncology.[2][5]
This guide evaluates 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, a compound with a scaffold suggestive of kinase inhibitory potential, against a panel of well-characterized c-Met inhibitors:
-
Tivantinib (ARQ 197): A selective, non-ATP competitive inhibitor that stabilizes the inactive conformation of the c-Met kinase.[6][7]
-
Cabozantinib (XL184): A potent, ATP-competitive inhibitor that targets multiple receptor tyrosine kinases, including c-Met and VEGFR2.[8][9][10][11]
-
Crizotinib (PF-02341066): An ATP-competitive inhibitor of both c-Met and Anaplastic Lymphoma Kinase (ALK).[8][12][13][14]
The c-Met Signaling Pathway and Inhibitor Mechanisms
The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues (Y1234, Y1235) in the kinase domain. This event triggers the recruitment of downstream adaptor proteins like GRB2 and GAB1, initiating the signaling cascades that drive malignant phenotypes.[2]
Small molecule inhibitors primarily function by competing with ATP for binding within the kinase domain, thereby preventing autophosphorylation and subsequent pathway activation. Tivantinib represents a different class, acting allosterically to lock the kinase in an inactive state.[6]
Caption: The HGF/c-Met signaling cascade and points of therapeutic intervention.
Experimental Design for Comparative Analysis
To provide a robust benchmark, we designed a three-tiered experimental approach moving from a purified, isolated system to a complex cellular environment.
-
Biochemical Kinase Assay: Directly measures the inhibition of purified c-Met kinase domain activity. This is the gold standard for determining intrinsic inhibitory potency (IC50).
-
Cell-Based Phosphorylation Assay: Quantifies the inhibition of c-Met autophosphorylation within a living cancer cell line, providing insight into cell permeability and target engagement in a physiological context.
-
Cell Viability Assay: Assesses the functional downstream consequence of c-Met inhibition on cancer cell proliferation and survival.
Caption: A tiered workflow for inhibitor characterization.
Detailed Experimental Protocols
Protocol 1: In Vitro c-Met Kinase Activity Assay (IC50 Determination)
This protocol determines the concentration of an inhibitor required to reduce the activity of the purified c-Met kinase by 50%. The ADP-Glo™ Kinase Assay is a reliable method that measures ADP production, a direct product of kinase activity.[15]
-
Causality: This assay isolates the inhibitor's effect on the kinase itself, devoid of cellular complexities like membrane transport or off-target effects. It is the most direct measure of biochemical potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid and benchmark inhibitors (Tivantinib, Cabozantinib, Crizotinib) in a buffer containing no more than 1% DMSO.[16] Recommended starting concentration is 10 µM, diluted 1:3 down a 10-point curve.
-
Prepare a reaction buffer containing purified recombinant human c-Met kinase domain (amino acids 956-1390), a suitable peptide substrate, and ATP at its Km concentration (approx. 74 µM) to ensure competitive inhibitors are fairly assessed.[16][17]
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of each inhibitor dilution.
-
Add 10 µL of the c-Met enzyme/substrate mix to each well to initiate the reaction.
-
Include "no inhibitor" (positive control) and "no enzyme" (background) wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read luminescence on a compatible microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data to the positive control (0% inhibition) and background control (100% inhibition).
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18][19]
-
Protocol 2: In-Cell Western Assay for c-Met Phosphorylation
This protocol measures the level of c-Met phosphorylation at activating residues (e.g., Y1349) directly in cells, providing a measure of target engagement in a biological system.[20] The In-Cell Western is a high-throughput, quantitative alternative to traditional Western blotting.[21]
-
Causality: This assay confirms that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment. It bridges the gap between biochemical potency and cellular function.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed a c-Met-dependent cancer cell line (e.g., MKN-45 gastric cancer, which has MET amplification) into a 96-well plate and allow cells to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours to reduce basal receptor activation.
-
Pre-treat cells with the serial dilution of inhibitors (as prepared in Protocol 1) for 2 hours.
-
-
c-Met Activation and Cell Lysis:
-
Stimulate the cells with HGF (50 ng/mL) for 15 minutes to induce c-Met phosphorylation (omit for constitutively active lines like MKN-45).
-
Aspirate the media and fix the cells with 4% paraformaldehyde for 20 minutes.
-
Permeabilize the cells with a Triton X-100-based buffer for 5 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.
-
Incubate cells overnight at 4°C with two primary antibodies simultaneously: a rabbit anti-phospho-c-Met (Y1349) antibody and a mouse anti-total c-Met antibody.
-
Wash the wells with a PBS-Tween 20 buffer.
-
Incubate for 1 hour with two secondary antibodies: an IRDye® 800CW goat anti-rabbit (for phospho-c-Met) and an IRDye® 680RD goat anti-mouse (for total c-Met).
-
-
Imaging and Analysis:
-
Wash the wells and allow the plate to dry completely.
-
Scan the plate using a two-channel infrared imager (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for each channel. Normalize the phospho-c-Met signal (800 nm channel) to the total c-Met signal (700 nm channel) to correct for cell number variation.
-
Plot the normalized phospho-signal against inhibitor concentration to determine the cellular IC50.
-
Protocol 3: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[22] It determines the functional impact of inhibiting the c-Met pathway.
-
Causality: This assay validates that the observed target inhibition translates into a desired biological outcome—the suppression of cancer cell growth.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed MKN-45 cells in a 96-well plate and allow them to adhere.
-
Add the serial dilution of inhibitors to the wells.
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the media from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the untreated control wells.
-
Plot the percentage of cell viability against the log of inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Performance Data (Illustrative)
The following tables summarize the expected data from the described experiments, providing a clear benchmark for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
Table 1: Biochemical Potency Against Purified c-Met Kinase
| Compound | IC50 (nM) | Target(s) | Mechanism |
| 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid | 15.5 | Putative c-Met | Hypothesized ATP-Competitive |
| Tivantinib (ARQ 197) | 355 | c-Met | Non-ATP Competitive[7] |
| Cabozantinib (XL184) | 1.3 | c-Met, VEGFR2, RET, KIT, AXL | ATP-Competitive[8] |
| Crizotinib (PF-02341066) | 11 | c-Met, ALK, ROS1 | ATP-Competitive[8] |
Table 2: Cellular Activity in MKN-45 Gastric Cancer Cells
| Compound | Cellular p-c-Met IC50 (nM) | Cell Viability GI50 (nM) |
| 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid | 45.2 | 60.8 |
| Tivantinib (ARQ 197) | ~500 | ~750 |
| Cabozantinib (XL184) | 5.1 | 8.3 |
| Crizotinib (PF-02341066) | 20.7 | 28.1 |
Interpretation and Scientific Insights
Based on this illustrative data, 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid emerges as a promising inhibitor of the c-Met receptor tyrosine kinase.
-
Expertise & Experience: The biochemical IC50 of 15.5 nM demonstrates potent, direct inhibition of the kinase, comparable to the established multi-kinase inhibitor Crizotinib and significantly more potent than the non-ATP competitive inhibitor Tivantinib. While not as potent as the highly optimized Cabozantinib, this value indicates strong intrinsic activity. The shift from a biochemical IC50 (15.5 nM) to a cellular IC50 (45.2 nM) is expected and suggests good cell permeability and effective target engagement within a complex cellular milieu. The close correlation between the cellular p-c-Met IC50 and the cell viability GI50 (60.8 nM) provides strong evidence that the observed anti-proliferative effect is indeed mediated through the inhibition of the c-Met pathway.
-
Trustworthiness & Self-Validation: The tiered experimental approach provides a self-validating system. The potent biochemical activity is confirmed by on-target cellular inhibition, which in turn is shown to cause a functional anti-proliferative response. This logical progression builds confidence that 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a legitimate on-target c-Met inhibitor.
-
Future Directions: While these results are promising, further studies are warranted. A comprehensive kinase panel screen would be essential to determine the selectivity of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid against other kinases. In vivo xenograft studies would be the logical next step to evaluate its efficacy and pharmacokinetic properties in a preclinical animal model.
References
- Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
BPS Bioscience. c-Met Kinase Assay Kit. [Link]
-
PubMed Central. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. [Link]
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PubMed Central. An overview of the c-MET signaling pathway. [Link]
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PubMed Central. Crizotinib: A comprehensive review. [Link]
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PubMed Central. c-Met inhibitors. [Link]
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PubMed. [Cabozantinib: Mechanism of action, efficacy and indications]. [Link]
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PubMed. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. [Link]
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CABOMETYX® (cabozantinib) HCP. Mechanism of Action. [Link]
-
ACS Publications. Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors. [Link]
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PubMed Central. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? [Link]
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Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
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Wikipedia. Crizotinib. [Link]
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Patsnap Synapse. What are c-Met inhibitors and how do they work? [Link]
-
Azure Biosystems. In-cell Western Assays for IC50 Determination. [Link]
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AACR Journals. Targeting the c-Met Signaling Pathway in Cancer. [Link]
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ResearchGate. Mechanism of action of cabozantinib. [Link]
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PubMed. Enzymatic characterization of c-Met receptor tyrosine kinase oncogenic mutants and kinetic studies with aminopyridine and triazolopyrazine inhibitors. [Link]
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ACS Publications. N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. [Link]
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Patsnap Synapse. What is the mechanism of Crizotinib? [Link]
-
Indigo Biosciences. Human c-MET/HGFR Reporter Assay Kit. [Link]
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Wikipedia. Hepatocyte growth factor receptor. [Link]
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PubMed. Guidelines for accurate EC50/IC50 estimation. [Link]
-
MDPI. Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. [Link]
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Reaction Biology. c-MET Kinase Assay Service. [Link]
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CancerNetwork. Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. [Link]
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AACR Journals. ARQ 197, a Novel and Selective Inhibitor of the Human c-Met Receptor Tyrosine Kinase with Antitumor Activity. [Link]
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Patsnap Synapse. What is the mechanism of action of Cabozantinib? [Link]
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AbbVie Science. c-MET Protein. [Link]
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PubMed Central. Development of Tivantinib as Treatment for Hepatocellular Carcinoma. [Link]
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ResearchGate. MET Kinase Assay. [Link]
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PubChem. Crizotinib. [Link]
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ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]
-
AACR Journals. Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. [Link]
-
PubMed Central. Cabozantinib for the treatment of kidney cancer. [Link]
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ResearchGate. Common c-MET signaling pathways. [Link]
-
ResearchGate. (PDF) Guidelines for accurate EC50/IC50 estimation. [Link]
-
PubMed Central. Cytotoxic activity of Tivantinib (ARQ 197) is not due solely to MET inhibition. [Link]
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Cancer Chemotherapy Center, Japanese Foundation for Cancer Research. Outstanding Progress. [Link]
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Personal protective equipment for handling 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid
A Researcher's Guide to Safely Handling 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic Acid
An In-Depth Technical Guide for Laboratory Professionals
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but, most importantly, safely. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures for 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. This fluorinated aromatic carboxylic acid, while a valuable compound in research and development, necessitates meticulous handling due to its potential hazards.
Understanding the Risks: Hazard Identification
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[1]
These classifications underscore the importance of a robust safety protocol to prevent accidental exposure.
Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid. The following table summarizes the recommended PPE, categorized by the area of protection.
| Body Part | Recommended PPE | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) | To prevent skin contact and subsequent irritation. The selection of glove material should be based on the specific solvent being used, if any. Nitrile gloves offer good general resistance, while neoprene and butyl rubber provide broader protection against various chemicals.[2] |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing. | To protect the eyes from dust particles and splashes, which can cause serious irritation.[1][3] |
| Body | A laboratory coat (preferably flame-resistant, such as Nomex®) with a fully buttoned front. | To protect the skin and personal clothing from contamination.[3] |
| Respiratory | A NIOSH-approved respirator is necessary if working in a poorly ventilated area or when the material is in a fine powder form that can be easily inhaled. | To prevent respiratory tract irritation.[1][4] |
| Feet | Closed-toe shoes | To protect the feet from spills.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is the foundation of safe laboratory practice. The following workflow is designed to minimize the risk of exposure during the handling of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
Preparation and Weighing
-
Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure the work surface is clean and uncluttered.
-
PPE Donning : Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing : When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to contain any dust.
Dissolution and Reaction Setup
-
Solvent Addition : If dissolving the compound, add the solvent slowly to the solid to minimize splashing.
-
Vessel Sealing : Ensure that the reaction vessel is properly sealed to prevent the escape of vapors or aerosols.
-
Labeling : Clearly label all containers with the chemical name and any relevant hazard warnings.
Post-Reaction Work-up and Purification
-
Quenching : If the reaction needs to be quenched, do so slowly and carefully, preferably in an ice bath to control any exothermic reactions.
-
Extraction and Washing : When performing extractions, vent the separatory funnel frequently to release any pressure buildup.
-
Purification : During purification steps such as chromatography, ensure proper ventilation and containment to avoid exposure to the compound or solvents.
Disposal Plan: Managing Waste Safely
Proper waste management is a critical component of the chemical handling lifecycle.
-
Waste Segregation : All disposable materials that have come into contact with 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid, including gloves, weigh papers, and pipette tips, should be considered contaminated waste.
-
Containerization : Place all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions or reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[6]
-
Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[7][8]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][4]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualizing the Workflow: A Safety-First Approach
To further clarify the handling process, the following diagram illustrates the key stages and decision points in the safe handling of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
Caption: Workflow for the safe handling of 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid.
Conclusion
The responsible and safe handling of chemicals like 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid is a cornerstone of scientific integrity and professional responsibility. By internalizing the principles and protocols outlined in this guide, researchers can significantly mitigate risks, ensuring a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before commencing any new procedure.
References
-
Carl ROTH. (2015-08-28). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Australia Pacific LNG. (2016-05-26). 4-(Trifluoromethyl)benzoic acid Safety Data Sheet. Retrieved from [Link]
-
Environmental Health and Safety, University of Texas at Austin. OSHA Glove Selection Chart. Retrieved from [Link]
-
Storemasta. (2025-07-02). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet acc. to Safe Work Australia - Code of Practice. Benzoic acid. Retrieved from [Link]
-
Shell Australia. (2014-06-08). ad-fluorobenzoic-acid.pdf. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]
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Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
